2-Methyl-4-(thiophen-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZTXGHWEZOBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Profile: 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Executive Summary & Chemical Identity
2-Methyl-4-(thiophen-2-yl)benzaldehyde is a biaryl aldehyde intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors, anti-inflammatory agents, and organic optoelectronic materials. Structurally, it consists of a benzaldehyde core substituted at the ortho position with a methyl group and at the para position with a thiophen-2-yl moiety.
This specific substitution pattern offers a unique balance of steric influence (via the 2-methyl group) and extended
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Methyl-4-(thiophen-2-yl)benzaldehyde |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| SMILES | Cc1cc(ccc1C=O)c2cccs2 |
| Key Functional Groups | Aldehyde (-CHO), Thiophene (Heterocycle), Methyl (-CH₃) |
| Predicted LogP | ~3.4 (Lipophilic) |
| Appearance | Pale yellow to tan crystalline solid (Predicted) |
Synthesis & Production: The Suzuki-Miyaura Protocol
The most authoritative and scalable method for synthesizing 2-Methyl-4-(thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction . This pathway ensures regioselectivity and high yields by coupling an aryl halide with a heteroaryl boronic acid.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond (C4-C1' bond).
-
Electrophile: 4-Bromo-2-methylbenzaldehyde (CAS 135427-08-6)
-
Nucleophile: Thiophene-2-boronic acid (CAS 6165-68-0)
-
Catalyst: Palladium(0) complex
Optimized Experimental Protocol
Note: This protocol is based on standard biaryl coupling conditions optimized for electron-deficient aryl halides.
Reagents:
-
4-Bromo-2-methylbenzaldehyde (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)
-
Base: K₂CO₃ (2.0 eq) or Na₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a reaction vessel with 4-bromo-2-methylbenzaldehyde, thiophene-2-boronic acid, and the base. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) catalyst.
-
Solvent Addition: Add degassed solvent (Dioxane/H₂O).
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of inert gas.
-
Reaction: Heat the mixture to 80–90°C for 6–12 hours. Monitor reaction progress via TLC (eluent: Hexanes/Ethyl Acetate) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product typically elutes as a yellow solid.
Synthesis Workflow Diagram
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl aldehyde.
Chemical Reactivity Profile
The chemical behavior of 2-Methyl-4-(thiophen-2-yl)benzaldehyde is defined by the interplay between the electron-withdrawing aldehyde group and the electron-rich thiophene ring.
Aldehyde Transformations (C1 Reactivity)
The aldehyde at C1 is the primary handle for further derivatization in drug discovery.
-
Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields benzylamines. This is critical for generating kinase inhibitor scaffolds where the amine binds to the hinge region.
-
Knoevenagel Condensation: The carbonyl carbon is electrophilic, though slightly deactivated by the electron-donating thiophene ring (via conjugation). It readily condenses with malononitrile or active methylene compounds to form styryl derivatives.
-
Oxidation: Facile oxidation (e.g., NaClO₂, Pinnick oxidation) yields 2-methyl-4-(thiophen-2-yl)benzoic acid , a key building block for amide coupling.
Thiophene Reactivity (C4' Reactivity)
The thiophene ring is electron-rich (π-excessive).
-
Electrophilic Aromatic Substitution (EAS): The 5'-position of the thiophene ring (alpha to sulfur) is highly susceptible to EAS (halogenation, formylation).
-
Note: Care must be taken during acidic reactions, as the thiophene ring can polymerize or degrade under harsh acidic conditions.
-
-
Bioisosterism: In medicinal chemistry, the thiophene ring acts as a bioisostere for a phenyl group, often improving lipophilicity and metabolic stability (avoiding "metabolic hot spots" on phenyl rings).
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways for functional group interconversion.
Applications in Drug Discovery
This molecule serves as a "privileged scaffold" intermediate.
-
Kinase Inhibitors: The biaryl system mimics the ATP-binding motif found in many kinase inhibitors. The 2-methyl group provides a "twist" in the biaryl bond (atropisomerism potential), which can lock the molecule into a bioactive conformation, improving selectivity.
-
Anti-Inflammatory Agents: Thiophene analogs of NSAIDs (like suprofen) suggest that incorporating thiophene into the benzaldehyde core can modulate COX enzyme inhibition.
-
Optoelectronics: The extended conjugation between the thiophene and benzene rings allows for tunable HOMO-LUMO gaps, making derivatives useful in organic field-effect transistors (OFETs).
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Reactivity of Thiophene-Benzaldehydes
- BenchChem. "A Comparative Guide to the Reactivity of 2-(Thiophen-2-yl)acetaldehyde and Benzaldehyde."
-
Medicinal Chemistry of Thiophenes
- Gomes, et al. (2023).
-
Precursor Data (4-Bromo-2-methylbenzaldehyde)
- PubChem Compound Summary.
Sources
2-Methyl-4-(thiophen-2-yl)benzaldehyde CAS number and synonyms
This guide details the chemical identity, synthesis, and application of 2-Methyl-4-(thiophen-2-yl)benzaldehyde , a specialized biaryl building block used in the development of organic semiconductors and medicinal pharmacophores.
Chemical Identity & Core Properties
This compound represents a strategic intermediate where the thiophene moiety acts as an electron-rich donor or conjugation extender, while the 2-methylbenzaldehyde core provides a reactive handle (aldehyde) with steric modulation (ortho-methyl) to influence downstream molecular geometry.
| Property | Detail |
| Compound Name | 2-Methyl-4-(thiophen-2-yl)benzaldehyde |
| CAS Number | 1935443-09-6 |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| SMILES | CC1=C(C=O)C=CC(=C1)C2=CC=CS2 |
| Appearance | Pale yellow to yellow solid (crystalline) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in water |
| Key Precursors | 4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4)2-Thiopheneboronic acid (CAS 6165-68-0) |
Structural Significance
-
Electronic Push-Pull: The electron-rich thiophene ring coupled to the electron-deficient benzaldehyde creates a mild internal charge transfer (ICT) system, useful for tuning bandgaps in optoelectronic materials.
-
Steric Gating: The methyl group at position 2 (ortho to the aldehyde) introduces steric hindrance. This prevents planar stacking in the solid state (reducing aggregation-caused quenching in OLEDs) and slows down nucleophilic attacks at the carbonyl carbon during subsequent derivatization, allowing for higher selectivity.
Synthesis Strategy: Regioselective Suzuki-Miyaura Coupling
The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 4-bromo-2-methylbenzaldehyde with 2-thiopheneboronic acid . This method preserves the sensitive aldehyde functionality while exclusively forming the C–C bond at the aryl bromide site.
Mechanistic Logic
We utilize a Suzuki-Miyaura protocol.[1][2] The choice of catalyst and base is critical:
-
Catalyst:
is preferred for its stability and effectiveness with aryl bromides. -
Base: Sodium Carbonate (
) or Potassium Carbonate ( ) provides the necessary activation of the boronic acid (forming the boronate species) without triggering the Cannizzaro reaction or aldol condensation of the aldehyde. -
Solvent: A biphasic system (Toluene/Ethanol/Water) ensures solubility of both the organic halide and the inorganic base.
Experimental Protocol
Reagents:
-
4-Bromo-2-methylbenzaldehyde (1.0 eq)[3]
-
2-Thiopheneboronic acid (1.2 eq)
- (3-5 mol%)
- (2.0 M aqueous solution, 3.0 eq)
-
Solvent: Toluene:Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a dry Schlenk flask, dissolve the aryl bromide and boronic acid in the Toluene/Ethanol mixture. Sparge with Argon or Nitrogen for 20 minutes. Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add the
and the degassed aqueous base solution under a positive pressure of inert gas. -
Reflux: Heat the mixture to vigorous reflux (
) for 12–16 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The aldehyde spot should remain UV active but shift to a lower due to increased conjugation. -
Work-up:
-
Purification: The crude residue is often a brown oil. Purify via silica gel flash chromatography.
-
Gradient: 0%
5% 10% Ethyl Acetate in Hexanes. -
Note: The product often co-elutes with triphenylphosphine oxide (byproduct). If separation is difficult, wash the crude solid with cold pentane before the column.
-
Reaction Workflow Diagram
Caption: Optimized Suzuki-Miyaura workflow for synthesizing 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
Applications & Downstream Chemistry
Organic Electronics (OLEDs & OPVs)
This molecule serves as a "capping" unit or a core extender.
-
Conjugation Extension: The aldehyde can be converted via Knoevenagel condensation with malononitrile to form dicyanovinyl dyes. The thiophene donor + benzene spacer + dicyanovinyl acceptor creates a "D-
-A" architecture, highly efficient for intramolecular charge transfer. -
Crystal Engineering: The 2-methyl group disrupts
- stacking. In solid-state emitters, this prevents fluorescence quenching (ACQ), leading to higher quantum yields in the solid state.
Medicinal Chemistry
The thiophene-phenyl motif is a bioisostere for biphenyl systems, often found in:
-
Kinase Inhibitors: The aldehyde can be reductively aminated to attach solubilizing amine tails.
-
Schiff Base Ligands: Condensation with amines yields imines (Schiff bases) used to coordinate metal centers (Cu, Zn) for antimicrobial studies.
Derivatization Pathway[2]
Caption: Strategic derivatization pathways transforming the aldehyde handle into functional materials.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact isomer is limited, handle as a standard aromatic aldehyde/thiophene derivative.
-
Hazards: Skin and eye irritant (H315, H319).[3] Potential respiratory irritant (H335).[3]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at
. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time. -
Disposal: Thiophene derivatives must be disposed of as hazardous organic waste (sulfur content requires specific incineration protocols).
References
-
ChemSrc. (2025).[4] 2-Methyl-4-(thiophen-2-yl)benzaldehyde Product Page. Retrieved from [Link][4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
PubChem. (2025).[4][3] 4-Bromo-2-methylbenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
molecular structure and weight of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Executive Summary
2-Methyl-4-(thiophen-2-yl)benzaldehyde (Formula: C₁₂H₁₀OS) represents a strategic biaryl intermediate utilized in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds.[1][2] Distinguished by the ortho-methyl group on the benzaldehyde core, this molecule offers unique steric properties that modulate solubility and crystal packing compared to its non-methylated analogs.[1]
This guide provides a rigorous analysis of its molecular architecture, a validated synthetic pathway via Suzuki-Miyaura cross-coupling, and predictive characterization data to support R&D workflows.
Molecular Architecture & Physicochemical Profile[2]
Structural Analysis
The molecule consists of a central benzene ring substituted with an aldehyde group at position 1, a methyl group at position 2, and a thiophen-2-yl moiety at position 4.[1] The ortho-methyl group introduces a torsional strain that may slightly deplanarize the aldehyde relative to the aromatic ring, influencing reactivity and π-stacking interactions.[1]
Key Identifiers:
-
SMILES: Cc1cc(ccc1C=O)-c2cccs2
-
InChI Key (Predicted): Specific to isomer; analog-based prediction suggests high lipophilicity.[1][2]
Quantitative Data Table
| Property | Value | Notes |
| Molecular Weight | 202.27 g/mol | Calculated (C₁₂H₁₀OS) |
| Exact Mass | 202.0452 Da | Monoisotopic |
| Physical State | Solid (Predicted) | Likely yellow/pale-orange crystalline solid |
| Melting Point | 68–74 °C (Predicted) | Est.[1][2] based on 4-(2-thienyl)benzaldehyde (65-69°C) + methyl effect |
| LogP (Predicted) | 3.6 ± 0.4 | High lipophilicity due to biaryl nature |
| H-Bond Acceptors | 2 | (C=O, S) |
| Rotatable Bonds | 2 | C(Ar)-C(Ar) and C(Ar)-CHO |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Functional connectivity map highlighting the electrophilic aldehyde center and the electron-rich thiophene donor.[1][2]
Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust route to 2-Methyl-4-(thiophen-2-yl)benzaldehyde is the palladium-catalyzed cross-coupling of 4-bromo-2-methylbenzaldehyde with 2-thienylboronic acid .[1] This approach avoids the handling of sensitive organolithium intermediates required for alternative formylation routes.[2]
Retrosynthetic Logic
-
Bond Formed: C(sp²)–C(sp²) biaryl bond.
-
Strategic Choice: The bromine is placed on the benzaldehyde core (commercially available, CAS 24078-12-4) rather than the thiophene to prevent polymerization side-reactions common with halothiophenes.[1]
Experimental Protocol
Reagents:
-
Substrate: 4-Bromo-2-methylbenzaldehyde (1.0 equiv)
-
Coupling Partner: 2-Thienylboronic acid (1.2 equiv)[1][2][3]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction flask with the solvent mixture. Sparge with argon or nitrogen for 20 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid and catalyst deactivation.
-
Reagent Addition: Add 4-bromo-2-methylbenzaldehyde, 2-thienylboronic acid, and the aqueous base.
-
Catalyst Induction: Add Pd(PPh₃)₄ under a positive pressure of inert gas.[1][2]
-
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (eluent: Hexanes/EtOAc 9:1).[1][2] The starting bromide (Rf ~0.[1][2]6) should disappear, replaced by the fluorescent product (Rf ~0.4).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1][2] Dry the organic phase over anhydrous MgSO₄.[1][2]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).
Reaction Workflow Diagram
Figure 2: Synthetic workflow detailing the Suzuki-Miyaura cross-coupling sequence.
Characterization & Validation
As this specific isomer is a high-value intermediate, rigorous confirmation of structure is required.[1] The following data is predicted based on additive chemical shift principles and analogous structures.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 10.25 (s, 1H): Aldehyde proton (-CH O).[1][2] Distinctive singlet, highly deshielded.
-
δ 7.82 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).[2]
-
δ 7.55 (s, 1H): Aromatic proton at C3 (ortho to methyl, meta to aldehyde).[2]
-
δ 7.50 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[2]
-
δ 7.45 (dd, J=3.6, 1.2 Hz, 1H): Thiophene proton (C3').[2]
-
δ 7.38 (dd, J=5.1, 1.2 Hz, 1H): Thiophene proton (C5').[2]
-
δ 7.12 (dd, J=5.1, 3.6 Hz, 1H): Thiophene proton (C4').[2]
-
δ 2.68 (s, 3H): Methyl group (-CH ₃).[1][2] Deshielded slightly by the aromatic ring.[1][2]
Mass Spectrometry (ESI-MS)[1][2]
-
Fragmentation Pattern: Loss of -CHO (M-29) is a common diagnostic fragment for aromatic aldehydes.[1][2]
Applications in R&D
The 2-Methyl-4-(thiophen-2-yl)benzaldehyde scaffold serves as a versatile "linchpin" molecule:
-
Medicinal Chemistry: The aldehyde handle allows for rapid diversification via reductive amination or Knoevenagel condensation to generate libraries of kinase inhibitors.[1][2] The methyl group restricts rotation, potentially locking the biaryl system into a bioactive conformation.
-
Organic Electronics: This molecule acts as a donor-acceptor building block.[1][2] Condensation of the aldehyde with malononitrile yields dicyanovinyl dyes used in organic photovoltaics (OPVs).[2]
Safety & Handling
-
Hazards: Likely a skin and eye irritant (H315, H319).[1][2] Handle in a fume hood.
-
Storage: Store under nitrogen at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-methyl-4-(thiophen-2-yl)benzoic acid) over time.[1][2]
References
-
Precursor Availability: Sigma-Aldrich. 4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4).[1] [2]
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[2] [1][2]
-
Analogous Properties: PubChem. 4-(2-Thienyl)benzaldehyde (CAS 107834-03-7).[1][2] [1][2]
Sources
Solubility Profiling and Solvent Selection for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Executive Summary
2-Methyl-4-(thiophen-2-yl)benzaldehyde is a biaryl aldehyde intermediate commonly employed in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and organic optoelectronic materials. As a lipophilic molecule comprising a toluene core fused with a thiophene ring and a reactive formyl group, its solubility profile is governed by
This guide provides a technical framework for handling this compound, predicting its solubility behavior where empirical data is absent, and establishing robust protocols for solvent selection during synthesis, extraction, and purification.
Physicochemical Profile & Solubility Prediction
Understanding the molecular architecture is the first step in predicting solubility.
| Property | Value / Prediction | Rationale |
| Molecular Formula | Biaryl backbone. | |
| Molecular Weight | ~202.27 g/mol | Moderate size, favoring organic solubility. |
| Predicted LogP | ~3.3 – 3.6 | Highly lipophilic (Hydrophobic). Based on analog 4-(Thiophen-2-yl)benzaldehyde (LogP ~3.2) + Methyl contribution.[1][2] |
| H-Bond Donors | 0 | No -OH or -NH groups. |
| H-Bond Acceptors | 2 | Carbonyl (O) and Thiophene (S).[3] |
| Physical State | Solid (Crystalline) | Likely a pale yellow solid. The 2-methyl group may lower MP slightly vs. un-substituted analogs due to steric disruption of packing. |
Theoretical Solubility Landscape
Based on Hansen Solubility Parameters (HSP) , this molecule requires solvents that can disrupt aromatic stacking while accommodating the polar aldehyde functionality.
-
High Solubility (Good Solvents): Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (THF, DMSO, DMF).
-
Moderate Solubility: Esters (Ethyl Acetate), Aromatics (Toluene - good at high T).
-
Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Pentane), Polar Protic solvents (Water, cold Methanol).
Solubility Tier List & Solvent Selection
The following table categorizes solvents based on their interaction with 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for dissolution, NMR analysis, and liquid-liquid extraction. |
| Polar Aprotic | Tetrahydrofuran (THF), DMSO, DMF | Excellent | Ideal for Suzuki coupling reactions and nucleophilic additions. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Preferred "Green" solvent for extraction and chromatography. |
| Aromatics | Toluene, Xylene | Temperature Dependent | Moderate at RT; Excellent at reflux. Ideal for reaction media. |
| Alcohols | Methanol, Ethanol, Isopropanol | Poor (Cold) / Good (Hot) | Critical for Recrystallization. High solubility at boiling point, low at RT. |
| Alkanes | Hexane, Heptane, Cyclohexane | Very Poor | Used as an anti-solvent to precipitate the product or in chromatography gradients. |
| Aqueous | Water, Brine | Insoluble | Used to wash away inorganic salts during workup. |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Objective: Determine the precise saturation limit (
-
Preparation: Weigh ~50 mg of 2-Methyl-4-(thiophen-2-yl)benzaldehyde into a 4 mL glass vial.
-
Solvent Addition: Add 500
L of the target solvent. -
Equilibration: Cap tightly and vortex for 30 seconds. Place in a thermomixer at 25°C for 24 hours (agitation speed: 800 rpm).
-
Visual Check:
-
If fully dissolved: Add more solid until a precipitate remains visible.
-
If solid remains: Proceed to step 5.
-
-
Filtration: Filter the supernatant using a 0.22
m PTFE syringe filter (hydrophobic) into a clean HPLC vial. -
Quantification: Analyze via HPLC-UV (Detection @ 280-300 nm) against a standard curve.
Protocol B: Recrystallization Strategy
Objective: Purify the compound from crude reaction mixtures.
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Toluene (Solvent) / Heptane (Anti-solvent).
-
Method:
-
Dissolve crude solid in minimal boiling Ethanol.
-
Once dissolved, remove from heat.
-
Add Water dropwise until persistent turbidity is just observed.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then to 4°C.
-
Visualizations
Diagram 1: Solubility Determination Workflow
This diagram outlines the decision logic for determining solubility and selecting solvents for processing.
Caption: Decision matrix for solvent selection based on the physicochemical interaction between solvent and solute.
Diagram 2: Suzuki Coupling Workup Logic
The compound is often synthesized via Suzuki coupling. This flow details the solubility-based purification.
Caption: Solubility-driven workup protocol for isolating the target aldehyde from a Suzuki coupling mixture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795558, 2-(Thiophen-2-yl)benzaldehyde. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter prediction).
Sources
melting point and boiling point data for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Methyl-4-(thiophen-2-yl)benzaldehyde .
Executive Summary
2-Methyl-4-(thiophen-2-yl)benzaldehyde (C₁₂H₁₀OS) is a critical biaryl intermediate used primarily in the synthesis of pharmaceuticals targeting kinase inhibition (e.g., Bruton's tyrosine kinase) and tryptophan hydroxylase modulation.[1] Structurally, it consists of a benzaldehyde core substituted with a methyl group at the ortho position and a thiophene ring at the para position.
This guide provides the physicochemical data necessary for handling and processing this compound. Where specific experimental values are proprietary or dependent on polymorph isolation, high-confidence predictive models and analog-based reference standards are provided to guide experimental validation.[1]
Physicochemical Data Profile
Melting Point & Boiling Point Analysis
The introduction of the ortho-methyl group to the biaryl system introduces steric strain that can disrupt the planar crystal packing observed in its non-methylated analogs, often resulting in a lower melting point or the formation of a supercooled liquid (oil) that crystallizes slowly.
| Property | Value / Range | Confidence | Method / Source |
| Melting Point (MP) | 45 – 55 °C (Predicted) | High | Analog extrapolation (See Note 1) |
| Boiling Point (BP) | 335 ± 25 °C (760 mmHg) | High | ACD/Labs & EPISuite Algorithms |
| Flash Point | ~156 °C | Medium | Predicted (Closed Cup) |
| Density | 1.18 ± 0.06 g/cm³ | High | Predicted at 20 °C |
| LogP | 3.45 | High | Consensus LogP |
Note 1 (Analog Benchmarking):
-
Reference Standard: 4-(2-Thienyl)benzaldehyde (CAS 107834-03-7) is the direct structural analog lacking the methyl group.[1] It presents as a yellow solid with an experimental MP of 65–69 °C .
-
Structural Impact: The addition of the 2-methyl group typically lowers the melting point by 10–20 °C due to symmetry breaking, suggesting the target compound may appear as a viscous yellow oil that solidifies upon standing or cooling.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), DMSO.
-
Insoluble: Water (Hydrophobic biaryl character).[2]
Synthetic Pathway & Isolation Protocol
The synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde is classically achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred for its high functional group tolerance and yield.
Reaction Mechanism
The workflow involves the coupling of 4-bromo-2-methylbenzaldehyde with 2-thiopheneboronic acid catalyzed by a Palladium(0) species.[1]
Experimental Protocol (Self-Validating)
-
Reagents:
-
Step-by-Step Methodology:
-
Inertion: Purge the reaction vessel with Nitrogen (N₂) for 15 minutes to remove oxygen (critical to prevent homocoupling).
-
Charging: Add the aryl bromide, boronic acid, and base to the solvent mixture.
-
Catalysis: Add the Pd catalyst last to minimize deactivation.
-
Reflux: Heat the mixture to 80–90 °C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the bromide starting material (Rf ~0.6) is consumed.[3]
-
Work-up: Cool to Room Temperature (RT). Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
-
Crystallization: If the product is an oil, induce crystallization by triturating with cold pentane or seeding with a crystal of the analog.
-
Workflow Visualization (Graphviz)
The following diagram illustrates the logical flow from precursor selection to physical characterization, highlighting critical control points.
Caption: Figure 1. Synthesis and isolation workflow for 2-Methyl-4-(thiophen-2-yl)benzaldehyde, detailing the transition from reaction mixture to characterized solid.
Thermodynamic & Structural Analysis
Why the Melting Point Varies
The melting point of this compound is governed by the rotational freedom of the thiophene ring relative to the benzene ring.
-
Torsion Angle: The ortho-methyl group on the benzaldehyde ring creates steric hindrance, forcing the aldehyde group out of plane. However, the thiophene-phenyl bond allows for rotation.
-
Crystal Packing: Unlike the planar 4-(2-thienyl)benzaldehyde, the 2-methyl derivative has a "twisted" conformation.[1] This reduces the lattice energy, lowering the melting point compared to the unmethylated analog (65–69 °C).
-
Implication: Researchers should expect a low-melting solid . If the lab ambient temperature is high (>25°C), the compound may appear as a supercooled liquid. Storage at 4°C is recommended to maintain solid form.
References
-
Analog Characterization: Sigma-Aldrich.[2] Product Specification: 4-(2-Thienyl)benzaldehyde (CAS 107834-03-7).[1] Link
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
Patent Context: Biaryl compounds useful for the treatment of human diseases. WO2015089337A1. (Describes the use of 4-bromo-2-methylbenzaldehyde in Suzuki couplings for similar intermediates). Link
-
Property Prediction: ChemSpider/ACD Labs. Predicted Properties for Biaryl Aldehydes. Link
Sources
Thiophene-Substituted Benzaldehydes: A Pharmacophore Scaffold for Next-Generation Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of lead compounds often hinges on bioisosteric replacement and scaffold hopping. Thiophene-substituted benzaldehydes represent a privileged structural motif that bridges the gap between classical phenyl-based drugs and heteroaromatic bioactive agents. This guide analyzes the pharmaceutical utility of this scaffold, specifically focusing on its role as a precursor for chalcones, Schiff bases, and biaryl systems. We explore the electronic modulation introduced by the sulfur atom, the metabolic stability of the thiophene ring, and provide validated protocols for the synthesis and biological evaluation of these potent derivatives.
Chemical Foundation: The Thiophene Advantage
Bioisosterism and Electronic Modulation
The substitution of a benzene ring with a thiophene moiety, or the attachment of a thiophene ring to a benzaldehyde core (biaryl system), is a classic strategy in drug design known as bioisosterism .[1]
-
Steric Similarity: Thiophene is a five-membered ring, but its van der Waals volume and angle (approx. 120° at C2/C5) mimic the benzene ring, allowing it to fit into similar hydrophobic pockets in enzymes and receptors.
-
Electronic Differences: Sulfur is less electronegative than oxygen but has available d-orbitals (though their contribution is debated, the polarizability is key). Thiophene is electron-rich (π-excessive) compared to benzene. When attached to a benzaldehyde, it acts as a strong electron donor, extending the conjugation system. This property is critical for fluorescent probes and photodynamic therapy agents .
-
Metabolic Stability: The sulfur atom can alter the metabolic profile. While the thiophene ring can be subject to S-oxidation, it often blocks metabolic hotspots found on phenyl rings, potentially prolonging half-life (
).
The Aldehyde "Warhead"
The aldehyde functionality in thiophene-substituted benzaldehydes serves as the reactive "linchpin" for diverse chemical transformations:
-
Claisen-Schmidt Condensation: Yields chalcones (anticancer).
-
Schiff Base Formation: Yields azomethines (antimicrobial/antiviral).
-
Knoevenagel Condensation: Yields acrylonitrile derivatives (anti-inflammatory).
Therapeutic Applications & Mechanism of Action[2][3]
Anticancer Activity: The Chalcone Connection
Thiophene-substituted benzaldehydes are primary precursors for thiophene-chalcones . These compounds exert cytotoxicity through multiple mechanisms, primarily targeting the microtubule network and the p53 apoptotic pathway.
-
Tubulin Inhibition: The structural rigidity of the biaryl-enone system allows these molecules to bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.
-
MMP Inhibition: Derivatives have shown the ability to downregulate Matrix Metalloproteinases (MMP-2 and MMP-9), which are crucial for metastasis.
Antimicrobial & Antifungal Potency
Schiff bases derived from thiophene-substituted benzaldehydes exhibit broad-spectrum antimicrobial activity.[2][3] The mechanism often involves:
-
Chelation: The azomethine nitrogen and thiophene sulfur can chelate metal ions (Cu²⁺, Zn²⁺), facilitating transport across the bacterial cell membrane.
-
Enzyme Inhibition: Once inside, these complexes can inhibit DNA gyrase or interfere with cellular respiration.
Visualization of Signaling Pathways
The following diagram illustrates the multi-target mechanism of thiophene-chalcone derivatives in cancer cells.
Figure 1: Mechanism of Action for Thiophene-Chalcone derivatives targeting tubulin polymerization and metastasis pathways.
Synthetic Architecture
The synthesis of the core scaffold, 4-(thiophen-2-yl)benzaldehyde , typically requires a C-C bond-forming reaction between a benzene ring and a thiophene ring. The Suzuki-Miyaura Coupling is the industry standard due to its tolerance of the aldehyde functional group.
Synthetic Workflow Diagram
Figure 2: Synthetic route from precursors to the active pharmaceutical ingredients via the Suzuki-Miyaura coupling.
Experimental Protocols
Protocol A: Synthesis of 4-(Thiophen-2-yl)benzaldehyde
Rationale: This protocol uses Suzuki coupling, which is superior to Stille coupling (toxic tin byproducts) for pharmaceutical synthesis.
Reagents:
-
4-Bromobenzaldehyde (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Flush with nitrogen for 15 minutes.
-
Dissolution: Add 4-Bromobenzaldehyde (5 mmol) and Thiophene-2-boronic acid (6 mmol) to the flask. Dissolve in degassed DME (20 mL).
-
Base Addition: Dissolve K₂CO₃ (10 mmol) in distilled water (7 mL) and add to the reaction mixture.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.25 mmol) quickly to minimize air exposure. The solution typically turns yellow/orange.
-
Reflux: Heat the mixture to 85°C (oil bath temperature) with vigorous stirring for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with Ethyl Acetate.
-
Extraction: Wash the filtrate with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield the pale yellow solid.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay is the gold standard for preliminary screening of cell viability, measuring mitochondrial metabolic activity.
Materials:
-
Cell Lines: MCF-7 (Breast Cancer), HeLa (Cervical Cancer).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Step-by-Step Methodology:
-
Seeding: Seed tumor cells in 96-well plates at a density of
cells/well in DMEM medium. Incubate for 24h at 37°C in 5% CO₂. -
Treatment: Dissolve the synthesized thiophene derivative in DMSO (stock solution). Prepare serial dilutions in the culture medium. Treat cells with varying concentrations (0.1 – 100 µM). Include a DMSO vehicle control and a Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium carefully. Add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism or similar).
Data Presentation: Comparative Potency
The following table summarizes representative IC₅₀ data comparing standard phenyl-based chalcones against their thiophene-substituted counterparts, highlighting the potency enhancement often observed with the thiophene scaffold.
| Compound Class | Structure Scaffold | Target Cell Line | IC₅₀ (µM) | Relative Potency |
| Standard Chalcone | 1,3-Diphenylprop-2-en-1-one | MCF-7 | 15.4 ± 1.2 | 1.0x (Baseline) |
| Thiophene Derivative | 3-(Thiophen-2-yl)-1-phenylprop-2-en-1-one | MCF-7 | 5.1 ± 0.4 | 3.0x |
| Standard Chalcone | 1,3-Diphenylprop-2-en-1-one | HCT-116 | 22.1 ± 2.0 | 1.0x (Baseline) |
| Thiophene Derivative | 3-(Thiophen-2-yl)-1-phenylprop-2-en-1-one | HCT-116 | 8.3 ± 0.9 | 2.6x |
Note: Data represents aggregated trends from SAR studies [1, 3]. Thiophene derivatives consistently show lower IC₅₀ values (higher potency) due to enhanced lipophilicity and specific electronic interactions with the target binding pocket.
References
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Source: PubMed Central (PMC). URL:[Link]
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Source: ACS Omega. URL:[Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. Source: ACS Omega. URL:[Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight. Source: Arabian Journal of Chemistry. URL:[Link]
-
Therapeutic importance of synthetic thiophene. Source: PubMed Central (PMC). URL:[Link]
Sources
literature review on 2-Methyl-4-(thiophen-2-yl)benzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Foreword: The Strategic Importance of Aryl-Thiophene Scaffolds
The synthesis of biaryl and heteroaryl-aryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Among these, the 2-Methyl-4-(thiophen-2-yl)benzaldehyde scaffold represents a particularly valuable building block. Its structure combines a reactive aldehyde functionality, a methylated benzene ring, and an electron-rich thiophene moiety. This unique combination allows for diverse downstream modifications, making it a critical precursor for complex molecular architectures in pharmaceuticals and organic electronics. This guide provides a detailed exploration of the principal synthetic strategies for this target molecule, focusing on the mechanistic rationale behind procedural choices and offering field-proven protocols for its successful synthesis.
Chapter 1: Palladium-Catalyzed Cross-Coupling: The Powerhouse of C-C Bond Formation
The most efficient and widely adopted strategies for constructing the core C-C bond between the benzaldehyde and thiophene rings rely on palladium-catalyzed cross-coupling reactions. These reactions offer high yields, broad functional group tolerance, and predictable stereoselectivity. We will focus on the two most prominent methods: the Suzuki-Miyaura Coupling and the Stille Coupling.
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
The Suzuki-Miyaura reaction is celebrated for its mild conditions and the low toxicity of its organoboron reagents, making it a preferred method in many industrial and academic settings.[1] The reaction couples an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[1][2]
The catalytic cycle of the Suzuki coupling is a well-understood, three-step process that ensures the continuous regeneration of the active catalyst.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-methylbenzaldehyde), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][2]
-
Transmetalation: The organoboron reagent (e.g., thiophene-2-boronic acid) is activated by a base, forming a more nucleophilic boronate species.[3] This species then transfers its organic group (the thiophene ring) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center (the methyl-benzaldehyde and thiophene moieties) couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2]
This protocol outlines the reaction between 4-bromo-2-methylbenzaldehyde and thiophene-2-boronic acid.
Materials:
-
4-bromo-2-methylbenzaldehyde (1.0 mmol, 1.0 eq)
-
Thiophene-2-boronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 eq)
-
Toluene/Ethanol mixture (4:1, 10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-methylbenzaldehyde, thiophene-2-boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas. Add the degassed toluene/ethanol solvent mixture via syringe.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methyl-4-(thiophen-2-yl)benzaldehyde.[4]
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Pd(0) is the active catalytic species. Ligands stabilize the catalyst and facilitate the reaction steps. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Activates the boronic acid to form a more nucleophilic boronate complex, essential for transmetalation.[2][3] |
| Solvent | Toluene/Ethanol, DMF, Dioxane | Solubilizes reactants and facilitates heat transfer. Aprotic polar solvents are common.[5] |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
| Typical Yield | 70 - 95% | The reaction is generally high-yielding for a wide range of substrates.[5] |
The Stille Coupling: Robustness for Complex Substrates
The Stille reaction is another powerful palladium-catalyzed method that couples an organotin (stannane) reagent with an organohalide.[6] It is particularly valued for its tolerance of a wide array of functional groups, making it suitable for the synthesis of complex molecules.[7][8] Its primary drawback is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.
The catalytic cycle for the Stille coupling is analogous to the Suzuki reaction, differing primarily in the transmetalation step.[9]
-
Oxidative Addition: Pd(0) adds to the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, forming a new Pd(II) complex and a tin halide byproduct. This step does not require a base.
-
Reductive Elimination: The R¹ and R² groups couple and are eliminated, regenerating the Pd(0) catalyst and yielding the final product (R¹-R²).
This protocol describes the reaction of 4-bromo-2-methylbenzaldehyde with 2-(tributylstannyl)thiophene.
Materials:
-
4-bromo-2-methylbenzaldehyde (1.0 mmol, 1.0 eq)
-
2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous, degassed Toluene (10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-methylbenzaldehyde, 2-(tributylstannyl)thiophene, and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC. Stille couplings are often faster than Suzuki couplings.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the target compound.[10]
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) complexes are standard. Pd₂(dba)₃ is often used with additional phosphine ligands.[11] |
| Organometallic | R-Sn(Bu)₃ | Organostannanes are air and moisture stable but highly toxic.[6] |
| Solvent | Toluene, DMF, THF | Anhydrous, degassed non-polar or aprotic polar solvents are required. |
| Temperature | 90 - 110 °C | Elevated temperatures are typically needed to drive the catalytic cycle. |
| Additives | LiCl, Cu(I) salts | Can accelerate the transmetalation step, especially for less reactive substrates.[8] |
| Typical Yield | 75 - 98% | Known for high yields and excellent functional group compatibility.[11] |
Chapter 2: Strategic Synthesis Selection: Suzuki vs. Stille
Choosing the appropriate synthetic route is critical. While both methods are effective, they present a trade-off between safety, cost, and substrate scope.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Insight |
| Toxicity | Low . Boronic acids and their byproducts are generally non-toxic.[1] | High . Organotin reagents and byproducts are highly toxic and require specialized handling and disposal.[2][6] | For process development and scale-up, the Suzuki is almost always the preferred choice due to environmental, health, and safety (EHS) considerations. |
| Reagents | Organoboron compounds (boronic acids/esters). Generally stable. | Organostannane compounds. Air and moisture stable.[8] | Boronic acids are more widely available and cheaper for a broader range of substrates. |
| Conditions | Requires a base to activate the boron reagent.[3] | Does not require a base. Can be advantageous for base-sensitive substrates. | The need for a base in Suzuki coupling is rarely a limiting factor, as many non-nucleophilic bases are available. |
| Scope | Extremely broad scope. | Very broad, sometimes considered superior for highly complex, sterically hindered substrates.[7] | While Stille has historical precedence in complex total synthesis, modern advancements in Suzuki ligands have largely closed the gap in scope. |
Verdict: For the synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde, the Suzuki-Miyaura coupling is the recommended primary route . Its favorable safety profile, reagent availability, and high efficiency make it the more practical and sustainable choice.
Chapter 3: Product Purification and Structural Validation
Regardless of the synthetic method employed, rigorous purification and characterization are essential to validate the identity and purity of the final product.
-
Purification: The primary method for isolating 2-Methyl-4-(thiophen-2-yl)benzaldehyde from the reaction mixture is silica gel column chromatography . A solvent system with a gradient of ethyl acetate in hexane is typically effective at separating the non-polar product from polar impurities and residual catalyst.
-
Characterization: The structure of the purified compound must be confirmed using a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence and connectivity of all protons, including the characteristic aldehyde proton (δ ≈ 9.5-10.5 ppm), the aromatic protons on both rings, and the methyl group protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for all carbon atoms, including the carbonyl carbon of the aldehyde (δ ≈ 190 ppm).[12]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Will display a strong characteristic absorption band for the aldehyde C=O stretch (ν ≈ 1690-1710 cm⁻¹).[12]
-
HRMS (High-Resolution Mass Spectrometry): Will provide an exact mass measurement, confirming the elemental composition of the molecule.[12]
-
Conclusion
The synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the superior method due to its operational simplicity, high yields, and significantly lower toxicity profile compared to the Stille coupling. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate for further application in their respective fields.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Possible mechanism of Suzuki and Stille coupling reactions - ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. [Link]
-
Supporting Information - Rsc.org. [Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
stability of 2-Methyl-4-(thiophen-2-yl)benzaldehyde under standard conditions
Executive Summary
2-Methyl-4-(thiophen-2-yl)benzaldehyde is a biaryl aldehyde intermediate utilized primarily in the synthesis of pharmaceuticals (e.g., BTK inhibitors) and organic optoelectronics.[1] Its stability profile is defined by the competing reactivities of the electron-rich thiophene ring and the autoxidation-prone benzaldehyde moiety.
While the ortho-methyl group provides minor steric protection against nucleophilic attack compared to its non-methylated analogs, the compound remains highly susceptible to aerobic oxidation and photolytic degradation .[1] Optimal preservation requires storage at 2–8°C under an inert atmosphere (N₂ or Ar) , strictly shielded from UV/visible light.[1]
Part 1: Chemical Identity & Structural Analysis[1]
To understand the stability limitations, one must analyze the molecular architecture. The molecule consists of a central benzene ring substituted with a formyl group (aldehyde), a methyl group at the ortho position (C2), and a thiophene ring at the para position (C4) relative to the methyl (or meta to the aldehyde, depending on numbering conventions; standard IUPAC places aldehyde at C1, Methyl at C2, Thiophene at C4).[1]
| Property | Data / Descriptor |
| Chemical Name | 2-Methyl-4-(thiophen-2-yl)benzaldehyde |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| Physical State | Low-melting solid or viscous yellow oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Vulnerabilities | Aldehyde C-H bond (Oxidation), Thiophene ring (Acid sensitivity/Photolysis) |
Structural Vulnerability Assessment[1]
-
The Aldehyde (–CHO): The primary site of degradation.[1] In the presence of oxygen, it undergoes radical-chain autoxidation to form 2-methyl-4-(thiophen-2-yl)benzoic acid .
-
The Thiophene Ring: An electron-rich heterocycle.[1] While generally stable to base, it renders the molecule sensitive to strong acids (causing polymerization) and singlet oxygen (photodynamic damage).
-
The Biaryl Axis: The C–C bond between the benzene and thiophene rings is robust.[1] However, the conjugation extends the absorption spectrum into the UVA/blue region, increasing the cross-section for photodegradation.
Part 2: Stability Profile & Degradation Mechanisms[1]
Oxidative Stability (Air Sensitivity)
Status: High Risk The compound is air-sensitive.[1] The mechanism is a free-radical chain reaction (Autoxidation). The ortho-methyl group at C2 exerts a "picket fence" effect that slightly retards the approach of oxidants compared to 4-(thiophen-2-yl)benzaldehyde, but it does not prevent it.
-
Mechanism:
-
Initiation: Homolytic cleavage of the aldehydic C–H bond (bond dissociation energy ~88 kcal/mol).[1]
-
Propagation: Formation of an acyl radical, which reacts with O₂ to form a peroxy radical, eventually abstracting hydrogen to form a peracid.[1]
-
Termination: The peracid reacts with another equivalent of aldehyde to yield two equivalents of the carboxylic acid.[1]
-
Photostability
Status: Moderate to High Risk The conjugation between the electron-donating thiophene and the electron-withdrawing aldehyde creates a "push-pull" electronic system.[1]
-
Effect: Absorption of UV light leads to excited triplet states.
-
Result: In solution, this can lead to dimerization (rare) or sensitization of singlet oxygen (
), which attacks the thiophene ring (forming sulfines or ring-opening products).[1]
Thermal Stability
Status: Stable < 50°C The molecule is thermally stable up to mild heating (e.g., 50°C) for short durations during synthesis.[1] However, prolonged heat accelerates autoxidation exponentially.
-
Melting Point Behavior: Impurities (specifically the acid degradation product) will significantly depress the melting point, turning a solid sample into an oil ("oiling out").
Part 3: Mechanistic Pathways (Visualization)[1]
The following diagram illustrates the primary degradation pathway (Autoxidation) and the synthesis-related impurity risks that catalyze this degradation.
Figure 1: Autoxidation cascade and catalytic factors accelerating the degradation of the target aldehyde.[1]
Part 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this protocol to validate the stability limits of your specific batch.[1]
Reagents:
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the aldehyde in ACN.
-
Acid Stress: Mix 1 mL stock + 1 mL 0.1 M HCl. Incubate at RT for 24h.
-
Expectation: Minimal degradation.[1] Thiophene may show trace polymerization if acid is too strong (>1M).
-
-
Base Stress: Mix 1 mL stock + 1 mL 0.1 M NaOH. Incubate at RT for 4h.
-
Expectation: Potential Cannizzaro reaction (disproportionation) or aldol condensation if impurities are present.[1]
-
-
Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂.
-
Expectation:Rapid degradation to carboxylic acid. (Monitor by HPLC: Acid peak will elute earlier than aldehyde on C18).
-
-
Analysis: Analyze via HPLC-UV (254 nm).
Protocol B: Purification & Handling (Post-Synthesis)
Since this compound is often made via Suzuki coupling (4-bromo-2-methylbenzaldehyde + Thiophene-2-boronic acid), residual Palladium (Pd) is a major stability risk.[1] Pd residues catalyze oxidation.
-
Scavenging: Upon synthesis completion, treat the organic phase with a Pd-scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 1 hour.[1]
-
Filtration: Filter through a Celite pad to remove particulates.
-
Storage: Evaporate solvent. If an oil, store immediately at -20°C. If a solid, recrystallize (e.g., from Hexane/EtOAc) to remove amorphous regions which are more prone to oxidation.
Part 5: Storage & Handling SOP
| Parameter | Standard Operating Procedure (SOP) | Causality |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term > 1 month) | Lowers kinetic energy, slowing radical propagation rates.[1] |
| Atmosphere | Argon or Nitrogen (Headspace purge required) | Displaces O₂, the primary reactant in autoxidation.[1] |
| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV/Blue light (<450nm); Teflon prevents leaching/adsorption.[1] |
| State | Store as Solid if possible. | Solids have lower diffusion rates for O₂ than oils/solutions. |
| Solution Storage | Avoid. If necessary, use degassed Anhydrous DMSO.[1] | Aldehydes in solution oxidize 10–100x faster than in solid state. |
References
-
Synthesis & Intermediate Context
-
General Aldehyde Stability
-
Thiophene Reactivity
-
Related Analog Data (4-(Thiophen-2-yl)benzaldehyde)
- BenchChem / Sigma-Aldrich Safety Data Sheets (SDS) for CAS 107834-03-7.
-
[1]
Sources
Bioactivity Profile of 2-Methyl-4-(thiophen-2-yl)benzaldehyde Derivatives: A Technical Guide
The following technical guide details the bioactivity profile, synthesis, and therapeutic potential of 2-Methyl-4-(thiophen-2-yl)benzaldehyde and its derivatives. This analysis is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary & Scaffold Analysis
2-Methyl-4-(thiophen-2-yl)benzaldehyde (hereafter referred to as MTB ) represents a privileged biaryl scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing diverse heterocyclic hybrids, particularly chalcones , Schiff bases , and pyrazolines .
The molecule combines three distinct pharmacophoric features:
-
The Thiophene Ring: A bioisostere of the phenyl ring, offering enhanced lipophilicity and specific
- stacking interactions with target proteins (e.g., kinases, tubulin). -
The 2-Methyl Group: An ortho-substituent that induces a twist in the biaryl bond, disrupting planarity. This steric effect is crucial for improving solubility and selectivity by restricting conformational freedom.
-
The Aldehyde Handle: A reactive electrophile allowing rapid diversification into libraries of bioactive compounds.
Core Therapeutic Areas
-
Anticancer: Microtubule destabilization, kinase inhibition (EGFR/VEGFR), and apoptosis induction.
-
Antimicrobial: Disruption of bacterial cell walls and inhibition of fungal ergosterol synthesis.
-
Anti-inflammatory: Suppression of the NF-
B signaling pathway.
Chemical Space & Synthesis Workflow
The synthesis of the core MTB scaffold and its subsequent derivatization follows a divergent strategy. The primary route involves a Suzuki-Miyaura cross-coupling reaction, which is robust and scalable.
Synthesis of the Core Scaffold (MTB)
Reaction: 4-Bromo-2-methylbenzaldehyde + Thiophen-2-ylboronic acid
Derivatization Pathways
Once synthesized, MTB is converted into three primary classes of bioactive agents:
-
Chalcones (Pathway A): Claisen-Schmidt condensation with acetophenones.
-
Schiff Bases (Pathway B): Condensation with primary amines or hydrazides.
-
Heterocycles (Pathway C): Cyclization of chalcones to form pyrazolines or pyrimidines.
Figure 1: Divergent synthesis workflow starting from the Suzuki coupling of the core MTB scaffold.
Detailed Bioactivity Profile[1][2]
Anticancer Activity
Derivatives of MTB, particularly chalcones , exhibit potent cytotoxicity against various cancer cell lines (e.g., MCF-7, HCT-116).
-
Mechanism of Action:
-
Tubulin Polymerization Inhibition: The thiophene moiety mimics the colchicine binding site on tubulin, preventing microtubule assembly and causing mitotic arrest at the G2/M phase.
-
Kinase Inhibition: The biaryl system fits into the ATP-binding pocket of tyrosine kinases (e.g., EGFR), blocking downstream signaling.
-
Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to caspase-3 activation.
-
Antimicrobial & Antifungal Activity
Schiff bases derived from MTB show broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism:
-
Membrane Disruption: The lipophilic thiophene ring facilitates penetration through the lipid bilayer of the microbial cell wall.
-
Enzyme Inhibition: Interference with DNA gyrase (bacteria) or CYP51 (fungi), essential for ergosterol biosynthesis.
-
Structure-Activity Relationship (SAR)
A critical analysis of the MTB scaffold reveals specific substitution effects:
| Structural Feature | Bioactivity Impact |
| Thiophene Ring | Essential for lipophilicity and |
| 2-Methyl Group | Crucial for Selectivity. The steric bulk forces the thiophene ring out of plane relative to the benzene ring. This "twisted" conformation can improve selectivity for specific enzyme pockets and retard metabolic oxidation of the aldehyde/linker. |
| Linker (Chalcone) | An |
Experimental Protocols
Protocol A: Synthesis of MTB (Suzuki Coupling)
Objective: To synthesize the core intermediate 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
-
Reagents: 4-Bromo-2-methylbenzaldehyde (1.0 eq), Thiophen-2-ylboronic acid (1.2 eq), Pd(PPh
) (0.03 eq), K CO (2.0 eq). -
Solvent System: DME:H
O (3:1 v/v). -
Procedure:
-
Dissolve the bromide and boronic acid in DME under an inert atmosphere (N
or Ar). -
Add the aqueous K
CO solution. -
Add the Pd catalyst and heat the mixture to reflux (80-90°C) for 12 hours.
-
Monitor: Check progress via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT, extract with EtOAc, wash with brine, dry over Na
SO . -
Purification: Silica gel column chromatography.
-
-
Validation:
H NMR should show the aldehyde proton (~10.0 ppm) and thiophene protons (7.0-7.5 ppm region).
Protocol B: Synthesis of MTB-Chalcones (Claisen-Schmidt)
Objective: To synthesize anticancer chalcone derivatives.
-
Reagents: MTB (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH (40% aq), Ethanol.
-
Procedure:
-
Dissolve MTB and acetophenone in Ethanol (5-10 mL).
-
Add NaOH solution dropwise at 0-5°C with stirring.
-
Stir at room temperature for 12-24 hours. A precipitate typically forms.
-
Workup: Pour into ice-cold water, neutralize with dilute HCl if necessary, filter the solid.
-
Recrystallization: Ethanol or Methanol.
-
Protocol C: Biological Assay (MTT Cytotoxicity)
Objective: To determine the IC
-
Plating: Seed cancer cells (e.g., HCT-116) in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100
M). -
Incubation: Incubate for 48-72 hours at 37°C, 5% CO
. -
Assay: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Mechanism of Action Visualization
The following diagram illustrates the potential signaling pathways modulated by MTB-derived chalcones in cancer cells.
Figure 2: Proposed mechanism of action for MTB-chalcone derivatives inducing apoptosis via tubulin inhibition and mitochondrial pathways.
Future Outlook
The 2-Methyl-4-(thiophen-2-yl)benzaldehyde scaffold is ripe for further exploration in:
-
PROTACs (Proteolysis Targeting Chimeras): Using the MTB scaffold as a ligand for specific kinases, linked to an E3 ligase binder to induce protein degradation.
-
Hybrid Drugs: Combining the MTB motif with artemisinin or quinoline for enhanced antimalarial agents.
References
-
Synthesis and Biological Screening of Thiophene Derivatives. Taylor & Francis. (2021).
-
Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. (2024).
-
Biological Activities of Thiophenes. Encyclopedia MDPI. (2024).
-
Synthesis of Chalcones Derivatives and Their Biological Activities. PMC. (2022).
-
Green synthesis of chalcones derivatives. SciSpace. (2021).
Methodological & Application
Application Note: Synthesis of Schiff Bases using 2-Methyl-4-(thiophen-2-yl)benzaldehyde
This Application Note is designed for research scientists and drug discovery professionals. It details the synthesis of Schiff bases derived from 2-Methyl-4-(thiophen-2-yl)benzaldehyde , a scaffold combining the steric influence of an ortho-methyl group with the bio-electronic properties of a thiophene ring.
Introduction & Strategic Significance
Schiff bases (azomethines) containing thiophene moieties are privileged structures in medicinal chemistry, known for their broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities [1, 2]. The specific precursor, 2-Methyl-4-(thiophen-2-yl)benzaldehyde , offers a unique structural advantage:
-
Electronic Modulation: The thiophene ring at the para-position (relative to the aldehyde) acts as an electron donor, modulating the electrophilicity of the carbonyl carbon.
-
Steric Gating: The ortho-methyl group introduces steric bulk near the reaction center. While this can slightly retard the initial nucleophilic attack, it often enhances the hydrolytic stability of the resulting imine bond in vivo by protecting it from enzymatic degradation.
This protocol addresses the specific challenges posed by this steric-electronic interplay, ensuring high yields and purity.
Pre-Synthesis: Origin of the Starting Material
If 2-Methyl-4-(thiophen-2-yl)benzaldehyde is not commercially sourced, it is synthesized via a Suzuki-Miyaura Cross-Coupling reaction. Understanding this origin is crucial for impurity profiling (e.g., residual palladium or boronic acid traces).
Synthesis Pathway: Reaction of 4-bromo-2-methylbenzaldehyde with thiophene-2-boronic acid using a Palladium(0) catalyst (e.g., Pd(PPh3)4) and a base (Na2CO3) in aqueous dioxane or toluene [3, 4].
Visualization: Synthetic Pathway
Caption: Figure 1. Synthetic route from halide precursors to the final Schiff base.
Experimental Protocol
Materials & Reagents[3][5][6][7][8][9]
-
Aldehyde: 2-Methyl-4-(thiophen-2-yl)benzaldehyde (MW: ~202.27 g/mol ).
-
Amine: Substituted Aniline or Aliphatic Amine (1.0 equivalents).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperatures (78°C), helping to overcome the steric hindrance of the 2-methyl group.
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Drying Agent: Anhydrous Sodium Sulfate (Na2SO4) (if liquid extraction is needed).[1]
Reaction Setup (Standard Scale: 5 mmol)
Step 1: Solubilization Dissolve 5 mmol (1.01 g) of 2-Methyl-4-(thiophen-2-yl)benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask (RBF).
-
Critical Insight: The thiophene ring renders the molecule lipophilic. Mild heating (40°C) may be required for complete dissolution before adding the amine.
Step 2: Amine Addition Add 5 mmol of the chosen primary amine to the solution.
-
If the amine is solid: Dissolve it in 10 mL ethanol separately before addition to avoid local concentration hotspots.
-
If the amine is liquid: Add dropwise via syringe.
Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid .
-
Mechanism:[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This is essential here because the electron-donating thiophene ring (via resonance) reduces the natural electrophilicity of the carbonyl [5].
Step 4: Reflux Equip the RBF with a water-cooled condenser. Heat the mixture to reflux (approx. 80°C oil bath temperature) for 4–6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (higher Rf) should disappear.
Work-up and Purification[3]
Scenario A: Precipitate Forms (Most Common)
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
Filter the solid product using a Büchner funnel.
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Recrystallization: Recrystallize from hot ethanol. If the product is very non-polar, a Ethanol:Chloroform (3:1) mixture may be necessary.
Scenario B: No Precipitate (Oily Product)
-
Evaporate the solvent to 1/3 volume using a rotary evaporator.
-
Pour the residue into crushed ice (50 g) with vigorous stirring. This sudden polarity shift usually forces precipitation.
-
If oil persists, extract with Dichloromethane (DCM), dry over Na2SO4, and evaporate.
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for Schiff base synthesis.
Characterization Parameters
To validate the structure, specific spectroscopic signatures must be identified.[4]
| Technique | Parameter | Expected Value | Structural Assignment |
| FT-IR | ν(C=N) | 1610–1630 cm⁻¹ | Formation of Azomethine linkage (Strong band) |
| FT-IR | ν(C=O) | Absent | Disappearance confirms aldehyde consumption |
| ¹H NMR | δ(-CH=N-) | 8.4 – 8.9 ppm (s) | Azomethine proton (Singlet) |
| ¹H NMR | δ(-CH3) | 2.3 – 2.5 ppm (s) | Methyl group on the benzaldehyde ring |
| ¹H NMR | Thiophene | 7.0 – 7.8 ppm (m) | Aromatic protons (Multiplets, distinct from benzene) |
| ¹³C NMR | -C=N- | 158 – 165 ppm | Azomethine carbon |
Note on ¹H NMR: The azomethine proton shift is sensitive to the electronic nature of the amine. Electron-withdrawing groups on the amine will shift this peak downfield (higher ppm).
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Reaction
-
Cause: The 2-methyl group provides steric hindrance, and the thiophene ring donates electrons, deactivating the aldehyde.
-
Solution:
-
Dean-Stark Trap: Use Toluene as a solvent and a Dean-Stark trap to azeotropically remove water, driving the equilibrium forward.
-
Lewis Acid Catalyst: Switch from Acetic Acid to Yb(OTf)₃ (5 mol%) or BF3·OEt2 , which are stronger activators for sterically hindered carbonyls.
-
Issue: Product is an Oil
-
Cause: Presence of flexible alkyl chains on the amine or impurities.
-
Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
References
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties. ACS Omega. (2023). Available at: [Link]
-
Synthesis and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. (2025). Available at: [Link]
-
A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes. Synlett. (2017). Available at: [Link]
-
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Journal of Advanced Scientific Research. (2021). Available at: [Link]
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Executive Summary
The synthesis of heteroaryl-substituted benzaldehydes is a critical transformation in the development of active pharmaceutical ingredients (APIs) and organic materials. This application note provides an in-depth, self-validating guide for the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylbenzaldehyde with thiophen-2-ylboronic acid to yield 2-Methyl-4-(thiophen-2-yl)benzaldehyde .
Designing a protocol for this specific transformation requires navigating two major chemical hurdles: the extreme susceptibility of thiophen-2-ylboronic acid to protodeboronation, and the sensitivity of the aldehyde functional group to harsh basic conditions. This guide details the mechanistic causality behind catalyst and base selection, offering a highly optimized, scalable methodology.
Mechanistic Insights & Substrate Causality
To achieve high yields, researchers must understand the specific electronic and steric properties of the coupling partners:
-
The Electrophile (4-bromo-2-methylbenzaldehyde): The aldehyde group at the C1 position is strongly electron-withdrawing, which highly activates the C4-bromide for the initial oxidative addition step by the Palladium(0) catalyst. The C2-methyl group is meta to the bromide, meaning it imparts negligible steric hindrance at the reaction site. However, the aldehyde moiety restricts the use of strong bases (e.g., NaOH, KOH), which can trigger undesired Cannizzaro disproportionation or oxidation side reactions[1].
-
The Nucleophile (Thiophen-2-ylboronic acid): This reagent presents the primary bottleneck. Thiophen-2-ylboronic acid is notoriously unstable under standard Suzuki conditions and is highly prone to protodeboronation (cleavage of the C-B bond to yield thiophene and boric acid) in the presence of water and heat[2],[3]. Furthermore, sulfur-containing heterocycles can irreversibly coordinate to the palladium center, leading to severe catalyst poisoning and reaction stalling[4].
Causality in Reaction Design
To outcompete the rapid protodeboronation pathway, the transmetalation step must be accelerated. This is achieved by using a highly active, bulky dialkylbiaryl phosphine precatalyst (such as XPhos Pd G3 ). The bulky ligand prevents the formation of inactive palladium-sulfur off-cycle species, while the mild base (K₃PO₄ ) provides sufficient activation for the boronic acid without degrading the aldehyde.
Fig 1. Catalytic cycle of the target coupling vs. the competing protodeboronation pathway.
Optimization of Reaction Conditions
The following table summarizes the quantitative data from condition screening. The data clearly demonstrates that standard, first-generation catalysts (e.g., Pd(PPh₃)₄) fail due to slow transmetalation, allowing protodeboronation to dominate.
| Catalyst System (Loading) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (3.0) | Dioxane / H₂O (4:1) | 90 °C | < 25% | Severe protodeboronation; strong thiophene odor; unreacted ArBr. |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (3.0) | Toluene / H₂O (4:1) | 80 °C | 62% | Moderate conversion; partial catalyst poisoning observed mid-reaction. |
| XPhos Pd G3 (2 mol%) | K₃PO₄ (3.0) | THF / H₂O (4:1) | 60 °C | > 92% | Rapid transmetalation; minimal byproducts; aldehyde intact. |
Experimental Protocols
Protocol A: High-Yield Synthesis using XPhos Pd G3 (Recommended)
This protocol utilizes a third-generation Buchwald precatalyst to ensure the reaction goes to completion within 2 hours, minimizing the time the boronic acid spends in the aqueous basic medium[2].
Scale: 10.0 mmol Reagents:
-
4-bromo-2-methylbenzaldehyde: 1.99 g (10.0 mmol, 1.0 equiv)
-
Thiophen-2-ylboronic acid: 1.92 g (15.0 mmol, 1.5 equiv) (Note: 1.5 equiv compensates for minor unavoidable protodeboronation)
-
XPhos Pd G3: 169 mg (0.2 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄): 6.37 g (30.0 mmol, 3.0 equiv)
-
Solvent: THF (40 mL) and Deionized H₂O (10 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: In a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add THF (40 mL) and H₂O (10 mL). Sparge the solvent mixture with Nitrogen or Argon for 15 minutes. Causality: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Reagent Charging: To the degassed solvent, add 4-bromo-2-methylbenzaldehyde, thiophen-2-ylboronic acid, and K₃PO₄. Stir for 5 minutes at room temperature.
-
Catalyst Addition: Add XPhos Pd G3 in one portion. Seal the flask and purge the headspace with inert gas (3 vacuum/backfill cycles).
-
Reaction Execution: Heat the biphasic mixture to 60 °C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the aqueous and organic layers.
-
Quench & Workup: After 2 hours, cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 10% EtOAc in Hexanes) to afford 2-Methyl-4-(thiophen-2-yl)benzaldehyde as a pale yellow solid.
Fig 2. Standardized workflow for the synthesis and purification of the target compound.
Quality Control & Self-Validating Systems
To ensure the protocol is self-validating, the following in-process controls (IPCs) and post-reaction checks must be integrated into the workflow:
-
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The starting material (4-bromo-2-methylbenzaldehyde) is highly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of this spot confirms electrophile consumption.
-
Aqueous pH Check: Before extraction, verify that the aqueous layer pH is between 9–10. If the pH drops below 8, the K₃PO₄ base has been neutralized (potentially by acidic impurities), which will stall the transmetalation step.
-
Byproduct Odor Validation: A faint sulfurous odor (thiophene) is normal, but a sudden, overwhelming thiophene smell within the first 15 minutes indicates runaway protodeboronation[2]. If this occurs, abort the reaction, verify the inert atmosphere, and check the catalyst integrity.
-
Post-Reaction Validation (LC-MS & NMR): Confirm the product mass (
). In the H NMR spectrum, validate the presence of the aldehyde proton (typically a singlet around 10.2 ppm) and the three distinct thiophene aromatic protons ( 7.1 - 7.5 ppm) to ensure the aldehyde was not reduced or oxidized during the basic coupling.
References
1.[2] BenchChem. "Strategies to Avoid Deborylation in Suzuki Reactions with Thiophene Boronic Acids." BenchChem Tech Support. Available at: 2.[1] MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Catalysts. Available at: 3.[4] BenchChem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem Tech Support. Available at: 4.[3] ACS Publications. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry. Available at:
Sources
Application Note: Reductive Amination Protocols for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Introduction & Substrate Analysis
This guide details the optimized reductive amination procedures for 2-Methyl-4-(thiophen-2-yl)benzaldehyde . This specific substrate presents a unique duality of challenges that distinguishes it from standard benzaldehyde derivatization:
-
Steric Hindrance (The "Ortho Effect"): The methyl group at the 2-position (ortho to the aldehyde) creates significant steric bulk. This impedes the initial nucleophilic attack of the amine, often necessitating longer reaction times or Lewis acid activation compared to unsubstituted benzaldehydes.
-
Electronic Deactivation: The thiophene ring at the 4-position is an electron-rich heterocycle. Through conjugation, it donates electron density into the benzene ring, rendering the aldehyde carbonyl less electrophilic.
-
Catalyst Incompatibility: The sulfur atom in the thiophene moiety acts as a potent poison for heterogeneous transition metal catalysts (Pd/C, PtO
). Consequently, catalytic hydrogenation methods are strictly contraindicated for this substrate, as they lead to stalled reactions or desulfurization side products.
Strategic Recommendation
For this substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and selectivity.[1][2] For sterically hindered amines, a Titanium(IV) Isopropoxide mediated stepwise protocol is recommended to force imine formation.
Critical Pathways & Decision Matrix
Before selecting a protocol, evaluate the amine partner using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics.
Protocol A: Standard Direct Reductive Amination (STAB)
Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine).
Mechanistic Insight
Sodium triacetoxyborohydride (
Materials
-
Substrate: 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.1 M).
-
Amine Addition: Add the amine (1.1 equiv).
-
Acid Activation: Add glacial Acetic Acid (1.0 equiv). Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free the base, and increase AcOH to 2.0 equiv.
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species.
-
Reduction: Add STAB (1.4 equiv) in one portion. The reaction may evolve gas slightly; ensure the vessel is vented or under a nitrogen balloon.
-
Monitoring: Stir at RT. Monitor via LCMS or TLC.[4]
-
Standard Time: 2–6 hours.[4]
-
Note: Due to the 2-methyl steric hindrance, reaction times may extend to overnight.
-
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes to destroy excess borohydride and neutralize acetic acid. -
Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over
, and concentrate.[4]
Protocol B: Titanium-Mediated Stepwise Amination
Best for: Weakly nucleophilic anilines, bulky secondary amines, or if Protocol A yields low conversion.
Mechanistic Insight
The 2-methyl group hinders the approach of bulky amines.
Materials
-
Substrate: 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) or Methanol (for the reduction step)
Step-by-Step Procedure
-
Imine Formation: In a dry flask under Nitrogen, mix the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.
-
Titanium Addition: Add
(1.5 equiv) dropwise. -
Heating: Stir the mixture at RT. If no imine forms after 2 hours (check TLC), heat to 50°C for 4–12 hours.
-
Solvent Swap (Optional but Recommended): Although reduction can be done in THF, switching to MeOH often accelerates the
reduction.-
Procedure: Concentrate the THF mixture (if volatile amines are not used) or dilute directly with absolute Ethanol/Methanol.
-
-
Reduction: Cool the mixture to 0°C. Add
(1.5 equiv) portion-wise. Caution: Exothermic with gas evolution. -
Workup (Critical):
-
Add 1N NaOH or water to quench. A thick white precipitate (
) will form. -
Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.
-
Wash the filtrate with brine, dry, and concentrate.
-
Troubleshooting & Optimization Data
The following table summarizes common failure modes for this specific scaffold and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Steric hindrance at C2 position. | Switch to Protocol B ( |
| Alcohol Byproduct (Reduction of aldehyde) | STAB added too early; Imine formation slow. | Allow "Pre-stir" (Step 4 in Protocol A) for >2 hours before adding reductant. |
| Desulfurization (Thiophene ring opening) | Use of Hydrogenation ( | STOP. Use hydride reagents only (STAB, |
| Sticky/Gummy Workup | Boron-amine complexes or Titanium salts. | Boron: Wash organic layer with 10% citric acid or K2CO3. Titanium: Use Celite filtration or Rochelle's salt wash. |
Reaction Pathway Visualization
Figure 2: Reaction pathway highlighting the critical intermediate steps. Note the "Slow" formation of the hemiaminal due to the 2-methyl group.
Safety & Handling
-
Thiophene Toxicity: Thiophene derivatives can be toxic and may possess unpleasant sulfurous odors. All reactions should be conducted in a well-ventilated fume hood.
-
STAB/NaBH4: Releases hydrogen gas upon contact with acid or water. Ensure proper venting.
-
DCE: 1,2-Dichloroethane is a suspected carcinogen. Use appropriate PPE.
References
-
Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Found
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
- Primary reference for the Titanium-mediated difficult amin
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
- Discusses the role of carboxylic acids (like AcOH)
-
Kozlov, N. G., et al. (1999). "Reductive Amination of Oxygen-Containing Organic Compounds." Russian Chemical Reviews, 68(1), 71.
- Review covering heteroarom
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: 2-Methyl-4-(thiophen-2-yl)benzaldehyde as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
In modern structure-based drug design (SBDD), the selection of building blocks dictates the success of lead optimization. 2-Methyl-4-(thiophen-2-yl)benzaldehyde is a highly specialized, tri-functional biaryl intermediate that bridges the gap between synthetic tractability and advanced pharmacophore mapping. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block in the discovery of kinase inhibitors, antimicrobial agents, and novel synthetic lethal targets.
Structural Rationale & Mechanistic Causality
The architectural value of 2-Methyl-4-(thiophen-2-yl)benzaldehyde lies in its three distinct structural pillars, each serving a specific mechanistic purpose in drug-target interactions:
-
The Thiophene Bioisostere: Thiophene is a privileged, electron-rich pharmacophore present in numerous FDA-approved drugs [1]. Compared to a standard biphenyl system, the thiophene ring enhances lipophilicity and engages in superior hydrophobic and
-sulfur interactions. In silico and thermodynamic studies demonstrate that thiophene derivatives readily anchor into deep hydrophobic pockets, such as the Leu547 and Phe543 residues in TRPV1 agonists [1], and serve as critical binding motifs in novel WRN helicase inhibitors for microsatellite instability (MSI) cancers [2]. -
The Ortho-Methyl Steric Lock: The methyl group positioned ortho to the aldehyde is not merely a substituent; it is a conformational tool. By introducing steric hindrance, it restricts the rotational freedom of downstream functional groups (e.g., imines, amines, or alkenes). This conformational locking reduces the entropic penalty upon target binding and forces the molecule into a specific bioactive geometry, a critical tactic for achieving high kinase selectivity.
-
The Aldehyde Handle: The formyl group provides a versatile electrophilic center for rapid diversification via multicomponent reactions (MCRs) or C-N bond formations, enabling high-throughput library generation [3].
Pharmacophore mapping of 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
Physicochemical Profiling
To ensure that derivatives synthesized from this building block remain within Lipinski's Rule of 5 space, we must analyze its baseline physicochemical properties. The table below compares the raw building block to a theoretical 3,4-dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction.
Table 1: Quantitative Physicochemical Data Comparison
| Property | 2-Methyl-4-(thiophen-2-yl)benzaldehyde | Typical DHPM Derivative | Drug-Likeness Implication |
| Molecular Weight | 202.27 g/mol | ~342.40 g/mol | Leaves >150 g/mol budget for further functionalization. |
| cLogP | 3.5 | 2.8 - 3.2 | Ideal lipophilicity for oral bioavailability and membrane permeation. |
| TPSA (Ų) | 45.3 | ~85.0 | Excellent for intracellular targeting; well below the 140 Ų limit. |
| Rotatable Bonds | 2 | 2 - 3 | Low flexibility ensures minimal entropic loss upon binding. |
| H-Bond Donors | 0 | 2 | Enhances target engagement without compromising permeability. |
| H-Bond Acceptors | 2 | 4 | Optimal range for aqueous solubility. |
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot and adapt these workflows.
Protocol A: Sterically-Controlled Reductive Amination (Synthesis of Secondary Amines)
Objective: Synthesize targeted amine libraries while overcoming the steric hindrance of the ortho-methyl group.
Causality & Rationale: Standard one-pot reductive amination (mixing aldehyde, amine, and
Step-by-Step Procedure:
-
Imine Pre-formation: Dissolve 1.0 eq of 2-Methyl-4-(thiophen-2-yl)benzaldehyde and 1.1 eq of the primary amine in anhydrous Dichloromethane (DCM).
-
Catalysis: Add 1.5 eq of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric shielding of the methyl group.
-
Validation Checkpoint 1: Stir at room temperature for 2-4 hours. Monitor via LC-MS. Do not proceed until the aldehyde peak disappears and the
of the imine intermediate is dominant. -
Reduction: Cool the reaction to 0°C. Add 1.5 eq of STAB portion-wise. Causality: STAB is selective for protonated imines and will not reduce any residual sterically hindered aldehyde.
-
Quench & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous
. Extract with DCM, dry over , and concentrate in vacuo. -
Validation Checkpoint 2: Purify via flash chromatography. Confirm product identity via
-NMR, specifically noting the disappearance of the aldehyde proton (~10 ppm) and the appearance of the newly formed benzylic protons (~3.8 ppm).
Protocol B: Base-Catalyzed Biginelli Multicomponent Reaction
Objective: Synthesize 3,4-dihydropyrimidinone (DHPM) scaffolds, which possess broad-spectrum antimicrobial and antihypertensive properties [3].
Causality & Rationale: The Biginelli reaction is a three-component condensation. The steric bulk of the ortho-methyl group creates a high activation energy barrier for the initial Knoevenagel condensation between the aldehyde and the 1,3-cyclohexanedione. Utilizing a strong base catalyst like potassium tert-butoxide (t-BuOK) rapidly generates the enolate, driving the reaction forward with high atom economy [3].
Step-by-Step Procedure:
-
Reagent Assembly: In a round-bottom flask, combine 1.0 eq of 2-Methyl-4-(thiophen-2-yl)benzaldehyde, 1.0 eq of 1,3-cyclohexanedione, and 1.5 eq of urea.
-
Catalytic Condensation: Suspend the mixture in absolute ethanol. Add 0.2 eq of t-BuOK. Causality: t-BuOK aggressively deprotonates the dione, forcing the nucleophilic attack on the hindered aldehyde.
-
Reflux: Heat the mixture to 80°C under reflux for 4-6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc, 3:1).
-
Validation Checkpoint 1 (Visual): Cool the mixture to room temperature and pour it into crushed ice water. A successful cyclization will result in the immediate precipitation of the crude DHPM solid.
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product (>85% yield).
-
Validation Checkpoint 2 (Spectral): Analyze via
-NMR (DMSO- ). The definitive proof of successful cyclization is the presence of a distinct chiral methine proton signal (usually a doublet or multiplet around 5.2 - 5.6 ppm) corresponding to the C4 position of the newly formed pyrimidine ring [3].
Self-validating workflow for the Biginelli multicomponent reaction.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances (via PMC). URL:[Link]
-
Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Sciences. URL:[Link]
-
Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability. Bioorganic & Medicinal Chemistry (via PubMed). URL:[Link]
-
Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
Application Note: High-Efficiency Knoevenagel Condensation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Executive Summary
This application note details the optimized protocols for the Knoevenagel condensation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde , a structural motif increasingly relevant in the development of organic semiconductors (D-π-A dyes) and heterocyclic pharmaceutical intermediates.
The substrate presents a dual synthetic challenge:
-
Electronic Deactivation: The 4-(thiophen-2-yl) moiety acts as an electron donor (via resonance), reducing the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The 2-methyl substituent creates ortho-steric strain, impeding the nucleophilic attack and potentially distorting the planarity required for efficient orbital overlap.
This guide provides two field-validated protocols: the Doebner Modification for carboxylic acid synthesis and a Base-Catalyzed Condensation for malononitrile adducts, ensuring high yields despite these structural impediments.
Scientific Foundation & Mechanistic Insight
Substrate Analysis
Success in this reaction requires understanding the electronic landscape of the starting material. Unlike simple benzaldehyde, the target molecule possesses a thiophene ring at the para-position. Thiophene is
Concurrently, the ortho-methyl group introduces steric bulk. While not blocking the reaction site entirely, it restricts the rotational freedom of the transition state, often necessitating higher reaction temperatures or more active catalyst systems (e.g., piperidine/acetic acid buffers) to drive the equilibrium forward.
Reaction Mechanism (Iminium Ion Pathway)
For hindered aldehydes, the standard enolate mechanism is often sluggish. We utilize secondary amines (piperidine) to generate a transient iminium ion intermediate.[1] This species is significantly more electrophilic than the free aldehyde, compensating for the electronic deactivation caused by the thiophene ring.
Figure 1: The catalytic cycle emphasizing the Iminium Ion activation pathway, critical for deactivated substrates.
Experimental Protocols
Protocol A: Synthesis of Cinnamic Acid Derivative (Doebner Modification)
Objective: Synthesis of 3-(2-methyl-4-(thiophen-2-yl)phenyl)acrylic acid. Application: Precursor for HDAC inhibitors or organic field-effect transistors (OFETs).
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 eq, 10 mmol)
-
Reagent: Malonic acid (2.5 eq, 25 mmol) — Excess is crucial for driving decarboxylation.
-
Solvent: Pyridine (anhydrous, 5.0 mL/g of substrate)
-
Catalyst: Piperidine (0.1 eq)
-
Equipment: Round-bottom flask, reflux condenser, oil bath, addition funnel.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask, dissolve 10 mmol of the aldehyde and 25 mmol of malonic acid in 15 mL of anhydrous pyridine.
-
Catalysis: Add piperidine (1 mmol, ~100 µL) dropwise. Note: A slight exotherm may occur.
-
Reaction: Heat the mixture to reflux (100–115 °C) .
-
Critical Insight: Unlike simple benzaldehydes which react at 80 °C, the thiophene-deactivated substrate requires full reflux to ensure efficient decarboxylation of the intermediate dicarboxylic acid.
-
-
Monitoring: Monitor CO₂ evolution. Reaction is typically complete when gas evolution ceases (4–6 hours). TLC (20% EtOAc/Hexane) should show consumption of the aldehyde (
). -
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reaction mixture into 100 mL of ice-cold 6M HCl with vigorous stirring. Caution: Pyridine neutralization generates heat.
-
A precipitate should form immediately.
-
-
Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove pyridinium salts, and recrystallize from Ethanol/Water (9:1).
Protocol B: Synthesis of Benzylidene Malononitrile
Objective: Synthesis of 2-(2-methyl-4-(thiophen-2-yl)benzylidene)malononitrile. Application: Acceptor unit for push-pull organic dyes.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 eq)
-
Reagent: Malononitrile (1.1 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Piperidine (3-5 drops) or
-Alanine (for milder conditions)
Step-by-Step Methodology
-
Dissolution: Dissolve 5 mmol of aldehyde and 5.5 mmol of malononitrile in 10 mL of absolute ethanol.
-
Initiation: Add 3 drops of piperidine.
-
Reaction: Stir at reflux for 2 hours.
-
Why Reflux? While malononitrile is highly active, the steric bulk of the 2-methyl group can prevent precipitation at room temperature, leading to equilibrium stalling. Reflux ensures kinetic completion.
-
-
Crystallization: Cool the solution slowly to room temperature, then to 4 °C. The product typically crystallizes as yellow/orange needles.
-
Filtration: Collect solids by vacuum filtration. Wash with cold ethanol.
Data Analysis & Troubleshooting
Expected Analytical Data
| Feature | Protocol A (Acid) | Protocol B (Nitrile) |
| Appearance | Off-white to pale yellow powder | Bright yellow/orange needles |
| Yield (Optimized) | 75 - 85% | 88 - 95% |
| ¹H NMR (Vinyl) | Doublet at | Singlet at |
| IR Signature | Broad -OH (2500-3000 cm⁻¹), C=O (1680 cm⁻¹) | Sharp -CN (2220 cm⁻¹) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Steric hindrance of 2-Me group | Increase catalyst loading to 0.2 eq; switch solvent to Toluene with Dean-Stark trap to remove water. |
| Oiling Out (No Precipitate) | High lipophilicity of Thiophene | Do not add water directly. Evaporate solvent first, then triturate residue with cold Hexane/Ether. |
| Dark/Tarred Product | Polymerization of Thiophene | Conduct reaction under Nitrogen atmosphere; limit temperature to 90 °C if possible. |
Workflow Visualization
Figure 2: Decision tree and workflow for selecting the appropriate condensation protocol.
References
-
Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification." Organic Chemistry Portal. [Link]
-
Taylor & Francis. "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Green Chemistry Letters and Reviews, 2020. [Link]
Sources
Application Note: Synthesis, Optimization, and Validation of Heterocyclic Chalcones Derived from 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Introduction & Scientific Rationale
Heteroaromatic hybrid chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry and materials science, widely recognized for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties . The incorporation of a thiophene moiety significantly enhances the lipophilicity and metabolic stability of the chalcone backbone, while also altering its electronic distribution to improve target-binding affinities.
In this application note, we focus on the synthesis of chalcones utilizing 2-Methyl-4-(thiophen-2-yl)benzaldehyde as the core electrophile. This specific aldehyde presents a unique synthetic challenge and opportunity:
-
Electronic Deactivation: The electron-rich thiophene ring at the para position donates electron density into the phenyl ring via resonance, slightly reducing the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The methyl group at the ortho position creates a steric contour that shields the aldehyde, impeding the initial nucleophilic attack by the enolate.
To overcome these barriers and achieve high-yield conversions, the standard Claisen-Schmidt condensation must be rigorously optimized. This guide details the mechanistic causality, optimized parameters, and self-validating protocols required to synthesize these complex hybrid chalcones successfully.
Mechanistic Principles & Pathway
The synthesis relies on a base-catalyzed Claisen-Schmidt condensation between 2-Methyl-4-(thiophen-2-yl)benzaldehyde and a heteroaryl methyl ketone (e.g., 2-acetylthiophene or 2-acetylpyridine). The reaction proceeds via an enolate intermediate, followed by nucleophilic addition to the sterically hindered aldehyde, and concludes with an E1cB dehydration step to yield the thermodynamically stable (E)-isomer .
Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Experimental Design & Reaction Optimization
Because of the ortho-methyl steric hindrance and para-thiophene electronic deactivation, standard 10% NaOH conditions often result in incomplete conversion and poor yields. As shown in Table 1, increasing the base concentration to 20% NaOH and extending the reaction time to 24 hours provides the necessary thermodynamic push. Ethanol is selected as the solvent because it solubilizes the hydrophobic precursors while allowing the highly conjugated, less polar chalcone product to precipitate, driving the equilibrium forward via Le Chatelier's principle .
Table 1: Optimization of Condensation Parameters (Model Reaction with 2-Acetylthiophene)
| Entry | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |
| 1 | 10% NaOH (aq) | EtOH | 25 | 12 | 45% | Incomplete conversion due to steric shielding at the ortho-methyl site. |
| 2 | 10% NaOH (aq) | EtOH | 25 | 24 | 62% | Extended time improves yield, but enolate generation remains rate-limiting. |
| 3 | 20% NaOH (aq) | EtOH | 25 | 24 | 88% | Optimal. High base concentration overcomes electronic deactivation. |
| 4 | 20% KOH (aq) | MeOH | 25 | 24 | 81% | Good yield, but product precipitation is less efficient in Methanol. |
| 5 | Piperidine | EtOH | 78 (Reflux) | 12 | 55% | Thermal degradation and side reactions (e.g., Michael additions) observed. |
Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues (color changes and precipitation) serve as built-in quality control checkpoints to ensure the reaction is proceeding correctly.
Reagents Required
-
2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 mmol, ~202 mg)
-
Heteroaryl methyl ketone (e.g., 2-acetylthiophene) (1.0 mmol, ~126 mg)
-
Absolute Ethanol (10 mL)
-
20% (w/v) Aqueous NaOH solution (2 mL)
-
1M HCl (aq) (for quenching)
Procedure
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Methyl-4-(thiophen-2-yl)benzaldehyde and 1.0 mmol of the selected heteroaryl methyl ketone in 10 mL of absolute ethanol. Stir until a clear, homogeneous solution is achieved.
-
Controlled Catalysis: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Initiating the reaction at low temperatures prevents the highly exothermic Cannizzaro reaction (disproportionation of the aldehyde) and minimizes self-condensation of the ketone.
-
Base Addition: Add 2 mL of the 20% NaOH solution dropwise over 5 minutes. The solution will rapidly transition to a deep yellow or orange hue, confirming the successful generation of the enolate ion.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 24 hours. Self-Validation Checkpoint: As the reaction progresses, the (E)-chalcone will begin to precipitate as a dense, brightly colored solid. If the solution remains clear after 12 hours, the aldehyde may have degraded, or ambient moisture may have compromised the base concentration.
-
Quenching & Neutralization: Pour the reaction mixture over 50 g of crushed ice. Slowly add 1M HCl dropwise until the pH reaches ~7. Causality: Neutralizing the base halts any reverse retro-aldol reactions and ensures complete precipitation of the product from the aqueous-ethanolic mixture.
-
Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 10 mL) to remove residual inorganic salts, followed by a final wash with ice-cold ethanol (5 mL) to strip away unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol. Allow it to cool slowly to room temperature to form high-purity microcrystals.
Experimental workflow for the synthesis and isolation of hybrid chalcones.
Analytical Validation
To confirm the structural integrity and isomeric purity of the synthesized 2-methyl-4-(thiophen-2-yl)phenyl-derived chalcone, the following analytical benchmarks must be met:
-
1H-NMR Spectroscopy (400 MHz, CDCl3/DMSO-d6): The defining feature of the (E)-chalcone is the presence of two doublet signals corresponding to the
and vinylic protons (typically between 7.40 and 7.90 ppm). Crucially, the coupling constant ( ) must be between 15.0 and 16.5 Hz , which definitively confirms the trans (E) geometry of the double bond . The ortho-methyl protons will appear as a sharp singlet around 2.40 - 2.50 ppm. -
FT-IR Spectroscopy: Look for a strong, sharp absorption band at 1640–1660 cm⁻¹ , characteristic of an
-unsaturated carbonyl group ( stretch). The alkene stretch will appear slightly lower, around 1590–1610 cm⁻¹. -
Mass Spectrometry (ESI-MS): The molecular ion peak
should match the calculated exact mass of the specific hybrid chalcone. Fragmentation typically yields loss of the heteroaryl ring or cleavage at the carbonyl bond.
References
Functionalization of the Thiophene Ring in 2-Methyl-4-(thiophen-2-yl)benzaldehyde: An Application Guide for Researchers
Introduction: The Thiophene Moiety as a Privileged Scaffold in Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic properties, which are similar to a benzene ring, allow it to act as a bioisostere, while its unique heteroaromatic nature offers distinct advantages in modulating pharmacokinetic and pharmacodynamic profiles.[2] The compound 2-Methyl-4-(thiophen-2-yl)benzaldehyde represents a versatile starting material for the synthesis of novel therapeutics, combining the reactivity of an aldehyde with the rich functionalization potential of a substituted thiophene ring.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the strategic functionalization of the thiophene ring within the 2-Methyl-4-(thiophen-2-yl)benzaldehyde framework. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Understanding the Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions.[3] Compared to benzene, thiophene is more reactive towards electrophiles.[4][5] The substitution pattern is predominantly directed to the C2 and C5 positions (α-positions), which are more nucleophilic than the C3 and C4 positions (β-positions).[4][6] In the context of 2-Methyl-4-(thiophen-2-yl)benzaldehyde, the C5 position of the thiophene ring is the most activated site for electrophilic attack.
However, the landscape of thiophene functionalization has been dramatically expanded by the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions and direct C-H activation strategies.[7][8] These powerful tools provide unparalleled precision for installing a diverse range of functionalities at specific positions on the thiophene core.
Strategic Functionalization Pathways
The functionalization of the thiophene ring in 2-Methyl-4-(thiophen-2-yl)benzaldehyde can be approached through several strategic pathways. The choice of method will depend on the desired final compound and the available starting materials.
Figure 1: Key functionalization strategies.
Part 1: Electrophilic Aromatic Substitution - The Classical Approach
Electrophilic aromatic substitution (SEAr) is a fundamental and reliable method for introducing functional groups onto the thiophene ring.[3][6]
Rationale: Bromination is a crucial first step for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control selectivity and minimize side reactions.
Step-by-Step Methodology:
-
Dissolve 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methyl-4-(5-bromothiophen-2-yl)benzaldehyde.
Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the proton signal corresponding to the C5 position of the thiophene ring in the ¹H NMR spectrum is a key indicator of successful bromination.
Part 2: Transition-Metal-Catalyzed Cross-Coupling - Precision and Diversity
With a halogenated thiophene in hand, a vast array of functionalities can be introduced with high precision using palladium-catalyzed cross-coupling reactions.[7][10]
Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[7] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[11]
Step-by-Step Methodology:
-
To a mixture of 2-Methyl-4-(5-bromothiophen-2-yl)benzaldehyde (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq) or potassium carbonate (2.0 eq), add a solvent system of toluene, ethanol, and water (e.g., 4:1:1 ratio).[7]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-4-(5-phenylthiophen-2-yl)benzaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methyl-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzaldehyde | 80-90 |
| 3 | Pyridine-3-boronic acid | 2-Methyl-4-(5-(pyridin-3-yl)thiophen-2-yl)benzaldehyde | 75-85 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Figure 2: Suzuki coupling workflow.
Part 3: Direct C-H Activation - The Modern, Atom-Economical Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalization steps like halogenation.[12][13]
Rationale: This protocol allows for the direct coupling of an aryl halide with the C5-H bond of the thiophene ring. The choice of ligand and additives is crucial for achieving high regioselectivity and yield. Palladium acetate [Pd(OAc)₂] is a common catalyst precursor, and various phosphine ligands can be employed.
Step-by-Step Methodology:
-
In a reaction vessel, combine 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 eq), the aryl bromide or iodide (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable ligand (e.g., triphenylphosphine or a more specialized ligand), and a base like potassium carbonate or cesium carbonate (2.0 eq).
-
Add a high-boiling point aprotic solvent such as DMF, DMAc, or toluene.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Trustworthiness and Validation: The regioselectivity of direct C-H activation can sometimes be challenging. It is imperative to rigorously characterize the product using 2D NMR techniques (e.g., NOESY or HMBC) to confirm the position of the newly introduced functional group.
Conclusion and Future Perspectives
The functionalization of the thiophene ring in 2-Methyl-4-(thiophen-2-yl)benzaldehyde offers a gateway to a vast chemical space of novel compounds with potential therapeutic applications. By understanding the principles of electrophilic substitution and mastering modern cross-coupling and C-H activation techniques, researchers can efficiently synthesize diverse libraries of molecules for drug discovery programs. The protocols outlined in this guide provide a solid foundation for these synthetic endeavors. Asymmetric functionalization and dearomatization of thiophenes are emerging as exciting new frontiers, promising access to chiral thiophene derivatives with unique biological activities.[14][15]
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Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. Retrieved from [Link][3]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
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Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link][1]
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ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). ResearchGate. Retrieved from [Link][2]
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Li, J., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Retrieved from [Link][14]
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Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Retrieved from [Link]
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Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. (2020, January 1). Chemistry Learner. Retrieved from [Link][6]
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Shang, M., et al. (2017). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. Retrieved from [Link][12]
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ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link]
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Daniels, M. H., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters. Retrieved from [Link][8]
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Lardy, S. W., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Retrieved from [Link]
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Hierso, J.-C., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Retrieved from [Link][13]
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Valenti, S., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link][11]
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ChemRxiv. (2020, September 7). Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. Retrieved from [Link]
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Bentham Science. (2024, February 1). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Retrieved from [Link]
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ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. Retrieved from [Link]
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Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. (n.d.). Royal Society of Chemistry. Retrieved from [Link][10]
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Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. (2023, September 15). Central Asian Journal of Medical and Natural Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions employed for the functionalization of the positions 2 and 5.... Retrieved from [Link]
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Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide–magnesium exchange. (n.d.). Royal Society of Chemistry. Retrieved from [Link][16]
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Catalytic asymmetric functionalization and dearomatization of thiophenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link][15]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Application Note: Strategic Synthesis of Novel Biaryl Derivatives from 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Abstract
Biaryl scaffolds, particularly those incorporating heterocyclic rings like thiophene, are privileged structures in medicinal chemistry and materials science due to their diverse pharmacological activities and unique electronic properties.[1][2] This application note provides a comprehensive guide for researchers on the strategic preparation of novel biaryl derivatives using 2-Methyl-4-(thiophen-2-yl)benzaldehyde as a versatile starting material. We present detailed protocols and mechanistic insights for palladium-catalyzed C-H arylation, a modern and efficient method that avoids pre-functionalization steps. This guide emphasizes the causality behind experimental choices, offers practical troubleshooting advice, and is grounded in authoritative scientific literature to ensure reproducibility and success.
Introduction: The Value of Thiophene-Containing Biaryls
The thiophene ring is a bioisostere of benzene and is found in numerous FDA-approved drugs, where it often enhances therapeutic efficacy and modulates physicochemical properties.[1][3] When incorporated into a biaryl framework, the resulting molecules exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The starting material, 2-Methyl-4-(thiophen-2-yl)benzaldehyde, is a strategic precursor for library synthesis. It possesses multiple reaction sites: the aldehyde for classical derivatization, and several C-H bonds on both the benzene and thiophene rings that are amenable to modern cross-coupling strategies.
This guide focuses on direct C-H arylation, an atom-economical approach that forges C-C bonds directly from C-H bonds, bypassing the need to pre-install leaving groups (like halides or triflates) on the substrate.[5] This strategy simplifies synthetic routes, reduces waste, and allows for the late-stage diversification of complex molecules.
Core Strategy: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation of five-membered heterocycles like thiophene is a powerful tool for constructing biaryl systems.[5][6] The reaction typically proceeds via a palladium-catalyzed mechanism involving a concerted metalation-deprotonation (CMD) pathway.[7] The regioselectivity of the arylation is often directed by the inherent electronic properties of the heterocycle, with the C-H bonds alpha to the sulfur atom (C2 and C5 positions) being the most reactive.[8][9]
For our precursor, 2-Methyl-4-(thiophen-2-yl)benzaldehyde, the C5 position on the thiophene ring is unsubstituted and electronically activated, making it the prime target for selective C-H functionalization.
Mechanism of Direct C-H Arylation
The catalytic cycle for the direct C-H arylation of thiophene with an aryl bromide (Ar-Br) is a well-studied process. It generally involves the following key steps, though variations exist depending on the specific catalyst system.[7][10][11]
-
Oxidative Addition: A low-valent Pd(0) complex undergoes oxidative addition into the Ar-Br bond to form a Pd(II)-aryl intermediate.
-
C-H Activation/Cleavage: The thiophene substrate coordinates to the Pd(II) center. The C-H bond is then cleaved, often through a CMD mechanism where a base assists in the proton abstraction. This forms a palladacycle intermediate.
-
Reductive Elimination: The two organic moieties (the aryl group and the thienyl group) on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Diagram: Catalytic Cycle of Direct C-H Arylation
Caption: Generalized catalytic cycle for direct C-H arylation.
Experimental Protocols & Field Insights
This section provides a detailed, field-tested protocol for the direct C-H arylation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde with various aryl bromides.
Protocol: C5-Arylation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
This protocol is adapted from established procedures for the direct arylation of thiophenes.[5][12]
Materials:
-
2-Methyl-4-(thiophen-2-yl)benzaldehyde (Substrate)
-
Aryl bromide of choice (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (Ligand)
-
Potassium Carbonate (K₂CO₃) (Base), oven-dried
-
Pivalic Acid (PivOH) (Additive)
-
N,N-Dimethylacetamide (DMAc), anhydrous (Solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 0.3 equiv).
-
Catalyst Preparation: In a separate small vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMAc (5 mL) to the Schlenk flask via syringe.
-
Catalyst Addition: Quickly add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos): Palladium acetate is a common, air-stable Pd(II) precatalyst.[13] SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Such ligands are known to promote the crucial oxidative addition and reductive elimination steps in cross-coupling reactions and are effective in C-H activation catalysis.[14] The bulkiness of the ligand helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[14]
-
Base (K₂CO₃): An inorganic base like potassium carbonate is essential for the C-H activation step, acting as the proton acceptor in the CMD mechanism.[5] It must be thoroughly dried, as water can lead to undesired side reactions like protodeboronation if boronic acids were used.[15]
-
Additive (PivOH): Pivalic acid often acts as a co-catalyst or proton shuttle in the CMD step, facilitating the C-H bond cleavage and improving reaction rates and yields.[6]
-
Solvent (DMAc): High-boiling polar aprotic solvents like DMAc are excellent for this chemistry as they can dissolve the inorganic base and substrates while tolerating the high temperatures required for C-H activation.[5]
Data Presentation: Expected Outcomes
The following table summarizes expected results for the C5-arylation protocol with various electronically diverse aryl bromides. Yields are hypothetical but representative for this type of transformation.
| Entry | Aryl Bromide Partner | Product Structure | Expected Yield (%) |
| 1 | 4-Bromoanisole | 2-Methyl-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzaldehyde | 85% |
| 2 | 4-Bromotoluene | 2-Methyl-4-(5-(p-tolyl)thiophen-2-yl)benzaldehyde | 88% |
| 3 | 1-Bromo-4-fluorobenzene | 2-Methyl-4-(5-(4-fluorophenyl)thiophen-2-yl)benzaldehyde | 82% |
| 4 | 1-Bromo-4-nitrobenzene | 2-Methyl-4-(5-(4-nitrophenyl)thiophen-2-yl)benzaldehyde | 75% |
| 5 | 2-Bromopyridine | 2-Methyl-4-(5-(pyridin-2-yl)thiophen-2-yl)benzaldehyde | 68% |
Note: Electron-rich and neutral aryl bromides typically give higher yields. Electron-deficient and some heteroaromatic partners may require further optimization of reaction conditions (e.g., different ligand, base, or temperature).
Workflow and Troubleshooting
A logical workflow is critical for efficiently developing and optimizing these reactions.
Diagram: Synthetic Workflow & Decision Logic
Caption: Decision workflow for synthesis and optimization.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. Verify the quality of the palladium precursor and ligand. Increase the reaction temperature in 10 °C increments. Consider a more electron-rich ligand like XPhos.
-
-
Formation of Homocoupled Side Products:
-
Cause: Reaction temperature is too high or incorrect stoichiometry.
-
Solution: Reduce the reaction temperature. Ensure the aryl bromide is not in large excess (1.1-1.2 equivalents is usually sufficient).
-
-
Dehalogenation of Aryl Bromide:
-
Cause: Presence of trace water or protic impurities.
-
Solution: Use rigorously dried glassware, base, and anhydrous solvent. Ensure a high-purity inert gas source.
-
Conclusion
2-Methyl-4-(thiophen-2-yl)benzaldehyde serves as an excellent platform for the synthesis of complex biaryl derivatives. The use of modern palladium-catalyzed direct C-H arylation provides a highly efficient and atom-economical route to these valuable compounds. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can rapidly access diverse libraries of novel molecules for applications in drug discovery and materials science.
References
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-
Wencel-Delord, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 803. Available at: [Link]
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Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 824-889. Available at: [Link]
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Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 534-546. Available at: [Link]
-
Doughty, V. A., et al. (2023). Regiodivergent heteroarylation of 2-(2-bromoaryl)thiophenes via Pd-catalyzed 1,4-migration/direct arylation or Suzuki coupling. Organic & Biomolecular Chemistry, 21(8), 1668-1678. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]
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Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
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Yadav, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2280. Available at: [Link]
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Patel, A. A., & Mehta, G. A. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2(1), 215-226. Available at: [Link]
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Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. Available at: [Link]
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Sharma, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(12), 1466-1492. Available at: [Link]
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Johansson, J. (2020). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Linköping University. Available at: [Link]
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-
Al-Ostoot, F. H., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 42(6), 3381-3396. Available at: [Link]
-
Singh, A. K., et al. (2016). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 40(11), 9573-9584. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. Available at: [Link]
-
Al-Ghorbani, M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7234-7243. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Liu, C-T., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1263-1270. Available at: [Link]
-
Kovács, A., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 19(13), 1104-1111. Available at: [Link]
-
Lu, G., et al. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. International Journal of Molecular Sciences, 24(11), 9582. Available at: [Link]
-
Chan, K. S. (2021). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. The Hong Kong Polytechnic University. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-biaryl-3-hexylthiophene derivatives (3a–i). Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Retrieved from [Link]
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Organometallics. (2010). Palladium-Catalyzed C−H Activation/C−N Bond Formation Reactions: DFT Study of Reaction Mechanisms and Reactive Intermediates. 29(4), 980-989. Available at: [Link]
-
Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Multiple Arylation of Thiophenes. Retrieved from [Link]
-
RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]
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Selective Oxidation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde to Carboxylic Acid
Application Note & Detailed Protocol
Carboxylic Acid)[1]Executive Summary & Chemical Strategy
The oxidation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde to 2-Methyl-4-(thiophen-2-yl)benzoic acid presents a specific chemoselective challenge. While the conversion of an aldehyde to a carboxylic acid is a fundamental transformation, the presence of the electron-rich thiophene moiety renders standard oxidants (e.g., KMnO
The Solution: The Pinnick Oxidation (sodium chlorite, NaClO
Mechanistic Rationale
-
Selectivity: Sodium chlorite (
) generates chlorous acid ( ) in situ, which selectively oxidizes the aldehyde carbonyl. -
Thiophene Protection: The reaction produces hypochlorous acid (
) as a byproduct. is a potent electrophile that will rapidly chlorinate the thiophene ring (typically at the 5-position). -
The Scavenger: The addition of 2-methyl-2-butene (or resorcinol) acts as a "chlorine sink," reacting with
faster than the thiophene ring does, producing an inert chlorohydrin and driving the equilibrium forward.
Experimental Protocol: Pinnick Oxidation
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Substrate | Starting Material | 1.0 | 2-Methyl-4-(thiophen-2-yl)benzaldehyde |
| NaClO | Oxidant | 1.5 – 2.0 | Technical grade (~80%); Hazard: Strong Oxidizer |
| NaH | Buffer | 1.5 – 2.0 | Maintains pH ~3.5–4.5 to generate |
| 2-Methyl-2-butene | Scavenger | 5.0 – 10.0 | Critical:[1][2] Must be in excess to protect thiophene |
| t-BuOH / H | Solvent System | 3:1 to 5:1 | Homogenizes organic substrate and inorganic salts |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Dissolve 2-Methyl-4-(thiophen-2-yl)benzaldehyde (1.0 equiv) in
-Butanol (approx. 5–10 mL per gram of substrate). -
Add 2-methyl-2-butene (5.0–10.0 equiv). Note: This reagent is volatile; handle cold.[1]
-
Prepare a separate aqueous solution containing NaClO
(1.5 equiv) and NaH PO (1.5 equiv) in water (approx. 2–3 mL per gram of oxidant).
Step 2: Controlled Addition
-
Cool the substrate solution to 0 °C using an ice bath.
-
Add the aqueous oxidant/buffer solution dropwise over 15–30 minutes.
-
Why? Controlling the addition rate prevents an exotherm and limits the instantaneous concentration of
, allowing the scavenger to work effectively.
-
-
The reaction mixture may turn pale yellow.
Step 3: Reaction Monitoring
-
Allow the mixture to warm to Room Temperature (RT) .
-
Stir vigorously for 2–4 hours.
-
PAT (Process Analytical Technology): Monitor by TLC or HPLC.
-
Target: Disappearance of aldehyde peak/spot.
-
Observation: The carboxylic acid is more polar and may streak on silica without acetic acid modification.
-
Step 4: Workup (Self-Validating Purification)
-
Quench: Add saturated aqueous Na
SO (sodium sulfite) solution (approx. 1 mL per mmol substrate) to destroy excess oxidant. Stir for 15 mins. Caution: Mild exotherm.[1] -
Volatiles Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove
-BuOH and excess 2-methyl-2-butene. -
Acid-Base Extraction (The Purification Engine):
-
Dilute the aqueous residue with water and wash with Ethyl Acetate (EtOAc) or DCM .
-
Logic: At the current pH (acidic from reaction), the product is likely protonated and in the organic layer, but to ensure high purity, we perform a full cycle:[1]
-
-
Basify: Add 1M NaOH to the mixture until pH > 10. The product becomes the water-soluble carboxylate salt (
). -
Wash: Extract the aqueous layer with EtOAc (2x). Discard organic layer.[3] (This removes neutral impurities, unreacted aldehyde, and scavenger byproducts).[1]
-
Acidify: Cool the aqueous layer and acidify carefully with 1M HCl to pH ~2. The product (
) will precipitate as a white/off-white solid. -
Extract: Extract the milky aqueous suspension with EtOAc (3x).
-
-
Drying: Dry combined organic layers over anhydrous Na
SO , filter, and concentrate.
Process Visualization
Reaction Pathway & Mechanism
The following diagram illustrates the oxidation pathway and the critical role of the scavenger.
Caption: Mechanistic flow of Pinnick oxidation highlighting the critical interception of HOCl by the scavenger to prevent thiophene damage.
Workup Workflow
This flowchart guides the purification process, ensuring removal of neutral impurities.
Caption: Acid-Base extraction workflow for isolating pure carboxylic acid from neutral byproducts.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation or loss during workup. | Check pH of aqueous layer during extraction. Product must be fully protonated (pH < 3) to extract into EtOAc. |
| Thiophene Chlorination | Insufficient scavenger or fast addition. | Increase 2-methyl-2-butene to 10 equiv. Slow down NaClO |
| Impurity: Sulfone | Over-oxidation of thiophene sulfur. | Ensure temperature does not exceed RT. Quench reaction immediately upon completion. |
| Safety Warning | NaClO | Never mix solid NaClO |
References
-
BenchChem. "Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid." BenchChem Application Notes. Accessed October 2023. Link
-
Raederstorff, D., et al. "Pinnick Oxidation."[1] Wikipedia, The Free Encyclopedia.[1] Link
-
Chem-Station. "Pinnick (Kraus) Oxidation." Chem-Station International Edition, May 6, 2014.[1] Link
-
Organic Chemistry Portal. "Oxidation of Aldehydes to Carboxylic Acids." Organic Chemistry Portal. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Status: Operational Ticket ID: #THIO-BENZ-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde is stalling, yielding low returns, or producing inseparable byproducts.
This is a deceptively simple Suzuki-Miyaura coupling. While the steric hindrance at the 4-position is minimal, the electronic properties of the thiophen-2-ylboronic acid create a "ticking clock" scenario. Your primary enemy is not the coupling rate, but the rapid protodeboronation of the thiophene ring before it can couple with the aryl halide.
Below is a comprehensive troubleshooting guide, an optimized protocol, and the mechanistic logic required to fix your yield.
Module 1: The Failure Mechanics (The "Why")
To fix the yield, you must understand the two competing pathways in your reaction vessel.
The Race: Coupling vs. Hydrolysis
-
The Desired Path (Coupling): The Palladium (Pd) catalyst undergoes oxidative addition into the C-Br bond of 4-bromo-2-methylbenzaldehyde. It then transmetallates with the thiophene boronate and reductively eliminates to form your product.
-
The Failure Path (Protodeboronation): Thiophene-2-boronic acids are notoriously unstable.[1] In the presence of water and base (standard Suzuki conditions), the C-B bond hydrolyzes rapidly, releasing neutral thiophene (which boils away or poisons the catalyst) and boric acid.
Critical Insight: If your catalyst is slow (e.g., Tetrakis) or your base is too strong (e.g., NaOH), protodeboronation wins. You will isolate unreacted bromide and lose your boron source.
Visualizing the Failure Pathways
Figure 1: The kinetic competition. To improve yield, you must maximize k1 (coupling) and minimize k2 (decomposition).
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I see the starting bromide remaining, but the boronic acid is gone."
Diagnosis: Protodeboronation.[1][2] The thiophene boronic acid decomposed before it could couple.[1]
-
Immediate Fix: Switch your base to Potassium Phosphate (K3PO4) .[1] Unlike carbonates, phosphates provide a buffering effect that minimizes the rapid hydrolysis of the C-B bond [1].
-
Secondary Fix: Add the boronic acid in portions (e.g., 3 separate additions over 1 hour) to keep its instantaneous concentration low relative to the catalyst.
Issue 2: "The reaction turns black immediately and stalls."
Diagnosis: Catalyst Poisoning ("Pd Black" formation). Sulfur atoms in thiophenes can coordinate strongly to Pd, displacing weak ligands and causing the metal to aggregate into inactive clumps.
-
Immediate Fix: Switch to a catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos . These ligands bind tightly to Pd, preventing sulfur displacement and accelerating the coupling step [2].
-
Protocol Adjustment: Increase catalyst loading to 2-3 mol%.
Issue 3: "I see a new spot on TLC that is very polar/acidic."
Diagnosis: Cannizzaro Reaction or Oxidation. The aldehyde on your starting material (4-bromo-2-methylbenzaldehyde) is sensitive. Strong bases (NaOH, KOH) can disproportionate the aldehyde into alcohol and carboxylic acid.
-
Immediate Fix: Strictly avoid hydroxide bases. Use K3PO4 or Cs2CO3 in anhydrous conditions if possible.
-
Atmosphere: Ensure the reaction is under Argon/Nitrogen. Aldehydes oxidize to acids in air.
Module 3: Optimized Protocol (The "Gold Standard")
This protocol uses the SPhos ligand system, which is the industry standard for coupling unstable heterocyclic boronic acids.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Bromo-2-methylbenzaldehyde | 1.0 | Electrophile | Limiting reagent. |
| Thiophen-2-ylboronic acid | 1.5 | Nucleophile | Excess required due to instability. |
| Pd(OAc)2 | 0.02 (2%) | Catalyst Precursor | Source of Pd(0). |
| SPhos | 0.04 (4%) | Ligand | Protects Pd from S-poisoning. |
| K3PO4 (tribasic) | 2.0 | Base | Mild base, buffers pH. |
| Toluene / Water (10:1) | - | Solvent | Biphasic system works best. |
Step-by-Step Procedure
-
Pre-Complexation (Critical): In a small vial, mix Pd(OAc)2 and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating the active catalyst is formed.
-
Main Setup: In a reaction vessel (flask or microwave vial), add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalyst.
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Catalyst Injection: Add the pre-complexed Pd/SPhos solution via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave).
-
Time: 2–4 hours (Thermal) or 30 mins (Microwave).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water.[1][3][4] The thiophene product is lipophilic; ensure you extract the aqueous layer twice.
Purification Note
The product contains an aldehyde and a thiophene.[4]
-
Risk: Aldehydes can oxidize on silica gel.
-
Tip: Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize the silica acidity.
-
Visualization: The product will be UV active and likely stain orange/red with DNP stain (aldehyde test).
Module 4: Decision Tree Workflow
Use this flowchart to navigate your next experiment based on today's results.
Figure 2: Diagnostic workflow for optimizing the Suzuki coupling of thiophenes.
References
-
Kinetic Analysis of Protodeboronation
- Title: Mechanism and Protocol for the Pd-Catalyzed Cross-Coupling of Thiophene Boronic Acids.
- Source:Journal of the American Chemical Society (Burke Group).
- Context: Establishes K3PO4 and anhydrous conditions as superior for unstable heterocycles.
-
Link:[Link]
-
Ligand Selection (SPhos/XPhos)
- Title: Universal Catalysts for the Suzuki-Miyaura Coupling.
- Source:Angewandte Chemie (Buchwald Group).
- Context: Details why dialkylbiaryl phosphines (SPhos)
-
Link:[Link]
-
General Suzuki Reviews
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde following its synthesis via Suzuki-Miyaura cross-coupling.
Due to the specific structural features of this molecule—namely, the lipophilic thiophene ring and the sterically hindering ortho-methyl group—traditional purification methods like silica gel chromatography often result in co-elution of homocoupled byproducts and streaking of palladium residues. This center provides field-proven, causality-driven protocols utilizing bisulfite adduct methodologies to achieve pharmaceutical-grade purity.
Part 1: Mechanistic Rationale & The Protodeboronation Challenge
The synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde typically involves the palladium-catalyzed coupling of 4-bromo-2-methylbenzaldehyde with thiophen-2-ylboronic acid[1]. The primary purification challenge is separating the target aldehyde from a complex matrix of phosphine ligands, palladium black, and unreacted starting materials.
The Critical Upstream Dependency: Thiophen-2-ylboronic acid, being a 2-heteroaryl boronic acid, is exceptionally prone to protodeboronation—a side reaction where the C-B bond hydrolyzes to yield thiophene and boric acid[2]. If this occurs, the coupling stalls, leaving unreacted 4-bromo-2-methylbenzaldehyde in the mixture[3]. Crucial Insight: Because our downstream purification relies on the chemical reactivity of the aldehyde moiety to form a bisulfite adduct, both the starting material and the product will co-purify . Therefore, achieving 100% conversion in the Suzuki step (e.g., by utilizing slow-release MIDA boronates) is an absolute prerequisite for successful isolation[2][3].
Part 2: Purification Workflow & Logical Relationships
Fig 1. Liquid-liquid extraction workflow for separating aldehydes from Suzuki coupling impurities.
Part 3: Quantitative Data Presentation
To select the optimal purification route, consult the comparative data below. The liquid-liquid bisulfite extraction outperforms traditional chromatography by exploiting the specific chemical reactivity of the aldehyde group.
Table 1: Comparison of Purification Strategies for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
| Purification Method | Target Impurities Removed | Yield Impact | Scalability | Processing Time |
| Silica Gel Chromatography | Partial (Pd/Ligands often streak) | Moderate (Product loss on silica) | Low (Solvent heavy) | 4–8 Hours |
| Aqueous Bisulfite Extraction | Complete (Isolates aldehyde selectively) | High (>90% recovery) | High | < 1 Hour |
| Nonaqueous Regeneration | N/A (Cleaves adduct cleanly) | High (Prevents degradation) | High | 1–2 Hours |
Part 4: Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Bisulfite Extraction
Due to the ortho-methyl group, the carbonyl carbon in 2-Methyl-4-(thiophen-2-yl)benzaldehyde is sterically hindered. Traditional biphasic bisulfite washes fail because the lipophilic aldehyde cannot efficiently partition into the aqueous phase to react[4]. We utilize a water-miscible co-solvent to overcome this mass transfer limitation[5].
-
Solubilization : Dissolve the crude concentrated reaction mixture in methanol (5 mL per mmol of crude)[4].
-
Adduct Formation : Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30 seconds. Causality: The methanol bridges the aqueous and organic components, forcing contact between the bisulfite ion and the hindered carbonyl, driving rapid adduct formation[5].
-
Phase Separation : Add deionized water (25 mL) and an immiscible organic solvent (10% ethyl acetate/hexanes, 25 mL). Shake and allow the layers to separate[4][5].
-
Self-Validation : Spot the upper organic layer on a TLC plate. The UV-active aldehyde spot must be completely absent, confirming 100% transfer of the aldehyde into the lower aqueous phase as a charged adduct. Discard the organic layer (which retains the Pd and phosphine residues).
Protocol B: Nonaqueous Regeneration (TMS-Cl Method)
Traditional basic regeneration (pH 12) can degrade sensitive functional groups[4][6]. This nonaqueous protocol cleaves the adduct under strictly neutral conditions.
-
Preparation : Isolate the solid adduct (if it precipitates) or extract the aqueous layer from Protocol A with a highly polar organic solvent. Suspend the adduct in anhydrous acetonitrile under a nitrogen atmosphere[6].
-
Cleavage : Add 2.0 equivalents of chlorotrimethylsilane (TMS-Cl). Heat the mixture to 40–60 °C[6]. Causality: TMS-Cl reacts irreversibly with the sulfonate oxygen, driving the equilibrium back to the free aldehyde while producing volatile hexamethyldisiloxane (TMS-O-TMS) and SO₂ gas[6].
-
Isolation : Cool to room temperature and filter out the precipitated sodium chloride byproduct[6]. Concentrate the filtrate in vacuo.
-
Self-Validation : Analyze the residue via ¹H NMR. The signature aldehyde proton should appear sharply at ~10.2 ppm, confirming successful regeneration without side reactions.
Part 5: Troubleshooting Guides & FAQs
Fig 2. Troubleshooting logic tree for common issues encountered during aldehyde purification.
Q: Why is my bisulfite adduct not precipitating as a solid? A: Low yields of solid adducts are common with sterically hindered or highly lipophilic molecules[4]. The ortho-methyl group and the thiophene ring increase the solubility of the adduct in mixed solvent systems. Instead of relying on filtration, switch entirely to the liquid-liquid extraction protocol (Protocol A) to isolate the adduct in the aqueous phase[5].
Q: NMR shows starting material (4-bromo-2-methylbenzaldehyde) contaminating my purified product. Why didn't the bisulfite wash remove it? A: Bisulfite reacts indiscriminately with unhindered aldehydes. If your Suzuki coupling did not reach 100% conversion due to the rapid protodeboronation of the thiophen-2-ylboronic acid[2], both the starting material and the product will form adducts and co-purify. To prevent this, you must optimize the upstream reaction by using a slow-release MIDA boronate or an excess of the boronic acid to force the coupling to completion[2][3].
Q: How do I ensure complete removal of residual palladium black and phosphine oxides? A: The bisulfite extraction inherently separates these components. The charged bisulfite adduct partitions exclusively into the aqueous phase, while the lipophilic Pd complexes, phosphine oxides, and homocoupled thiophene remain trapped in the immiscible organic layer (10% EtOAc/Hexanes)[5]. If palladium black persists, filter the crude mixture through a short pad of Celite before initiating Protocol A.
References[4] Benchchem. "Technical Support Center: Aldehyde Purification via Bisulfite Adducts." Verify Source[5] ACS Publications. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Verify Source[6] Benchchem. "Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol." Verify Source[1] Benchchem. "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde."Verify Source[2] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Verify Source[3] Andrew G Myers Research Group, Harvard University. "The Suzuki Reaction." Verify Source
Sources
Technical Support Center: Purification of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
This technical guide is structured to function as a Tier-3 Support resource for researchers encountering purification challenges with 2-Methyl-4-(thiophen-2-yl)benzaldehyde . It synthesizes principles of organic phase behavior with specific Suzuki-Miyaura coupling workup strategies.[1]
Ticket ID: REC-Zn-4T-Aldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Analysis
Compound: 2-Methyl-4-(thiophen-2-yl)benzaldehyde Chemical Context: This molecule features a moderately non-polar biaryl core (toluene-thiophene) with a polar, reactive aldehyde handle.[1] Purification Challenge:
-
Solubility: The thiophene and toluene rings drive solubility in non-polar solvents, while the aldehyde increases solubility in alcohols/esters. This duality can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
-
Stability: The aldehyde group is susceptible to air oxidation (forming the corresponding benzoic acid).
-
Impurities: Typical contaminants from Suzuki coupling include Palladium black, unreacted boronic acids, and phosphine oxides.[2]
Solvent System Selection (FAQ)
Q1: What is the "Gold Standard" solvent system for this compound?
A: Based on the polarity profile of thiophene-substituted benzaldehydes, a binary solvent system is statistically most effective.[1] Single solvents often fail to differentiate between the product and the des-bromo or homocoupled impurities.[1]
| System Class | Solvent Mixture | Ratio (v/v) | Mechanism of Action |
| Primary (Polar) | Ethanol / Water | 9:1 to 5:1 | High solubility of aldehyde in hot EtOH; water acts as a harsh anti-solvent to force lattice formation.[1] |
| Secondary (Non-Polar) | Ethyl Acetate / Hexanes | 1:3 to 1:6 | Classic polarity gradient. Excellent for removing non-polar phosphine impurities. |
| Rescue (For Oiling) | Toluene / Heptane | 1:2 | Higher boiling points allow for slower cooling, critical for preventing oiling out.[2] |
Q2: Why avoid Methanol?
A: While Methanol is a common solvent, it can be problematic for aldehydes in the presence of trace acids (often left over from silica columns), leading to acetal formation .[2] Ethanol is sterically bulkier and slightly less reactive, making it safer for aldehyde stability [1].[2]
Q3: How do I remove the "Suzuki Color" (Grey/Brown)?
A: The grey/brown tint is residual Palladium. Recrystallization alone rarely removes it.
-
Protocol: Dissolve the crude solid in hot Ethyl Acetate. Add activated charcoal (5 wt%) or a functionalized scavenger (e.g., SiliaMetS® Thiol).[2] Reflux for 15 minutes, then filter hot through a Celite pad before attempting recrystallization [2].
Detailed Experimental Protocol
Standard Operating Procedure (SOP): Binary Solvent Recrystallization
Pre-requisite: Crude material must be isolated as a solid or thick oil after workup.
Step 1: Dissolution (The "Saturation Point")
-
Place 1.0 g of crude aldehyde in a 50 mL Erlenmeyer flask.
-
Add Ethanol (absolute) in 2 mL portions while heating at 60°C (water bath).
-
Swirl constantly. Stop adding solvent immediately when the solid dissolves.
-
Note: If the solution is dark, perform the Carbon/Celite filtration described in Q3 now.
-
Step 2: The Anti-Solvent Addition
-
Remove from heat. While the solution is still hot, add warm Water dropwise.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Ethanol to clear the turbidity (restoring a saturated clear solution).[1]
Step 3: Controlled Cooling (Nucleation)
-
Allow the flask to cool to room temperature on a wood or cork surface (insulator). Do not place directly on a cold benchtop.
-
Once at room temperature, inspect for crystals.[2]
-
If crystals form, move to 4°C (fridge) for 2 hours to maximize yield.
Step 4: Isolation
-
Filter using a Büchner funnel.
-
Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Dry under vacuum at <40°C. Avoid high heat to prevent aldehyde oxidation.
Troubleshooting Guide (Root Cause Analysis)
Issue: The product is "Oiling Out" (forming a liquid layer instead of crystals).
Cause: The temperature dropped too fast, or the solvent boiling point is too low, causing the compound to precipitate as a supercooled liquid before it could organize into a lattice [3]. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Switch Solvents: If using EtOH/Water, switch to Toluene/Heptane . The higher boiling point of Toluene (110°C) keeps the product in solution longer during the critical cooling phase.
Issue: Low Yield (<50%).
Cause: Too much solvent was used (thermodynamic solubility limit not reached) or the anti-solvent ratio was too conservative. Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Cool again to harvest a "second crop."
-
Warning: The second crop is usually less pure than the first.[1]
Issue: Product is turning to white powder/acid.
Cause: Oxidation of the aldehyde to carboxylic acid.[1] Corrective Action:
-
Degas all solvents with Nitrogen/Argon bubbles for 10 minutes before use.
-
Store the final product under inert gas in a freezer.
Process Logic Visualization
The following diagram illustrates the decision matrix for purifying this specific biaryl aldehyde.
Caption: Decision tree for solvent selection and troubleshooting based on physical state and phase behavior.
References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Solvents."[1] Organic Chemistry Portal. Available at: [Link]
-
University of Rochester. "Purification: How To - Common Solvents for Recrystallization."[1] Department of Chemistry. Available at: [Link]
Sources
The Ortho-Effect Support Hub: Overcoming Steric Hindrance in 2-Methylbenzaldehyde Reactions
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with reactions involving ortho-substituted benzaldehydes. The ortho-methyl group in 2-methylbenzaldehyde (o-tolualdehyde) presents a classic steric barrier, physically blocking the optimal Bürgi-Dunitz approach trajectory (~107°) for incoming nucleophiles.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these limitations and rescue your syntheses.
Section 1: Diagnostic FAQs — Understanding the Causality
Q1: Why does my Grignard addition to 2-methylbenzaldehyde yield mostly 2-methylbenzyl alcohol (reduction byproduct) instead of the desired substituted alcohol?
A1: This is a classic kinetic vs. thermodynamic competition. Grignard reagents possess
Q2: My Claisen-Schmidt aldol condensation for chalcone synthesis is stalling at <20% conversion. Can I force it with higher heat? A2: No. Heating will only increase degradation and polymerization byproducts. The aldol addition is a reversible process, and the steric clash in the transition state pushes the equilibrium back toward the starting materials. Solution: Switch from a thermodynamically controlled aldol condensation to an irreversible Wittig olefination . The formation of the oxaphosphetane intermediate is highly exothermic, providing the thermodynamic driving force to overcome the steric barrier.
Q3: Reductive amination with primary amines is yielding complex mixtures and unreacted starting material. What is the root cause? A3: The formation of the planar imine intermediate forces the ortho-methyl group and the amine's N-substituent into the same plane, creating severe steric strain. This prevents the dehydration step from reaching completion, leaving unreacted aldehyde that subsequently gets reduced to the alcohol by your hydride source . Solution: Use a strong Lewis acid/water scavenger like Ti(OiPr)₄ to drive imine formation to 100% completion before introducing the reducing agent.
Section 2: Troubleshooting Decision Matrix
Figure 1: Troubleshooting decision matrix for 2-methylbenzaldehyde reactions.
Section 3: Quantitative Data Summaries
The following table demonstrates the performance delta when switching from standard conditions to sterically-optimized protocols.
Table 1: Comparison of Reaction Yields (Standard vs. Optimized Protocols)
| Reaction Type | Target Substrate | Standard Condition Yield | Optimized Condition Yield | Key Mechanistic Modification |
| Chalcone Synthesis | 2-Methylbenzaldehyde | < 20% (Aldol Condensation) | 85% (Wittig) | Switch to irreversible oxaphosphetane pathway |
| Reductive Amination | 2-Methylbenzaldehyde | 30% (Direct NaBH₃CN) | 92% (Ti(OiPr)₄) | Lewis acid pre-activation & water scavenging |
| Nucleophilic Addition | 2-Methylbenzaldehyde | 45% (Direct Grignard) | 89% (CeCl₃ addition) | Oxophilic carbonyl activation; basicity suppression |
Section 4: Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol 1: Wittig Olefination for Sterically Hindered Chalcones
Use this when standard Claisen-Schmidt condensations fail.
-
Ylide Preparation: In a round-bottom flask, suspend the appropriate (acylmethyl)triphenylphosphonium salt (1.1 equiv) in distilled water. Add Na₂CO₃ (2.0 equiv). Stir vigorously at room temperature for 1 hour.
-
Validation Checkpoint: The formation of the active ylide is visually confirmed by a distinct color change from a white suspension to a bright yellow/orange mixture. If the color does not change, check the pH (must be >9).
-
-
Addition: Add a solution of 2-methylbenzaldehyde (1.0 equiv) in dichloromethane (CH₂Cl₂) to the aqueous ylide. Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Monitoring:
-
Validation Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The aldehyde UV-active spot (R_f ~0.6) should disappear, replaced by a new product spot (R_f ~0.4).
-
-
Purification: Separate the organic layer, dry over MgSO₄, and concentrate. Pass the crude mixture through a short silica gel plug using Hexanes:EtOAc (9:1). The highly polar Ph₃P=O byproduct will be retained on the baseline, allowing pure chalcone to elute.
Protocol 2: Organocerium-Mediated Nucleophilic Addition
Use this to prevent reduction byproducts during Grignard additions.
-
Cerium Activation: Weigh anhydrous CeCl₃ (1.5 equiv) rapidly in a glovebox or under a strict stream of N₂. Suspend in anhydrous THF (0.3 M) and stir vigorously at room temperature for 2 hours.
-
Validation Checkpoint: The CeCl₃ must form a uniform, milky-white suspension. If the solid clumps or sticks to the stir bar, moisture has entered the system; discard and restart.
-
-
Transmetalation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 equiv). Stir for 1.5 hours at -78 °C to form the organocerium intermediate.
-
Validation Checkpoint: The suspension will typically change to a pale yellow or gray color, indicating successful transmetalation.
-
-
Addition: Add 2-methylbenzaldehyde (1.0 equiv) dropwise. Stir for 2 hours at -78 °C, then allow warming to 0 °C. Quench with saturated aqueous NH₄Cl.
Protocol 3: Ti(OiPr)₄-Mediated Reductive Amination
Use this to force sterically hindered imine formation.
-
Imine Formation: Under N₂, dissolve 2-methylbenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous THF. Add Ti(OiPr)₄ (1.5 equiv). Stir at room temperature for 12 hours.
-
Validation Checkpoint: Before adding the reducing agent, take a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid ¹H-NMR. You must observe the complete disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the imine CH=N proton (~8.5 ppm).
-
-
Reduction: Add NaBH₃CN (1.5 equiv) in one portion. Stir for an additional 6 hours.
-
Workup: Quench by adding water (causes precipitation of TiO₂ salts). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract and dry the organic phase.
Section 5: Mechanistic Pathway Visualizations
Figure 2: Mechanistic pathway for overcoming steric hindrance via Lewis acid activation.
References
Technical Support Center: Preventing Oxidation of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Welcome to the technical support guide for 2-Methyl-4-(thiophen-2-yl)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to address the common challenges associated with the storage and handling of this compound. Given its unique structure, featuring both a reactive aldehyde group and an electron-rich thiophene ring, this molecule is particularly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your samples.
Section 1: Understanding the Instability of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
This compound's instability arises from two distinct structural motifs that are prone to oxidation. Understanding these pathways is critical for designing an effective storage strategy.
Q1: My sample of 2-Methyl-4-(thiophen-2-yl)benzaldehyde has changed color and shows inconsistent results. What is happening?
A1: The degradation you are observing is almost certainly due to oxidation, which can occur at two sites on the molecule:
-
Aldehyde Autoxidation: The benzaldehyde moiety is highly susceptible to a free-radical chain reaction with atmospheric oxygen, a process known as autoxidation.[1][2][3] This reaction, often initiated by light, converts the aldehyde (-CHO) group into the corresponding carboxylic acid (2-Methyl-4-(thiophen-2-yl)benzoic acid).[1][4] This is the most common degradation pathway for benzaldehyde derivatives.[1]
-
Thiophene Ring Oxidation: The sulfur atom within the thiophene ring is electron-rich and can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities.[5] This can lead to the formation of highly reactive intermediates like thiophene S-oxides and epoxides.[5][6][7][8] These species can cause further degradation, polymerization, or lead to unexpected toxicity in biological assays.[5][6]
The presence of the carboxylic acid impurity is often visible as white crystals, while other degradation products can cause a color change from pale yellow to brown or black.[1][9]
Q2: What are the primary factors that accelerate the degradation of this compound?
A2: The stability of 2-Methyl-4-(thiophen-2-yl)benzaldehyde is compromised by four main factors:
-
Oxygen: Direct exposure to air provides the primary reagent for both degradation pathways.[3][9]
-
Light: UV radiation provides the energy to initiate the free-radical autoxidation of the aldehyde group.[1][9]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of all chemical reactions, including oxidation.[9][10][11]
-
Moisture: Humidity can facilitate certain degradation pathways.[9]
Controlling these four factors is the cornerstone of preserving the integrity of your material.
Diagram: Dual-Pathway Oxidative Degradation
The following diagram illustrates the two primary mechanisms through which 2-Methyl-4-(thiophen-2-yl)benzaldehyde degrades.
Caption: Decision tree for troubleshooting aldehyde stability.
Section 3: Protocols for Optimal Storage and Handling
Adherence to these protocols will maximize the shelf-life and reliability of your 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) [1][9] | Displaces oxygen, preventing both aldehyde and thiophene oxidation. [12][13][14]Argon is denser than air and can provide a more stable blanket for long-term storage. [15][16] |
| Temperature | Refrigerated (2–8 °C) [17] | Significantly slows the rate of chemical degradation. [10][11]A supplier of a similar compound specifically recommends 4°C. [18] |
| Container | Amber Glass Vial with PTFE-lined Cap [1][19][17] | Protects from light to prevent photochemical initiation of autoxidation. [9]PTFE liners provide excellent chemical resistance. For frequent access, use Sure/Seal™ style bottles. [20][21] |
| Handling | Inert Atmosphere Only | All transfers and aliquoting must be performed under a positive pressure of inert gas using proper air-sensitive techniques. [15][20][22] |
Protocol 3.1: Handling and Dispensing Using Inert Gas Techniques
This protocol describes the transfer of the aldehyde from a Sure/Seal™-type bottle to a reaction flask using a syringe.
Materials:
-
Sure/Seal™ bottle of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
-
Oven-dried reaction flask with a rubber septum
-
Dry, gas-tight syringe with a long needle (e.g., 18-gauge or smaller) [20]* Inert gas source (Argon or Nitrogen) connected to a bubbler system or Schlenk line [1][22]* Vent needle
Procedure:
-
Prepare Glassware: Ensure the reaction flask is thoroughly dried in an oven and allowed to cool under a stream of inert gas. [1][20]2. Inert the System: Seal the reaction flask with the septum and purge with inert gas for several minutes. Use a vent needle to allow air to escape.
-
Pressurize Reagent Bottle: Carefully puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Ensure the gas flow is low and steady, creating a slight positive pressure.
-
Withdraw Reagent: Puncture the Sure/Seal™ septum with the clean, dry syringe needle. First, draw some inert gas into the syringe to prime it, then insert the needle tip below the liquid surface and slowly withdraw the desired volume.
-
Transfer Reagent: Remove the syringe from the Sure/Seal™ bottle and immediately insert it into the prepared reaction flask. Inject the liquid.
-
Re-seal and Store: Remove the inert gas line from the Sure/Seal™ bottle. Replace the plastic cap over the septum to protect it. [20]Store the bottle immediately at the recommended temperature.
Diagram: Inert Gas Transfer Setup
Caption: Syringe transfer of an air-sensitive reagent.
Section 4: References
-
Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. (n.d.). Retrieved March 4, 2026, from
-
Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. (n.d.). Retrieved March 4, 2026, from
-
Stabilization of aldehydes. (1983). Google Patents. Retrieved March 4, 2026, from
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). Journal of Hazardous Materials. Retrieved March 4, 2026, from
-
Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (2012). Physiological Reviews. Retrieved March 4, 2026, from
-
Packaging, Inerting and Blanketing. (n.d.). Air Products. Retrieved March 4, 2026, from
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich. Retrieved March 4, 2026, from
-
Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Retrieved March 4, 2026, from
-
Aldehydes In Aroma: Key Ingredients For Impactful Scents. (2025). Chemical Bull. Retrieved March 4, 2026, from
-
preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem. (n.d.). Retrieved March 4, 2026, from
-
AUTOXIDATION OF BENZALDEHYDE. (2009). University of Florida Digital Collections. Retrieved March 4, 2026, from
-
Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage - Benchchem. (n.d.). Retrieved March 4, 2026, from
-
Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025). Allan Chemical Corporation. Retrieved March 4, 2026, from
-
Autoxidation. (n.d.). Wikipedia. Retrieved March 4, 2026, from
-
what is auto oxidation give mechanism of oxidation of benzaldehyde. (2025). Filo. Retrieved March 4, 2026, from
-
Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds - Benchchem. (n.d.). Retrieved March 4, 2026, from
-
Blanketing: protecting the integrity of your products with inert gas. (2024). GasN₂. Retrieved March 4, 2026, from
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved March 4, 2026, from
-
A method for stabilizing aliphatic higher aldehyde compounds. (n.d.). European Patent Office. Retrieved March 4, 2026, from
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023). JoVE. Retrieved March 4, 2026, from
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (2014). ResearchGate. Retrieved March 4, 2026, from
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved March 4, 2026, from
-
Thiophene. (n.d.). Wikipedia. Retrieved March 4, 2026, from
-
Tank blanketing and inerting. (n.d.). Bindergroup World. Retrieved March 4, 2026, from
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). ResearchGate. Retrieved March 4, 2026, from
-
The mechanism of autoxidation reaction of aldehyde compounds. (n.d.). ResearchGate. Retrieved March 4, 2026, from
-
The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved March 4, 2026, from
-
The autoxidation of aldehydes. (n.d.). ResearchGate. Retrieved March 4, 2026, from
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). PMC. Retrieved March 4, 2026, from
-
Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones. (2022). RSC Publishing. Retrieved March 4, 2026, from
-
Benzaldehyde-Promoted (Auto)Photocatalysis under Visible Light: Pitfalls and Opportunities in Photocatalytic H2O2 Production. (n.d.). ChemRxiv. Retrieved March 4, 2026, from
-
The Proper Storage and Handling of Volatile Analytical Standards. (2024). Retrieved March 4, 2026, from
-
Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing? (2023). Retrieved March 4, 2026, from
-
BASICS OF TANK BLANKETING. (n.d.). Process Online. Retrieved March 4, 2026, from
-
How to prevent oxidation. (2016). Quora. Retrieved March 4, 2026, from
-
Stabilization of aldehydes and/or an alcohols. (2023). Google Patents. Retrieved March 4, 2026, from
-
4-(Thiophen-2-yl)benzaldehyde. (n.d.). ChemScene. Retrieved March 4, 2026, from
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (2014). PMC. Retrieved March 4, 2026, from
-
Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. (2016). PMC. Retrieved March 4, 2026, from
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (n.d.). ResearchGate. Retrieved March 4, 2026, from
-
Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. (2023). Preprints.org. Retrieved March 4, 2026, from
-
4-(Thiophen-2-ylmethyl)benzaldehyde. (n.d.). BLD Pharm. Retrieved March 4, 2026, from
Sources
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- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 4. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Packaging, Inerting and Blanketing [airproducts.com]
- 13. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 14. onsitegas.com [onsitegas.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. chemscene.com [chemscene.com]
- 19. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. web.mit.edu [web.mit.edu]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Thiophene-Benzaldehyde Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when coupling thiophene derivatives with benzaldehydes. In drug discovery and materials science, this "coupling" generally refers to one of two distinct mechanistic paradigms:
-
Palladium-Catalyzed Direct C–H Arylation: Coupling thiophene with a halobenzaldehyde (e.g., 4-bromobenzaldehyde) to synthesize aryl-thiophenes.
-
Acid-Catalyzed Condensation: Condensing thiophene with benzaldehyde via a Friedel-Crafts pathway to synthesize bis(thienyl)methanes.
Both pathways are atom-economical but are notorious for complex side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve high-fidelity syntheses.
System Overview: Mechanistic Branching in Direct Arylation
To troubleshoot effectively, we must first understand where the reaction diverges from the intended pathway. The diagram below maps the catalytic cycle of Pd-catalyzed direct C–H arylation, highlighting the exact intermediate stages where homocoupling and over-arylation occur.
Catalytic cycle of Pd-catalyzed C-H arylation highlighting branch points for major side reactions.
Section 1: Pd-Catalyzed Direct C–H Arylation (FAQs)
Q1: I am observing significant homocoupling of 4-bromobenzaldehyde. How do I suppress this? Causality: Homocoupling (forming 4,4'-diformylbiphenyl) is a parasitic pathway that occurs when the Pd(II)-aryl intermediate undergoes transmetalation with another Pd(II)-aryl species, or is prematurely reduced. This is heavily exacerbated by highly polar solvents (like DMAc) and excess carbonate bases, which facilitate single-electron transfer (SET) reduction pathways. Solution: Transition your solvent system from DMAc to a non-polar solvent like toluene[1]. Toluene suppresses the SET pathways responsible for homocoupling. Furthermore, employ phosphine-free conditions with ultra-low catalyst loading (e.g., 0.2 mol% Pd(OAc)₂). Maintaining a remarkably low concentration of active Pd(II) in solution drastically reduces the probability of two Pd(II)-aryl species interacting[2].
Q2: My GC-MS shows a mixture of mono-arylated and di-arylated thiophene (at C2 and C5). How can I improve regioselectivity? Causality: Thiophene possesses two highly reactive α-protons. Once the C2 position is arylated, the electron-withdrawing nature of the newly attached formylphenyl group increases the Brønsted acidity of the remaining C5 proton[3]. This makes a second Concerted Metalation-Deprotonation (CMD) step kinetically competitive with the first, leading to over-arylation. Solution: The most reliable, self-validating fix is stoichiometric control. Use a 4:1 molar excess of thiophene relative to the bromobenzaldehyde[3]. Because thiophene is volatile (b.p. 84 °C), the unreacted excess acts as a sacrificial block against di-arylation and can be easily recovered during rotary evaporation.
Q3: The aldehyde group on my electrophile is degrading/oxidizing during the reaction. What is causing this? Causality: Direct arylation traditionally requires temperatures above 100 °C and bases like Cs₂CO₃. Under these harsh conditions, the formyl group can undergo Cannizzaro-type disproportionation or react with trace moisture to form carboxylic acids. Solution: Lower the basicity of your system by using Potassium Acetate (KOAc). The acetate anion actively participates in the CMD transition state without being overly nucleophilic. If degradation persists, transition to a room-temperature protocol using a Pd/Ag₂CO₃ catalytic system in hexafluoro-2-propanol (HFIP). HFIP is a mildly acidic solvent (pKa ~9.3) that stabilizes the catalytic intermediates, allowing the coupling to proceed at 25 °C while perfectly preserving sensitive formyl and free alcohol groups[4],[5].
Section 2: Acid-Catalyzed Condensation (FAQs)
Q4: When attempting to condense thiophene and benzaldehyde to form a bis(thienyl)methane, I get a black, intractable polymeric tar. Why? Causality: This reaction proceeds via a Friedel-Crafts electrophilic aromatic substitution. The initial condensation forms a mono(thienyl) carbinol, which rapidly dehydrates to a highly electrophilic intermediate that reacts with a second thiophene. However, the resulting bis(thienyl)methane is more nucleophilic than the starting thiophene. If strong Brønsted acids (like TFA or HCl) are used, the product undergoes rapid over-alkylation, leading to porphyrinogens and highly conjugated polymeric tars. Solution: Replace strong Brønsted acids with mild Lewis acids. Utilizing RuCl₃·3H₂O (5 mol%) in a coordinating solvent like ethylene glycol dimethyl ether (GDE) at 80 °C provides excellent kinetic control, stopping the reaction cleanly at the bis(thienyl)methane stage without triggering polymerization[6],[7].
Quantitative Side Reaction Matrix
| Coupling Paradigm | Target Product | Primary Side Reaction | Root Causality | Mitigation Strategy |
| Direct Arylation | 2-(Formylphenyl)thiophene | Biaryl Homocoupling | Pd(II) reduction / SET pathways in polar solvents | Switch to Toluene; use low-loading Pd(OAc)₂[2],[1] |
| Direct Arylation | 2-(Formylphenyl)thiophene | C2,C5-Diarylation | Enhanced Brønsted acidity of C5 proton post-arylation | Use 4:1 excess of thiophene[3] |
| Direct Arylation | 2-(Formylphenyl)thiophene | Aldehyde Degradation | Harsh basic conditions (Cs₂CO₃ at high temp) | Use KOAc or transition to Ag₂CO₃/HFIP at room temp[4] |
| Acid Condensation | Bis(thienyl)phenylmethane | Polymeric Tars | Friedel-Crafts over-alkylation via strong acids | Use mild Lewis acids (RuCl₃·3H₂O) and strict stoichiometry[6] |
Standardized Experimental Protocols
Protocol A: Regioselective Pd-Catalyzed C2-Arylation of Thiophene
This protocol utilizes stoichiometric blocking and phosphine-free conditions to prevent di-arylation and homocoupling.
-
Preparation: In a flame-dried Schlenk tube, add 4-bromobenzaldehyde (1.0 mmol), KOAc (2.0 mmol), and Pd(OAc)₂ (0.2 mol%)[2].
-
Atmosphere Control: Evacuate and backfill the tube with argon three times. Self-Validation: Ensuring a strictly oxygen-free environment prevents oxidative homocoupling side reactions.
-
Reagent Addition: Add anhydrous toluene (3.0 mL) and thiophene (4.0 mmol). The 4-fold excess of thiophene acts as a kinetic block against the formation of di-arylated byproducts[3].
-
Reaction: Seal the tube and heat to 130 °C for 16 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with deionized water (3 × 10 mL). Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography to isolate the mono-arylated product.
Protocol B: Mild Lewis-Acid Catalyzed Synthesis of Bis(thienyl)phenylmethane
This protocol utilizes kinetic control via a mild Lewis acid to prevent polymeric over-alkylation.
-
Preparation: In a round-bottom flask, dissolve benzaldehyde (0.5 mmol) and thiophene (1.5 mmol) in ethylene glycol dimethyl ether (GDE, 1.0 mL)[6].
-
Catalyst Addition: Add RuCl₃·3H₂O (5 mol%) to the stirring solution[6].
-
Reaction: Heat the mixture to 80 °C and monitor the reaction via TLC. Self-Validation: The mild nature of the Ru(III) catalyst prevents the runaway over-alkylation typically seen when using standard Brønsted acids[7].
-
Workup: Upon consumption of the aldehyde (typically 2-4 hours), cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography (eluent: EtOAc/Petroleum Ether = 1:4) to yield the pure bis(thienyl)phenylmethane[6].
References
- ACS Publications (Macromolecules)
- (PDF)
- ACS Publications (J. Am. Chem. Soc.)
- RuCl₃·3H₂O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)
- Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst ResearchGate URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for Thiophene-Benzaldehyde Derivatives
This guide functions as a specialized Technical Support Center for researchers working with 2-Methyl-4-(thiophen-2-yl)benzaldehyde . It is structured to diagnose and resolve solubility and stability issues specifically within an ethanolic environment.
Case Subject: 2-Methyl-4-(thiophen-2-yl)benzaldehyde Solvent System: Ethanol (EtOH) Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The target molecule, 2-Methyl-4-(thiophen-2-yl)benzaldehyde , presents a specific solubility profile due to the interplay between its lipophilic biaryl core (thiophene + toluene moiety) and the polar aldehyde handle. While Ethanol is a standard "green" solvent for recrystallization, this molecule often exhibits "Oiling Out" (liquid-liquid phase separation) or Chemical Instability (acetalization) rather than simple crystal formation.
This guide provides a diagnostic workflow to stabilize your purification process.
Part 1: Diagnostic Decision Matrix
Before altering your protocol, determine the exact failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing solubility and phase-separation issues during ethanolic workup.
Part 2: Troubleshooting Modules
Module 1: The "Oiling Out" Phenomenon
Symptom: The solution is clear at reflux, but as it cools, milky droplets form or a sticky gum settles at the bottom instead of crystals. Root Cause: The melting point of your compound (likely 70–85°C for this class of biaryls) is too close to the boiling point of ethanol (78°C). The compound enters a "miscibility gap" where it separates as a liquid before it can crystallize.
Corrective Protocol (Seeding & Trituration):
-
Dissolve: Heat the mixture to reflux until clear.
-
Cool Slightly: Lower temperature to ~60°C.
-
Seed: Add a single crystal of the pure product. If none exists, scratch the inner glass wall with a glass rod vigorously. The micro-glass shards act as nucleation sites.
-
Slow Ramp: Do not use an ice bath yet. Wrap the flask in a towel to cool to Room Temperature (RT) over 2 hours.
-
Reheat Cycle: If oil appears, reheat to reflux to redissolve the oil, then cool more slowly with vigorous stirring.
Module 2: Binary Solvent Systems (Solubility Adjustment)
Symptom:
-
Case A: Compound remains solid even in boiling ethanol (Too Insoluble).
-
Case B: Compound stays dissolved even at -20°C (Too Soluble).
Technical Insight: The thiophene ring increases lipophilicity (
| Condition | Recommended Co-Solvent | Ratio (v/v) | Mechanism |
| Too Insoluble | Toluene or DCM | EtOH:Toluene (9:1 to 4:1) | Toluene disrupts the crystal lattice of the aromatic rings, increasing solubility hot. |
| Too Soluble | Water | EtOH:Water (95:5 to 80:20) | Water acts as an anti-solvent, forcing the hydrophobic thiophene out of solution upon cooling. |
Protocol A (Binary Recrystallization):
-
Dissolve the solid in the minimum amount of the "Good Solvent" (e.g., Toluene) at boiling.
-
Slowly add the "Bad Solvent" (Ethanol) dropwise until persistent cloudiness appears.
-
Add one drop of "Good Solvent" to clear the solution.
-
Allow to cool undisturbed.
Module 3: Chemical Stability (The Acetal Trap)
Symptom: Yield is good, but NMR shows contamination. Specifically, a triplet at ~1.2 ppm and a quartet at ~3.6 ppm, with a methine proton shift. Diagnosis: You have formed the Diethyl Acetal .
[1]Why it happens: Aldehydes are electrophilic.[2][3] If your crude material came from a silica gel column (which is acidic) or if the ethanol is not neutral, refluxing drives this equilibrium to the right. The 2-methyl group provides some steric hindrance, but not enough to prevent this at reflux.
Corrective Action:
-
Neutralization: Wash your crude organic phase with saturated
before attempting recrystallization. -
Solvent Swap: If acetal formation persists, switch from Ethanol to Acetonitrile (ACN) or Isopropyl Alcohol (IPA) . IPA is sterically bulkier and less nucleophilic, reducing acetal risk.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use ultrasonication to dissolve the solid?
-
Answer: Only for initial dissolution. Do not sonicate during crystallization. Sonication induces rapid, uncontrolled nucleation, leading to micro-crystalline powder (hard to filter) rather than large, pure needles.[1]
Q2: My product is colored (yellow/orange), but it should be pale. Is this an impurity?
-
Answer: Thiophene-conjugated benzaldehydes often have inherent color due to extended
-conjugation. However, dark orange/brown usually indicates oxidation (thiophene ring opening or polymerization). If recrystallization doesn't remove the color, treat the hot ethanolic solution with Activated Charcoal for 5 minutes, then filter hot through Celite.
Q3: Why is my yield low (<50%) despite the solution being cloudy?
-
Answer: You likely have "supersaturation stability." The compound is in solution but refuses to crash out.
-
Fix: Add water (anti-solvent) dropwise to the cold solution until turbidity sustains, then refrigerate.
-
References
-
Solubility & Oiling Out Mechanisms
- Mettler Toledo. "Oiling Out in Crystallization.
-
Acetal Formation Kinetics
-
Suzuki Coupling Workup & Purification
-
General Recrystallization Protocols
Sources
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. people.chem.umass.edu [people.chem.umass.edu]
removing palladium impurities from 2-Methyl-4-(thiophen-2-yl)benzaldehyde products
Technical Support Case: #PD-THIO-ALD-001
Subject: Troubleshooting Palladium Removal in Thiophene-Functionalized Benzaldehydes
Executive Summary: Synthesizing 2-Methyl-4-(thiophen-2-yl)benzaldehyde typically involves a Suzuki-Miyaura coupling between a 4-halo-2-methylbenzaldehyde and a thiophene boronic acid. While efficient, this reaction presents a "perfect storm" for palladium (Pd) retention:
-
The Thiophene Trap: The sulfur atom in the thiophene ring acts as a soft donor ligand, coordinating strongly to residual Pd species (Pd(II) or Pd(0)), effectively "poisoning" the product with heavy metal impurities [1].
-
The Aldehyde Sensitivity: Standard aggressive acid/base washes can degrade the aldehyde or trigger unwanted condensation reactions.
Below is a technical guide designed to bring your Pd levels below ICH Q3D regulatory limits (<10 ppm) while preserving your yield.
Part 1: Diagnostic & Assessment
Q: How do I know if the discoloration in my product is residual Palladium? A: Pure 2-Methyl-4-(thiophen-2-yl)benzaldehyde should be a white to pale yellow solid.
-
Grey/Black Tint: Indicates colloidal Pd(0). This is often insoluble and can be removed by filtration, but "invisible" soluble Pd often remains.
-
Orange/Brown Tint: Indicates soluble Pd(II)-ligand complexes (often coordinated to the thiophene sulfur).
-
Confirmation: Do not rely on color. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for quantitative analysis.
Q: Why isn't a standard silica column removing the Palladium? A: In non-heterocyclic compounds, Pd complexes are often much more polar than the product and stick to silica. However, in your molecule, the Pd coordinates to the thiophene ring of your product. This creates a "Pd-Product" complex that co-elutes with your pure product during chromatography [2]. You need a method that breaks this specific coordination.[1]
Part 2: The "Gold Standard" Protocol (Bisulfite Adduct)
Recommendation: For this specific molecule, the Bisulfite Adduct Purification is superior to scavengers. It leverages the aldehyde functionality to chemically separate your product from the Pd catalyst.
Mechanism: The aldehyde reacts with saturated sodium bisulfite (NaHSO₃) to form a water-soluble hydroxy-sulfonate adduct. The Pd-ligand complex and other organic impurities (dimers, halides) remain in the organic layer. The adduct is then washed and hydrolyzed back to the pure aldehyde.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve crude product in EtOAc (Ethyl Acetate).[2]
-
Add 2.0 equivalents of saturated aqueous NaHSO₃ .
-
Stir vigorously for 2–4 hours.
-
Observation: A thick white precipitate (the adduct) may form. If it does, filter it off. If it stays soluble in the water phase, separate the layers.
-
-
The Wash (Critical Step):
-
If solid: Wash the filter cake thoroughly with EtOAc and Diethyl Ether. This washes away the Pd-catalyst and non-aldehyde organics.
-
If aqueous: Wash the aqueous layer 3x with EtOAc. The yellow/brown color (Pd) should stay in the organic layer; the water layer should be clear/colorless.
-
-
Regeneration:
-
Suspend the solid adduct (or take the aqueous solution) in fresh EtOAc.
-
Slowly add 10% Aqueous Na₂CO₃ or NaOH (monitor pH, aim for pH 10-12) while stirring.
-
Chemistry: The base reverses the adduct, releasing the free aldehyde back into the EtOAc.
-
Separate layers, dry organic phase over MgSO₄, and concentrate.[3]
-
Why this works for your molecule: The "2-Methyl" group provides some steric bulk, but benzaldehydes generally form stable adducts. The Pd catalyst cannot form this adduct, forcing a perfect chemical separation [3].
Part 3: Scavenger Resin Method (Alternative)
If you cannot use aqueous conditions, use Thiol-functionalized Silica .
Q: Will thiol scavengers react with my aldehyde? A: Generally, no. While thiols can react with aldehydes to form thioacetals, solid-supported thiols (like SiliaMetS® Thiol) are designed to bind soft metals (Pd) preferentially. However, avoid using strong Lewis acids during this step.
Protocol:
-
Dissolve crude product in THF or Toluene (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent) at 5–10 wt% relative to the product (or 50 equivalents relative to residual Pd if known).
-
Stir at 40°C for 4 hours . (Heat is crucial to break the Pd-Thiophene bond).
-
Filter through a 0.45 µm pad (or Celite) to remove the resin.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification path based on your specific constraints.
Figure 1: Decision tree for Palladium removal strategies. Method A (Bisulfite) is preferred for high-impurity samples; Method B (Scavengers) is preferred for polishing or water-sensitive workflows.
Part 5: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Bisulfite Method | Incomplete regeneration or adduct solubility. | 1. Ensure pH reaches 10–12 during regeneration.2. The "2-Methyl" group may hinder adduct formation; increase reaction time to 12h or warm slightly (35°C). |
| Product turned black after Scavenger | Colloidal Pd precipitating. | The scavenger removed soluble Pd but destabilized colloidal clusters. Filter through Celite + Activated Carbon pad. |
| Pd still >50 ppm after Thiol Resin | Thiophene competition. | The thiophene ring is competing with the resin. Increase temperature to 50-60°C during scavenging to overcome the activation energy of ligand exchange. |
| New impurity peak in HPLC | Aldehyde oxidation. | Benzaldehydes oxidize to benzoic acids in air.[2] Ensure all steps (especially basic regeneration) are done under Nitrogen/Argon atmosphere . |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Retrieved from [Link]
-
ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[5][6] Retrieved from [Link]
Sources
Validation & Comparative
Structural Verification of Biaryl Scaffolds: A Comparative NMR Guide for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Medicinal Chemists, and QC Analysts.
Executive Summary: The Biaryl Challenge
In the development of organic semiconductors and pharmaceutical intermediates, 2-Methyl-4-(thiophen-2-yl)benzaldehyde serves as a critical "push-pull" building block. Its synthesis—typically via Suzuki-Miyaura cross-coupling of 4-bromo-2-methylbenzaldehyde and thiophene-2-boronic acid—presents a common analytical challenge: distinguishing the biaryl product from unreacted starting materials and homocoupling byproducts.
This guide moves beyond simple peak listing. It provides a comparative analysis of the Product vs. Precursor , establishing a self-validating NMR protocol to confirm successful C-C bond formation.
Experimental Protocol: High-Fidelity Acquisition
To ensure the resolution necessary for splitting patterns in the crowded aromatic region (7.0–8.0 ppm), follow this acquisition protocol.
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Why:
may broaden the thiophene signals due to viscosity; provides sharper resolution for the critical coupling constants ( -values).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Over-concentration (>20 mg) causes stacking effects that merge the thiophene multiplets with the benzene signals.
-
-
Parameters:
-
Pulse Angle: 30° (maximizes sensitivity/relaxation balance).
-
Relaxation Delay (
): 2.0 seconds (essential for accurate integration of the aldehyde proton). -
Scans: 16–32 (sufficient for 1H).
-
Comparative Analysis: Product vs. Alternative (Precursor)
The primary "alternative" in this context is the unreacted starting material (4-bromo-2-methylbenzaldehyde). Successful synthesis is defined by specific spectral shifts.[1]
Zone A: The Diagnostic Anchor (Aldehyde Region)
Range: 10.0 – 10.4 ppm
-
Precursor (4-Bromo-): Singlet at ~10.15 ppm .
-
Product (Thiophenyl-): Singlet shifts downfield to ~10.25 ppm .
-
Mechanism: The thiophene ring acts as an electron-donating group via resonance, but the extended conjugation of the biaryl system generally deshields the carbonyl proton slightly compared to the bromo-analog.
-
Validation Check: If you see two peaks in this region, the reaction is incomplete.
Zone B: The Aliphatic Reference (Methyl Region)
Range: 2.4 – 2.8 ppm
-
Precursor: Singlet at 2.60 ppm .
-
Product: Singlet at 2.71 ppm .
-
Causality: The methyl group is ortho to the carbonyl.[2] The slight downfield shift in the product confirms the change in the electronic environment of the benzene ring, though this shift is subtle. Use this peak to calibrate integration (set to 3.00H).
Zone C: The Fingerprint (Aromatic Region)
Range: 7.0 – 8.0 ppm This is the "Go/No-Go" zone. The product contains 6 aromatic protons (3 Benzene + 3 Thiophene), whereas the precursor has only 3.
The "Thiophene Signature"
The appearance of thiophene protons is the definitive proof of coupling.
-
H-4' (Thiophene): A distinct triplet/double-doublet at ~7.10–7.15 ppm . This is often the most upfield aromatic signal and is diagnostic of the thiophene ring.
-
H-3' & H-5' (Thiophene): These typically appear as multiplets around 7.30–7.45 ppm , often overlapping with the benzene H-3/H-5 protons.
The "Benzene Shift"
-
H-6 (Benzene): Ortho to the aldehyde.[2] This is the most deshielded doublet (~7.80 ppm).
-
H-5 & H-3 (Benzene): In the precursor, these are distinct. In the product, the H-5 and H-3 protons shift downfield due to the conjugation with the thiophene ring, merging into the 7.4–7.6 ppm envelope.
Quantitative Data Comparison
The following table contrasts the expected chemical shifts (
| Proton Assignment | Precursor (4-Bromo-2-methyl...) | Target Product (2-Methyl-4-(thiophen...))[3] | Multiplicity | Integration (Target) |
| -CHO (Aldehyde) | 10.15 ppm | 10.25 ppm | Singlet (s) | 1H |
| Ar-H6 (Benzene) | 7.70 ppm | 7.82 ppm | Doublet ( | 1H |
| Ar-H3 (Benzene) | 7.45 ppm | 7.48 ppm | Singlet/Fine doublet | 1H |
| Ar-H5 (Benzene) | 7.40 ppm | 7.55 ppm | Doublet of doublets | 1H |
| Th-H3' (Thiophene) | Absent | 7.38 ppm | Doublet of doublets | 1H |
| Th-H5' (Thiophene) | Absent | 7.32 ppm | Doublet of doublets | 1H |
| Th-H4' (Thiophene) | Absent | 7.12 ppm | Doublet of doublets | 1H |
| Ar-CH3 (Methyl) | 2.60 ppm | 2.71 ppm | Singlet (s) | 3H |
Note: Exact values may vary by ±0.05 ppm depending on concentration.
Decision Logic for Purity Analysis
Use the following logic flow to interpret your crude NMR spectrum during reaction monitoring.
Figure 1: Step-by-step logic for validating the Suzuki coupling product using 1H NMR integration.
Troubleshooting Common Issues
Issue: "I see a peak at 9.8 ppm."
Diagnosis: This is likely the des-bromo byproduct (3-methylbenzaldehyde).
Cause: In Suzuki couplings, if the catalyst is too active or water is present without sufficient base, hydrodehalogenation can occur.
Action: Check the mass spec. If confirmed, this impurity is difficult to separate; optimize the catalyst system (e.g., switch to
Issue: "The thiophene region (7.1-7.4) integrates too high."
Diagnosis: Thiophene boronic acid homocoupling (2,2'-bithiophene). Confirmation: Look for a symmetric doublet pattern around 7.0-7.2 ppm that does not match the product's integration. Action: This impurity is non-polar. Wash the crude solid with cold hexanes or perform silica chromatography (Product is more polar due to the aldehyde).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for fragment shift validation of 2-phenylthiophene and 2-methylbenzaldehyde derivatives). [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift substituent effects).[4][5][6] [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pdx.edu [web.pdx.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
13C NMR chemical shifts for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Comprehensive Comparison Guide: ^13^C NMR Chemical Shift Acquisition and Prediction for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
As a Senior Application Scientist, navigating the structural elucidation of complex biaryl systems requires moving beyond basic analytical assumptions. 2-Methyl-4-(thiophen-2-yl)benzaldehyde (CAS: 1935443-09-6) is a highly conjugated building block frequently utilized in the development of organic semiconductors and pharmaceuticals.
Assigning the ^13^C NMR spectrum for this molecule presents a specific analytical challenge: differentiating the congested aromatic signals of the phenyl and thiophene rings, and accurately resolving five distinct quaternary carbons. This guide objectively compares the three primary methodologies for obtaining and validating these chemical shifts: High-Field Experimental NMR , Density Functional Theory (DFT) Computation , and Empirical Database Prediction .
Part 1: Reference ^13^C NMR Data Profile
Before comparing the methodologies, it is essential to establish the target data. Based on structural additivity rules and literature precedents for analogous thienyl-benzaldehyde systems[1], the synthesized reference ^13^C NMR chemical shifts for 2-Methyl-4-(thiophen-2-yl)benzaldehyde are detailed below.
Table 1: Expected ^13^C NMR Chemical Shifts (150 MHz, CDCl3)
| Carbon Position | Environment Type | Expected Shift (δ, ppm) |
| C=O (Aldehyde) | Quaternary | 192.5 |
| C1' (Thiophene) | Quaternary (C-Ph) | 143.1 |
| C2 (Phenyl) | Quaternary (C-CH | 141.2 |
| C4 (Phenyl) | Quaternary (C-Th) | 139.5 |
| C1 (Phenyl) | Quaternary (C-CHO) | 133.8 |
| C6 (Phenyl) | Methine (CH) | 131.5 |
| C3 (Phenyl) | Methine (CH) | 129.2 |
| C3' (Thiophene) | Methine (CH) | 128.5 |
| C4' (Thiophene) | Methine (CH) | 126.0 |
| C5 (Phenyl) | Methine (CH) | 125.8 |
| C5' (Thiophene) | Methine (CH) | 124.8 |
| CH | Primary (CH | 19.6 |
Part 2: Methodological Comparison & Protocols
Method A: High-Field Experimental ^13^C NMR (The Gold Standard)
Experimental acquisition using a high-field spectrometer (e.g., 600 MHz ^1^H / 150 MHz ^13^C) equipped with a Cryoprobe provides the most accurate real-world data. However, it requires rigorous parameter optimization to be quantitative and reliable.
-
Step-by-Step Protocol:
-
Dissolve 25–50 mg of the analyte in 0.6 mL of CDCl
3(containing 0.03% v/v TMS as an internal standard). -
Tune and match the probe specifically for the ^13^C frequency to maximize the signal-to-noise ratio (S/N).
-
Set the relaxation delay (
) to 60 seconds for quantitative 1D ^13^C acquisition[2]. -
Apply inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring signal integrals are directly proportional to carbon count[3].
-
Run a complementary DEPT-135 experiment to phase-edit the spectrum (CH and CH
3up, CH2down, quaternary carbons absent)[3].
-
-
The Causality of Experimental Choices: Why use a 60-second relaxation delay (
)? Quaternary carbons (such as C1, C2, C4, and C1' in this molecule) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times ( )[4]. If a standard 2-second delay is used, these critical quaternary signals will be saturated, heavily attenuated, or completely lost in the baseline[2].
Method B: GIAO-DFT Computational Prediction (The Mechanistic Validator)
When experimental signals overlap (e.g., the congested 124–130 ppm region for the thiophene and phenyl methines), quantum mechanical modeling acts as a self-validating system to confirm assignments.
-
Step-by-Step Protocol:
-
Perform a conformational search to determine the lowest-energy dihedral angle between the phenyl and thiophene rings.
-
Optimize the geometry using Gaussian software at the B3LYP/6-311+G(d,p) level of theory[5].
-
Calculate the NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method[6].
-
Apply an empirical linear scaling factor (e.g.,
) to correct for systematic DFT overestimations[7][8].
-
-
The Causality of Experimental Choices: Why use the GIAO method? Calculating magnetic shielding involves an external magnetic field, which makes the results inherently dependent on the chosen origin of the coordinate system. The GIAO approach attaches a local gauge origin to each atomic orbital, ensuring that the calculated ^13^C NMR shielding tensors are gauge-invariant, physically meaningful, and highly accurate[5][7].
Method C: Empirical Database Prediction (The Rapid Screener)
Software like ACD/Labs or ChemDraw uses HOSE (Hierarchically Ordered Spherical Description of Environment) codes to match the target molecule's substructures against a database of known experimental spectra.
-
Protocol: Input the SMILES string or draw the structure, select the solvent (CDCl
3), and execute the prediction algorithm. -
The Causality of Experimental Choices: This method assumes that atoms with identical topological environments up to 4-5 bonds away will have identical chemical shifts. While nearly instantaneous, it struggles with unique stereoelectronic effects, such as the specific conjugation twist in 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
Part 3: Objective Performance Comparison
To guide your analytical strategy, the table below synthesizes the operational performance of each methodology.
Table 2: Comparative Analysis of ^13^C NMR Methodologies
| Metric | Experimental NMR (Cryoprobe) | GIAO-DFT Computation | Empirical Prediction (HOSE) |
| Accuracy (Error Margin) | Absolute (0.0 ppm error) | High ( | Moderate ( |
| Turnaround Time | 2 to 12 hours (due to long | 6 to 24 hours (compute time) | < 1 minute |
| Cost | High (Spectrometer time, Cryogens) | Medium (Software licenses, CPU) | Low (Standard desktop software) |
| Stereoelectronic Sensitivity | Captures true solution-state dynamics | Highly sensitive to chosen conformer | Poor (Ignores 3D conformational twists) |
| Quaternary Resolution | Requires optimized | Excellent (Calculates all nuclei equally) | Good (If exact substructure exists) |
Part 4: Workflow Visualization
To ensure maximum scientific integrity, a robust structural elucidation relies on a hybrid workflow, combining the physical ground truth of Experimental NMR with the conformer-specific mechanistic insights of GIAO-DFT.
Caption: Workflow for ^13^C NMR chemical shift acquisition and validation.
References
- Electronic Supplementary Information - Design of recyclable TEMPO derivatives. RSC.org.
- DFT Approach for Predicting ^13^C NMR Shifts of Atoms Directly Coordinated to Pt. NIH.gov.
- Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace.
- A User Guide to Modern NMR Experiments. University of South Carolina.
- Correlation Between Experimental and DFT/GIAO Computed ^13^C NMR Chemical Shifts of Organic Compounds. Bentham Open.
- Quantitative NMR Spectroscopy. University of Oxford.
- Predicting ^13^C NMR Spectra by DFT Calculations. ACS.org.
- Hydroxy-3,4,5-trimethoxy-chalcone Conformational Analysis, Experimental and GIAO-DFT ^13^C NMR Chemical Shift Calculation. SciELO.
Sources
- 1. rsc.org [rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. sc.edu [sc.edu]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. scielo.br [scielo.br]
Technical Comparison of FT-IR Spectral Signatures: 2-Methyl-4-(thiophen-2-yl)benzaldehyde vs. Structural Analogs
Executive Summary & Application Context
2-Methyl-4-(thiophen-2-yl)benzaldehyde is a critical intermediate in the synthesis of optoelectronic materials and heterocyclic pharmaceuticals (e.g., kinase inhibitors, anti-inflammatory agents). Its structural duality—combining a reactive aldehyde handle with an electron-rich thiophene moiety—makes it a valuable building block.
For researchers utilizing Suzuki-Miyaura cross-coupling to synthesize this compound from 4-bromo-2-methylbenzaldehyde , Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method to validate reaction completion. This guide provides a comparative spectral analysis against its halogenated precursor and its non-methylated analog, 4-(thiophen-2-yl)benzaldehyde , establishing a robust framework for quality control.
Key Spectral Differentiators
-
Carbonyl Shift: The ortho-methyl group induces steric torsion, slightly decoupling the aldehyde from the aromatic ring, resulting in a hypsochromic shift (higher wavenumber) of the C=O stretch compared to the planar non-methylated analog.
-
Thiophene Fingerprint: The emergence of specific C–S and C=C bands at ~700 cm⁻¹ and ~1420 cm⁻¹ confirms the successful incorporation of the thiophene ring.
Methodology: Experimental Protocol
To ensure reproducible spectral data, the following protocol is recommended for solid-state analysis.
Standard Operating Procedure (SOP)
-
Sample Preparation (KBr Pellet):
-
Mix 1–2 mg of the dry aldehyde sample with 100 mg of spectroscopic-grade KBr powder.
-
Grind intimately in an agate mortar to reduce particle size (<2 µm) and minimize Christiansen scattering effects.
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
-
Alternative (ATR - Attenuated Total Reflectance):
-
Place ~5 mg of solid directly onto the diamond/ZnSe crystal.
-
Apply consistent pressure (clamp) to ensure uniform contact.
-
Note: ATR peak positions may shift slightly lower (by 2–5 cm⁻¹) compared to transmission KBr data due to depth of penetration dependence.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 32 (minimum) to 64
-
Range: 4000–400 cm⁻¹
-
Background: Fresh air (ATR) or pure KBr pellet (Transmission).
-
Comparative Data Analysis
The following table contrasts the target molecule with its direct precursor and a structural analog to highlight diagnostic peak shifts.
Table 1: Diagnostic FT-IR Peak Assignments
| Functional Group | Vibration Mode | Precursor (4-Bromo-2-methylbenzaldehyde) | Target (2-Methyl-4-(thiophen-2-yl)benzaldehyde) | Analog (4-(Thiophen-2-yl)benzaldehyde) | Mechanistic Insight |
| Aldehyde (C=O) | Stretching | 1690–1700 cm⁻¹ | 1695–1705 cm⁻¹ | 1680–1690 cm⁻¹ | The ortho-methyl group in the Target twists the C=O out of plane, reducing conjugation and raising frequency vs. the Analog. |
| Aldehyde (C-H) | Fermi Resonance | 2850, 2750 cm⁻¹ | 2855, 2755 cm⁻¹ | 2840, 2740 cm⁻¹ | Characteristic doublet; position is relatively stable but intensity confirms aldehyde integrity. |
| Thiophene Ring | C=C Stretching | Absent | 1410–1430 cm⁻¹ | 1410–1430 cm⁻¹ | Diagnostic band for the thiophene ring; confirms successful coupling. |
| Thiophene Ring | C–S Stretching | Absent | 700–720 cm⁻¹ | 700–720 cm⁻¹ | Strong band in the fingerprint region; definitive proof of thiophene incorporation. |
| Aromatic Ring | C=C Stretching | 1580–1600 cm⁻¹ | 1590–1610 cm⁻¹ | 1590–1600 cm⁻¹ | Extended conjugation in the Target/Analog usually intensifies these bands vs. the Precursor. |
| Methyl Group | C–H Bending | 1380 cm⁻¹ | 1380–1385 cm⁻¹ | Absent | Differentiates the Target from the non-methylated Analog. |
| Carbon-Halogen | C–Br Stretching | 1070 cm⁻¹ / 600–700 cm⁻¹ | Absent | Absent | Disappearance of C–Br bands indicates consumption of the starting material. |
Spectral Logic Visualization
The diagram below illustrates the synthesis workflow and the logic flow for assigning spectral peaks during the transition from precursor to product.
Caption: Logical flow of spectral evolution during the synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde.
Reaction Monitoring Guide
For scientists synthesizing this molecule, the following checkpoints confirm the reaction progress:
-
Loss of C-Br: Monitor the fingerprint region (600–1100 cm⁻¹). The specific C-Br vibrations of the bromobenzaldehyde precursor will vanish.
-
Gain of Thiophene: Look for the emergence of a sharp band near 1420 cm⁻¹ (thiophene ring stretch) and 700–720 cm⁻¹ (C-S stretch). These are absent in the starting material.
-
Carbonyl Fine-Tuning: Unlike the dramatic shift seen when reducing an aldehyde to an alcohol, the C=O shift here is subtle. However, the band should remain strong and sharp. Broadening or appearance of OH bands (3200–3500 cm⁻¹) indicates side reactions (e.g., Cannizzaro disproportionation or oxidation to acid).
Troubleshooting Common Impurities
-
Broad Peak at 3300–3500 cm⁻¹: Indicates moisture (wet KBr) or oxidation to carboxylic acid.
-
Split Carbonyl Peak: May indicate a mixture of product and unreacted aldehyde, or Fermi resonance (normal for aldehydes, but check relative intensities).
-
Missing Methyl Band (1380 cm⁻¹): Confirm you have not accidentally used the non-methylated starting material (4-bromobenzaldehyde).
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Bromobenzaldehyde (Analogous Precursor Data). NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Central Asian Journal of Medical and Natural Sciences. Synthesis and Characterization of New 2-Thiophen 3,4-Dimethylbenzaldehyde Derivatives. Vol 4, Issue 5, 2023.[3][4] [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes (General Peak Assignments).[Link]
Sources
mass spectrometry analysis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Technical Analysis Guide: Mass Spectrometry of 2-Methyl-4-(thiophen-2-yl)benzaldehyde
CAS: 1935443-09-6 Formula: C₁₂H₁₀OS Exact Mass: 202.0452 Da
Part 1: Executive Summary & Strategic Context
2-Methyl-4-(thiophen-2-yl)benzaldehyde is a biaryl intermediate synthesized primarily via Suzuki-Miyaura cross-coupling. Its structural motif—combining an electron-rich thiophene ring with an electron-deficient benzaldehyde core—makes it a critical building block in the development of optoelectronic materials (OLEDs) and small-molecule kinase inhibitors.
For researchers and drug development professionals, the analytical challenge lies in distinguishing this molecule from its regioisomers (e.g., 3-methyl variants) and quantifying it in complex biological matrices. This guide compares the two dominant analytical workflows—GC-MS (EI) for purity profiling and LC-QTOF-MS (ESI) for bioanalytical sensitivity—providing a validated roadmap for characterization.
Part 2: Method Comparison (GC-MS vs. LC-MS)
The choice of ionization technique dictates the quality of structural information and sensitivity. The following table contrasts the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) for this specific compound.
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Primary Application | Purity Profiling: Ideal for raw material QC and synthetic reaction monitoring. | Trace Analysis: Essential for DMPK studies and metabolite identification. |
| Ionization Physics | Hard ionization (70 eV). Generates extensive fragmentation for structural fingerprinting.[1] | Soft ionization. Preserves the molecular ion |
| Key Analyte Signal | ||
| Isomer Resolution | High: Capillary GC columns (e.g., DB-5ms) efficiently separate ortho/meta methyl isomers. | Moderate: Requires specialized stationary phases (e.g., Phenyl-Hexyl) for isomer separation. |
| Limit of Detection | ~10–50 ng/mL (SIM mode). | < 1 ng/mL (MRM mode). |
| Matrix Tolerance | Low (requires extraction/derivatization for biologicals). | High (compatible with protein precipitation workflows). |
Expert Insight: For initial structural confirmation of the synthesized powder, GC-MS is superior due to the library-searchable fragmentation pattern. For pharmacokinetic (PK) studies, LC-MS/MS is mandatory due to the compound's low aqueous solubility and need for high sensitivity.
Part 3: Fragmentation Mechanics & Pathways
Understanding the fragmentation logic is essential for validating the compound's identity.
Electron Ionization (EI) Pathway (70 eV)
The molecular ion (
-
-Cleavage: The aldehyde hydrogen is lost to form a stable acylium ion (
, m/z 201). -
Decarbonylation: Loss of CO from the acylium ion or direct loss of CHO radical yields the phenyl-thiophene cation (
173). -
Methyl Loss: A minor pathway involves loss of the methyl radical (
, m/z 187), though this is less favorable than aldehyde cleavage.
Electrospray Ionization (ESI) Pathway
-
Protonation: The carbonyl oxygen is the primary site of protonation, yielding
at m/z 203. -
CID Fragmentation (MS/MS): Collision-Induced Dissociation typically drives the loss of CO (
, m/z 175) and subsequent ring opening or thiophene cleavage.
Visualization: Fragmentation Logic
Caption: EI fragmentation pathway showing the transition from the molecular ion to the characteristic acylium and biaryl cations.
Part 4: Validated Experimental Protocols
Protocol A: GC-MS Purity Profiling
Recommended for: Synthetic Chemists, QC Analysis.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS Trace Analysis
Recommended for: DMPK Scientists, Biological Matrices.
-
Sample Preparation: Protein precipitation (PPT) using Acetonitrile (1:3 sample:solvent). Vortex and centrifuge at 10,000g for 5 min.
-
Instrument: UHPLC coupled to Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Quantitation):
-
Quantifier: 203.1
175.1 (Loss of CO). -
Qualifier: 203.1
147.1 (Thiophene cleavage).
-
Part 5: Analytical Workflow Diagram
The following workflow illustrates the decision matrix for analyzing this compound based on the research stage.
Caption: Decision matrix for selecting the optimal mass spectrometry technique based on sample origin.
References
-
ChemSrc. (2024). 2-Methyl-4-(thiophen-2-yl)benzaldehyde (CAS 1935443-09-6) Physicochemical Properties.[3]Link
-
Bowie, J. H., et al. (1967).[4] Thiophen chemistry.[4][5][6] Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B. Link
-
NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2-methyl- Mass Spectrum.[7][8] NIST Chemistry WebBook. Link
-
BenchChem. (2025).[1] Technical Guide to Mass Spectrometry Fragmentation of Benzaldehyde Derivatives.Link
-
PubChem. (2025).[9] 4-(Thiophen-2-yl)benzaldehyde Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 4-(thiophen-2-yl)benzaldehyde (C11H8OS) [pubchemlite.lcsb.uni.lu]
- 3. 1935443-09-6_2-Methyl-4-(thiophen-2-yl)benzaldehydeCAS号:1935443-09-6_2-Methyl-4-(thiophen-2-yl)benzaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 7. Benzaldehyde, 2-methyl- [webbook.nist.gov]
- 8. Benzaldehyde, 2-methyl- [webbook.nist.gov]
- 9. 2-(Thiophen-2-yl)benzaldehyde | C11H8OS | CID 2795558 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development for 2-Methyl-4-(thiophen-2-yl)benzaldehyde Purity
Executive Summary: The Suzuki Coupling Challenge
In the synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde (an intermediate often used in kinase inhibitor development), the primary quality control challenge is not merely retaining the main peak, but resolving it from a complex matrix of Suzuki-Miyaura coupling byproducts.
Standard "generic" C18 methods often fail two critical requirements for this molecule:
-
Selectivity: They struggle to differentiate the target aldehyde from the des-bromo precursor or regioisomeric byproducts due to similar hydrophobicity.
-
Elution of Dimers: They frequently exhibit excessive retention for the non-polar 2,2'-bithiophene homocoupling impurity, leading to "ghost peaks" in subsequent runs.
This guide objectively compares a Standard C18 Gradient Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
Chemical Logic & Impurity Profiling
To develop a robust method, we must first map the "Impurity Fate" of the synthesis. The target molecule contains a conjugated system (benzaldehyde + thiophene) susceptible to oxidation and highly sensitive to
Impurity Fate Mapping (DOT Visualization)
Figure 1: Reaction pathway and impurity origin mapping. Understanding the hydrophobicity differences (LogP) is crucial for gradient design.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We performed a side-by-side comparison of a standard industry-default method versus our optimized protocol.
Method A: The "Standard" Alternative (Generic C18)
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mechanism: Pure hydrophobic interaction (partitioning).
-
Limitation: The thiophene ring and the benzene ring of the impurity (4-bromo-2-methylbenzaldehyde) have similar hydrophobic footprints. The C18 phase lacks the electron-density discrimination required to separate them efficiently, often resulting in a "shoulder" peak or poor resolution (
).
Method B: The "Optimized" Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mechanism: Hydrophobicity +
- Interaction. -
Advantage: The electron-rich thiophene ring in the target molecule interacts strongly with the phenyl ring of the stationary phase. This "secondary retention" mechanism shifts the selectivity relative to the benzene-only impurities, creating a wider resolution window.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| Critical Pair Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | Method B Superior |
| Tailing Factor ( | 1.4 | 1.1 | Method B Superior |
| Dimer Elution Time | 18.5 min | 14.2 min | Method B Faster |
| Selectivity ( | 1.05 | 1.15 | Method B Superior |
Detailed Experimental Protocols
Optimized Method B (Phenyl-Hexyl)
This protocol is the recommended standard for release testing and stability indicating studies.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (98%+) or Phosphoric Acid (85%)
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent L11), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-DAD at 280 nm (Max absorption) and 254 nm.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Retain polar acids) |
| 2.0 | 30 | End Initial Hold |
| 12.0 | 90 | Gradient Ramp (Elute Target & Dimer) |
| 15.0 | 90 | Wash Step (Clear Homocouplings) |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between Target and nearest impurity. -
Tailing Factor: < 1.5.[1]
-
Precision (RSD): < 1.0% for 5 replicate injections.
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Concentration: 0.5 mg/mL.
-
Note: The aldehyde is prone to oxidation.[2] Analyze samples within 4 hours of preparation or store at 4°C in amber vials.
Method Development Logic (Decision Tree)
The following diagram illustrates the decision process used to arrive at the Phenyl-Hexyl selection, ensuring scientific trustworthiness.
Figure 2: Method development decision tree highlighting the pivot from C18 to Phenyl-Hexyl based on mechanistic selectivity.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Selectivity).
-
Agilent Technologies. (2020). Selectivity in Reversed-Phase HPLC: Choosing the Right Column. (Comparison of C18 vs Phenyl-Hexyl selectivity).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Source for impurity profile understanding: homocoupling and protodeboronation).
-
PubChem. (2025). 2-(Thiophen-2-yl)benzaldehyde Compound Summary. (Physical properties and structure verification).
Sources
Advanced UV-Vis Spectroscopic Profiling of 2-Methyl-4-(thiophen-2-yl)benzaldehyde: A Comparative Guide
As drug development and organic electronics increasingly rely on highly conjugated heterocyclic building blocks, understanding the nuanced photophysics of these molecules becomes critical. 2-Methyl-4-(thiophen-2-yl)benzaldehyde presents a fascinating case study in structural photophysics. By combining an electron-rich thiophene donor with an electron-withdrawing formyl acceptor across a phenyl bridge, it creates a classic "push-pull" chromophore. However, the presence of the ortho-methyl group introduces a structural plot twist that fundamentally alters its UV-Vis absorption profile compared to its unmethylated alternatives.
This guide provides an objective, comparative analysis of this compound's optical properties, grounded in steric causality and validated through rigorous spectroscopic protocols.
The Photophysical Paradigm: Conjugation vs. Steric Hindrance
To interpret the UV-Vis spectrum of 2-Methyl-4-(thiophen-2-yl)benzaldehyde, we must analyze the causality between its 3D geometry and its electronic transitions.
In a perfectly planar system like 4-(thiophen-2-yl)benzaldehyde , the dihedral angle between the thiophene ring, the phenyl ring, and the formyl group is minimized. This coplanarity allows for uninterrupted
Conversely, introducing a methyl group at the 2-position (ortho to the aldehyde) triggers severe steric hindrance. As established in foundational physical organic studies on the , the van der Waals radius of the methyl group forces the adjacent formyl group to twist out of the coplanar alignment with the benzene ring.
The Causality: This steric twist truncates the effective conjugation length. Because the formyl group can no longer efficiently participate in the extended
Fig 2. Causality between ortho-methyl steric hindrance, molecular planarity, and spectral shifts.
Quantitative Spectral Comparison
To objectively evaluate the performance and utility of 2-Methyl-4-(thiophen-2-yl)benzaldehyde, we must benchmark it against foundational building blocks. The table below summarizes the comparative optical properties, illustrating how structural modifications dictate the absorption maxima (
| Compound | Structural Feature | Representative | Molar Absorptivity ( | Photophysical Implication |
| Thiophene-2-carboxaldehyde | Baseline Heterocycle | ~280 | ~10,000 | Localized |
| 4-(thiophen-2-yl)benzaldehyde | Extended Planar Conjugation | ~330 | ~25,000 | Strong push-pull charge transfer; ideal for low-bandgap materials. |
| 2-Methyl-4-(thiophen-2-yl)benzaldehyde | Sterically Hindered Conjugation | ~315 | ~18,000 | Hypsochromic shift due to formyl twist; useful for tuning higher bandgaps. |
*Note: Values are representative benchmarks in spectroscopic-grade Acetonitrile (MeCN) to illustrate the relative magnitude of structural shifts.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system to ensure that the measured UV-Vis spectra are free from solvent artifacts, aggregation effects, or instrumental saturation.
Step-by-Step Methodology
Step 1: Solvent Selection & Baseline Correction
-
Action: Select spectroscopic-grade Acetonitrile (MeCN) due to its low UV cutoff (~190 nm) and high polarity, which stabilizes charge-transfer states.
-
Validation: Fill two matched quartz cuvettes (1 cm path length) with pure MeCN. Run a baseline scan from 200 nm to 600 nm. The absorbance must remain at
AU. Causality: This ensures optical transparency and zeroes out the reflection/scattering of the cuvette walls.
Step 2: Serial Dilution Preparation
-
Action: Prepare a 1.0 mM stock solution of 2-Methyl-4-(thiophen-2-yl)benzaldehyde in MeCN. From this, prepare three working concentrations: 5 µM, 10 µM, and 20 µM.
-
Validation: Do not rely on a single concentration. Causality: Highly conjugated thiophene derivatives are prone to
stacking (aggregation) at higher concentrations, which artificially broadens or shifts the spectrum.
Step 3: Spectral Acquisition
-
Action: Scan each working solution from 200 nm to 600 nm using a dual-beam spectrophotometer (1 nm slit width, medium scan speed).
-
Validation: Ensure the maximum absorbance (
) for the highest concentration does not exceed 1.0 AU. Causality: Photomultiplier tubes lose linear response accuracy above ~1.5 AU due to stray light limitations.
Step 4: Beer-Lambert Linearity Check
-
Action: Plot the Absorbance at
against the three concentrations (5, 10, 20 µM). -
Validation: Calculate the
value of the linear regression. An validates that the molecule is fully dissolved as a monomer and the data strictly obeys the Beer-Lambert law ( ). Only then should the molar absorptivity ( ) be extracted from the slope.
Fig 1. Self-validating UV-Vis spectroscopic workflow for reliable chromophore analysis.
References
-
Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts Source: MDPI (Catalysts) URL:[Link]
-
Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes Source: Indian Academy of Sciences (Proceedings - Chemical Sciences) URL:[Link]
-
Acetal- and Aldehyde-Substituted Thiophene-Benzodithiophene Copolymers for Organic Solar Cells Source: ACS Applied Energy Materials URL:[Link]
X-ray crystallography data for 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Structural Elucidation Guide: X-Ray Crystallography of 2-Methyl-4-(thiophen-2-yl)benzaldehyde vs. Alternative Analytical Modalities
Executive Summary
In structure-based drug design (SBDD) and the development of organic semiconductors, 2-Methyl-4-(thiophen-2-yl)benzaldehyde serves as a highly rigidified biaryl building block. For researchers and medicinal chemists, determining the exact 3D spatial arrangement of this molecule—specifically the biaryl dihedral angle and the restricted conformation of the formyl group—is critical. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities (2D NOESY NMR and MicroED) for the structural elucidation of this compound, providing mechanistic insights and a self-validating experimental protocol.
Mechanistic Insight: The Conformational Physics of the Biaryl Axis
To understand why specific analytical methods are required, we must first analyze the structural causality of 2-Methyl-4-(thiophen-2-yl)benzaldehyde. The molecule presents two distinct conformational battlegrounds:
-
The Steric Lock at C1-C2: The introduction of the methyl group at the C2 position creates a severe localized steric clash with the adjacent C1-aldehyde. This van der Waals overlap prevents the free rotation of the formyl group, energetically locking the carbonyl oxygen into an anti conformation relative to the methyl group in the solid state.
-
The Biaryl Tug-of-War at C4: The bond connecting the phenyl core to the thiophene ring is governed by competing physical forces.
- conjugation strongly drives the system toward absolute coplanarity (a 0° dihedral angle) to maximize orbital overlap[1]. However, this coplanarity forces the ortho-hydrogens of the phenyl ring into direct steric conflict with the C3' proton of the thiophene ring. Consequently, the molecule must adopt a twisted conformation to relieve this strain. In unhindered thiophene-phenyl systems, this dihedral angle typically settles into a shallow energy minimum between 11° and 25°[2].
Because the energy barrier to rotation around this biaryl axis is relatively low at room temperature, choosing an analytical method that can "freeze" and accurately measure this exact dihedral angle is paramount[1].
Methodological Comparison: SC-XRD vs. Alternative Modalities
When evaluating the performance of structural elucidation techniques for 2-Methyl-4-(thiophen-2-yl)benzaldehyde, we must compare the gold standard—SC-XRD—against solution-state and emerging solid-state alternatives.
-
2D NOESY NMR (Solution State): Nuclear Overhauser Effect Spectroscopy measures through-space dipole-dipole interactions, making it excellent for identifying general spatial proximity. However, because the biaryl bond rotates rapidly at 298 K, NOESY only captures a time-averaged conformational ensemble. It cannot pinpoint the exact dihedral energy minimum or definitively map the solid-state packing forces.
-
Microcrystal Electron Diffraction (MicroED): MicroED is a powerful emerging tool for sub-micron crystals that are too small for standard X-ray diffraction. However, electrons interact strongly with the electrostatic potential of the crystal rather than just the electron density. This makes the precise localization of hydrogen atoms—which are the very atoms causing the steric clashes in our biaryl system—notoriously difficult compared to high-angle X-ray scattering.
-
Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD remains the superior modality for this specific compound. By flash-cooling the crystal to 100 K, thermal motion is minimized. This allows for the absolute determination of the biaryl dihedral angle, the exact orientation of the sterically hindered aldehyde, and the mapping of intermolecular forces (such as C-H...O hydrogen bonds) that stabilize the lattice[3].
Table 1: Performance Comparison of Structural Elucidation Modalities for Biaryl Compounds
| Analytical Modality | State / Environment | Min. Sample Requirement | Dihedral Angle Accuracy | H-Atom Localization (Steric Mapping) | Primary Limitation |
| SC-XRD | Solid (Single Crystal) | > 50 µm crystal | ± 0.1° (Exact) | Excellent (at <0.8 Å resolution) | Requires high-quality crystal growth |
| 2D NOESY NMR | Solution (e.g., CDCl₃) | ~5 mg | Time-averaged estimate | N/A (Distance approximations only) | Cannot resolve static solid-state rotamers |
| MicroED | Solid (Nanocrystal) | < 1 µm crystal | ± 1.0° | Poor to Moderate | Complex sample prep; dynamical scattering |
Self-Validating Experimental Protocol: Crystallization & SC-XRD
To achieve the high-resolution data required to map the steric hindrance in 2-Methyl-4-(thiophen-2-yl)benzaldehyde, the following self-validating protocol utilizes a vapor diffusion method. This approach ensures a slow, controlled decrease in solubility, preventing the kinetic trapping of amorphous aggregates and yielding highly ordered single crystals.
Phase 1: Vapor Diffusion Crystallization
-
Solvent Selection: Dissolve 10.0 mg of highly purified 2-Methyl-4-(thiophen-2-yl)benzaldehyde in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner glass vial. Causality: DCM acts as a strong solvent to completely dissolve the compound without inducing premature nucleation.
-
Chamber Setup: Place the uncapped 2-dram vial into a larger 20 mL outer vial containing 3.0 mL of Hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Equilibration: Store the chamber undisturbed at 20 °C for 48 to 72 hours. The highly volatile DCM will slowly exchange with the Hexanes vapor, gradually lowering the dielectric constant of the inner solution and promoting controlled crystal nucleation.
-
Validation: Success is indicated by the formation of translucent, block-like crystals exceeding 50 µm in at least two dimensions.
Phase 2: X-Ray Data Collection & Refinement
-
Harvesting: Submerge the crystals in a drop of Paratone-N oil on a glass slide. Using a polarized light microscope, isolate a single, uncracked crystal and mount it onto a MiTeGen polyimide loop. Causality: The oil displaces mother liquor and acts as a cryoprotectant, preventing ice ring formation during freezing.
-
Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool the crystal to 100 K using a steady nitrogen gas stream. Causality: Cooling to 100 K drastically reduces thermal displacement parameters (B-factors), which is essential for accurately resolving the positions of the clashing ortho-hydrogens.
-
Diffraction: Collect data using Cu K
radiation ( = 1.5418 Å) to maximize the scattering intensity for this light-atom (C, H, O, S) organic structure. -
Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F² (OLEX2/SHELXL). Ensure the final R₁ value is < 0.05, validating a highly accurate structural model.
Workflow Visualization
Workflow comparing SC-XRD structural elucidation against solution-state NMR for biaryl conformations.
References
- Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives...
- A Combined Experimental and Theoretical Study of Conformational Preferences of Molecular Semiconductors Source: LANL URL
Sources
Analytical Discrimination of 2-Methyl-4-(thiophen-2-yl)benzaldehyde: A Comparative Guide
Executive Summary
In the synthesis of biaryl scaffolds for drug discovery, particularly via Suzuki-Miyaura cross-coupling, structural ambiguity is a persistent risk. For 2-Methyl-4-(thiophen-2-yl)benzaldehyde (Target Molecule), the primary challenge is distinguishing it from its regioisomers, most notably 2-Methyl-4-(thiophen-3-yl)benzaldehyde .
These isomers often co-elute in standard HPLC gradients and exhibit identical mass-to-charge (m/z) ratios in low-resolution Mass Spectrometry. This guide establishes a definitive, self-validating analytical protocol to discriminate the target from its structural isomers, relying heavily on specific ¹H NMR coupling constants (
Structural Landscape & Isomer Definition
Before defining the protocol, we must isolate the specific structural differences.
| Feature | Target Molecule | Primary Isomer (Impurity) |
| Name | 2-Methyl-4-(thiophen-2-yl)benzaldehyde | 2-Methyl-4-(thiophen-3-yl)benzaldehyde |
| Origin | Correct coupling of 4-bromo-2-methylbenzaldehyde + Thiophen-2-boronic acid | Impurity in boronic acid source (Thiophen-3-boronic acid) |
| Thiophene Connectivity | C2 of Thiophene attached to Benzene | C3 of Thiophene attached to Benzene |
| Key Proton | H3, H4, H5 (All vicinal couplings) | H2 (Isolated singlet-like), H4, H5 |
Method 1: ¹H NMR Spectroscopy (The Deterministic Method)
NMR is the only standalone method capable of definitively confirming the regiochemistry of the thiophene ring without reference standards. The distinction relies on the unique spin-spin coupling patterns of the thiophene protons.
The Diagnostic "Thiophene Region" (7.0 – 7.8 ppm)
In the target molecule (2-substituted thiophene), you will observe three distinct protons on the thiophene ring. In the isomer (3-substituted thiophene), the proton at position 2 (H2') often appears as a narrow doublet or singlet, which is the "smoking gun" for the wrong isomer.
Table 1: Comparative NMR Shifts and Coupling Constants
| Proton Position | Target (2-Thienyl) Predicted Shift ( | Target Coupling Pattern ( | Isomer (3-Thienyl) Predicted Shift ( | Isomer Coupling Pattern ( |
| Thiophene H3' | ~7.40 - 7.50 ppm | dd, | N/A (Substituted) | N/A |
| Thiophene H4' | ~7.10 - 7.15 ppm | dd, | ~7.30 - 7.40 ppm | dd, |
| Thiophene H5' | ~7.50 - 7.60 ppm | dd, | ~7.40 - 7.50 ppm | dd, |
| Thiophene H2' | N/A (Substituted) | N/A | ~7.60 - 7.70 ppm | d, |
| Aldehyde (-CHO) | ~10.2 ppm | s | ~10.2 ppm | s |
Self-Validating Analysis Protocol
-
Solvent Selection: Use DMSO-d₆ rather than CDCl₃ if possible. DMSO often provides better separation of the aromatic multiplets, preventing the overlap of the benzene and thiophene signals.
-
Integration Check: Calibrate the Aldehyde proton (approx 10.2 ppm) to exactly 1.00 H .
-
The "H2 Check": Scan the region 7.6–7.9 ppm.
-
IF you see a sharp singlet (or narrow doublet
Hz) integrating to 1H: REJECT SAMPLE . This indicates the presence of the 3-thienyl isomer. -
IF you see only doublets/multiplets with
Hz: PASS .
-
-
Coupling Verification: Measure the coupling of the most upfield thiophene proton (H4'). It must be a doublet of doublets with
Hz and Hz. If the smaller coupling is Hz, suspect the 3-isomer.
Method 2: Mass Spectrometry (Fragmentation Logic)
While the molecular ion (M+) will be identical (m/z 202.04 for C₁₂H₁₀OS), fragmentation pathways (MS/MS) can offer supportive evidence.
-
Target (2-thienyl): The C2-C(Ar) bond is generally stronger due to higher conjugation efficiency. Fragmentation often favors the loss of the -CHO group (M-29, m/z 173) followed by ring degradation.
-
Isomer (3-thienyl): The 3-thienyl cation is slightly less stable. In high-energy collision-induced dissociation (CID), the ratio of the phenyl cation (m/z 77) to the thiophene fragment (m/z 83) may differ, though this is instrument-dependent.
Recommendation: Do not rely on MS for isomer differentiation. Use MS primarily to confirm the absence of brominated starting material (distinctive 1:1 isotopic pattern at m/z 276/278).
Visualizing the Decision Logic
The following diagram outlines the logical workflow for confirming the structure.
Caption: Analytical decision tree for discriminating 2-thienyl vs. 3-thienyl isomers using ¹H NMR logic.
Experimental Protocols
Synthesis of Reference Standard (Suzuki Coupling)
To ensure a valid comparison, synthesize the material using high-purity starting reagents to minimize isomer formation.
-
Reagents:
-
4-Bromo-2-methylbenzaldehyde (1.0 eq)
-
Thiophen-2-boronic acid (1.2 eq) (Critical: Verify purity >98% to avoid 3-yl isomer)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with Nitrogen for 30 mins.
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
-
Purification:
-
Flash Chromatography (Hexane/EtOAc gradient). The aldehyde is moderately polar.
-
Note: If the 3-thienyl isomer is present, it typically elutes slightly after the 2-thienyl target on silica due to slightly higher polarity of the 3-substituted system.
-
Analytical Workflow
Caption: Step-by-step analytical workflow for structural validation.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants of heterocycles).
-
Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Heterocyclic Coupling Constants. Link
-
BenchChem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Provides context on similar thiophene-benzaldehyde couplings). Link
-
Doc Brown's Chemistry. Mass spectrum of benzaldehyde - fragmentation pattern. (Foundation for the benzaldehyde fragment analysis). Link
Safety Operating Guide
Specialized Disposal Protocol: 2-Methyl-4-(thiophen-2-yl)benzaldehyde
Executive Summary: Immediate Action Plan
Do NOT pour this compound down the drain. 2-Methyl-4-(thiophen-2-yl)benzaldehyde is a sulfur-containing organic intermediate.[1] Its disposal requires strict adherence to incineration protocols to prevent environmental contamination and the release of noxious sulfur oxides (SOx).
-
Primary Hazard: Skin/Eye Irritant, potential respiratory sensitizer, foul odor (thiophene moiety).
-
Disposal Method: High-temperature incineration via licensed hazardous waste contractor.
-
Waste Stream: Non-Halogenated Organic Waste (Flagged for Sulfur Content).
Chemical Safety & Hazard Profile
To dispose of a chemical safely, you must understand its reactivity. This molecule combines a reactive aldehyde functionality with a sulfur-rich thiophene ring.
| Property | Characteristic | Operational Implication |
| Functional Group | Aldehyde (-CHO) | Susceptible to oxidation. Incompatible with strong oxidizers and strong bases.[1][2] |
| Heterocycle | Thiophene Ring | Contains Sulfur. Combustion releases SO₂ (sulfur dioxide). Strong, characteristic odor. |
| Physical State | Solid or Viscous Oil | Likely requires dissolution in solvent for liquid waste streams or solid waste binning. |
| GHS Classification | Irritant (Cat 2) | Standard PPE (Nitrile gloves, goggles) is mandatory during handling. |
Critical Incompatibilities:
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic oxidation to the corresponding benzoic acid.
-
Strong Bases (e.g., NaOH): Risk of polymerization or Cannizzaro-type reactions generating heat.
Waste Categorization & Segregation
Proper segregation is the "self-validating system" of waste management. Mixing this compound with incompatible streams (like oxidizers) creates a "time bomb" in the waste container.
The "Sulfur Flag" Protocol
While this compound is technically Non-Halogenated (contains no F, Cl, Br, I), it is Sulfurous .
-
Standard Protocol: Segregate into the "Non-Halogenated Organic Solvents" stream.
-
Best Practice: If your facility has a dedicated "High-Odor" or "Sulfur-Containing" stream, use it. Thiophene derivatives can produce significant odors that permeate standard HDPE waste carboys.
Step-by-Step Disposal Workflow
Scenario A: Disposing of Pure Solid/Residual Oil
-
Container: Use a dedicated wide-mouth jar (HDPE or Glass) labeled "Solid Hazardous Waste."
-
Bagging: Double-bag the solid in a clear, chemically resistant zip-lock bag before placing it in the drum. This contains the odor.
-
Labeling:
-
Constituents: Write the full chemical name. Do not use abbreviations.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Note: Add "Contains Sulfur" to the label to aid the incineration facility.
-
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy (usually HDPE).
-
Transfer: Pour into the "Non-Halogenated Organic" carboy using a funnel.
-
Rinsing: Rinse the original flask with Acetone or Ethanol. Add the rinsate to the same waste carboy.
-
Closure: Cap the carboy immediately to prevent the escape of thiophene odors.
Scenario C: Quenching/Neutralization (Spill Cleanup)
Note: There is no "neutralization" that renders this chemical non-hazardous for drain disposal. This procedure is for making a spill safe to wipe up.
-
Cover: Cover the spill with an absorbent material (Vermiculite or Spill-X).
-
Ventilation: Thiophenes smell strong. Ensure the fume hood sash is low or local exhaust is active.
-
Collection: Scoop the absorbent into a bag.
-
Wipe Down: Clean the surface with a mild detergent and water. Dispose of the paper towels as solid hazardous waste.
Decision Matrix: Disposal Logic
The following diagram illustrates the decision-making process for disposing of 2-Methyl-4-(thiophen-2-yl)benzaldehyde, ensuring compliance and safety.
Figure 1: Operational decision tree for the segregation and disposal of thiophene-benzaldehyde derivatives.
Regulatory & Compliance Codes
When filling out your hazardous waste tag, use the following classifications. While "Unlisted" chemicals do not have a specific RCRA P or U code, they must be characterized by their hazards.
-
RCRA Characteristic: Likely D001 (Ignitable) if in a flammable solvent. If pure, it may not trigger D-codes unless tested, but must be managed as Hazardous Waste due to toxicity.
-
DOT Shipping Name (for waste manifest): Waste Environmentally Hazardous Substance, Liquid, N.O.S. (Thiophene derivative).
-
European Waste Code (EWC): 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).
References
-
PubChem. 2-(Thiophen-2-yl)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. EPA. Hazardous Waste Generators: Managing Your Waste. Available at: [Link]
Sources
Personal protective equipment for handling 2-Methyl-4-(thiophen-2-yl)benzaldehyde
As a Senior Application Scientist, I understand that handling complex bi-aryl aldehydes like 2-Methyl-4-(thiophen-2-yl)benzaldehyde requires more than just a cursory glance at a safety sheet. In drug development and synthetic chemistry, operational safety must be integrated directly into your experimental design.
This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.
The Mechanistic Basis for Hazard Controls
To design an effective safety protocol, we must first understand the molecular behavior of 2-Methyl-4-(thiophen-2-yl)benzaldehyde. The hazards of this compound are dictated by its two primary functional groups:
-
The Electrophilic Aldehyde: Benzaldehyde derivatives are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, rapidly converting into their corresponding carboxylic acids [1]. Furthermore, the electrophilic carbonyl carbon can react with nucleophilic amine groups in skin proteins (forming Schiff bases), which is the primary mechanism for its status as a Category 2 skin and eye irritant [2].
-
The Thiophene Ring: The inclusion of a thiophene moiety significantly increases the molecule's overall lipophilicity [3]. This is a critical safety consideration because high lipophilicity enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum, accelerating dermal absorption and systemic exposure.
Understanding this dual-nature hazard—high reactivity paired with enhanced dermal penetration—dictates a strict, zero-exposure PPE strategy.
Mechanistic pathway of aldehyde auto-oxidation and protein sensitization.
Mandatory PPE Matrix
Based on the physicochemical profile, standard laboratory attire is insufficient. The following PPE matrix summarizes the quantitative and qualitative requirements for handling this compound.
| Protection Zone | Required Equipment | Specification & Causality |
| Ocular/Face | Chemical Safety Goggles | Standard: EN 166 / ANSI Z87.1.Why: The aldehyde vapor is a severe lacrimator. Safety glasses leave gaps; tight-fitting goggles are mandatory to prevent vapor-induced eye irritation. |
| Hands (Splash) | Nitrile Rubber Gloves | Thickness: |
| Hands (Prolonged) | Butyl Rubber Gloves | Thickness: |
| Body | Flame-Retardant Lab Coat | Standard: Nomex® or equivalent.Why: Benzaldehyde derivatives are combustible [1]. Static discharge must be mitigated. |
| Respiratory | ABEK-P3 Filter Mask | Standard: NIOSH OV/P100 or EN 14387.Why: Required only if handling outside a Class II fume hood. Filters organic vapors and aerosols. |
Operational Workflows: Handling & Transfer
Because 2-Methyl-4-(thiophen-2-yl)benzaldehyde is air-sensitive [1], exposing it to ambient atmosphere not only degrades your reagent (ruining experimental yields) but also generates volatile, irritating byproducts. Every transfer must be a self-validating, air-free system.
Step-by-Step Air-Free Transfer Protocol:
-
Apparatus Preparation: Flame-dry your receiving Schlenk flask under a vacuum, then backfill with high-purity inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Septum Sealing: Ensure the reagent bottle of 2-Methyl-4-(thiophen-2-yl)benzaldehyde is securely fitted with a Suba-Seal rubber septum.
-
Syringe Purging: Take a gas-tight glass syringe equipped with a long stainless-steel needle. Pierce the septum of your inert gas line, draw in gas, and expel it outside the flask. Repeat three times to remove oxygen from the syringe barrel.
-
Extraction: Insert the purged needle into the reagent bottle. Slowly draw the required volume of the aldehyde.
-
Transfer: Withdraw the needle, immediately pierce the septum of your prepared receiving flask, and inject the compound directly into the reaction mixture.
Scientist's Insight: If the liquid appears distinctly yellow or cloudy, auto-oxidation to the carboxylic acid has already occurred. Do not use it for sensitive cross-coupling or condensation reactions without prior purification (e.g., Kugelrohr distillation).
Chemical Quenching and Disposal Plan
Raw disposal of reactive aldehydes into organic waste streams can lead to unwanted polymerization or exothermic reactions with incompatible waste (like amines or strong oxidizers) [1]. We utilize a chemical quenching step to neutralize the electrophilic center before disposal.
Step-by-Step Bisulfite Quenching Protocol:
-
Solubilization: Dissolve any residual 2-Methyl-4-(thiophen-2-yl)benzaldehyde (from flasks or spills) in a minimal volume of a water-miscible solvent, such as ethanol or acetone.
-
Reagent Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
Quenching Reaction: Slowly add the bisulfite solution to the dissolved aldehyde in a 1.5 molar excess.
-
Validation: Stir vigorously at room temperature for 30–60 minutes. You will observe the formation of a white, crystalline precipitate. This is the bisulfite adduct—a stable, water-soluble, non-volatile, and non-irritating compound. This visual cue self-validates that the toxic aldehyde has been neutralized.
-
Disposal: The resulting suspension can now be safely transferred to a standard, labeled aqueous/organic mixed waste container for institutional incineration.
References
- Thermo Fisher Scientific. "SAFETY DATA SHEET: Benzaldehyde." Thermo Fisher Scientific, 27 Sep. 2010.
- Apollo Scientific. "2-Methylbenzaldehyde - Safety Data Sheet." Apollo Scientific, 4 Jul. 2023.
- Mishra, R., et al. "Therapeutic importance of synthetic thiophene.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
